molecular formula C15H17NO5 B15602051 (2E)-TCO-PNB ester

(2E)-TCO-PNB ester

Numéro de catalogue: B15602051
Poids moléculaire: 291.30 g/mol
Clé InChI: FJMMADPCDJNXAH-ZDUSSCGKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(2E)-TCO-PNB ester is a useful research compound. Its molecular formula is C15H17NO5 and its molecular weight is 291.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C15H17NO5

Poids moléculaire

291.30 g/mol

Nom IUPAC

[(1R)-cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate

InChI

InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h1-2,8-11,13H,3-7H2/t13-/m0/s1

Clé InChI

FJMMADPCDJNXAH-ZDUSSCGKSA-N

Origine du produit

United States

Foundational & Exploratory

what is the mechanism of (2E)-TCO-PNB ester reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of (2E)-TCO-PNB Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as (2E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate, is a heterobifunctional crosslinker pivotal in the field of bioorthogonal chemistry.[1][2] It possesses two key reactive moieties: a highly strained trans-cyclooctene (B1233481) (TCO) group and an amine-reactive p-nitrophenyl (PNB) ester. This dual functionality allows for a two-step bioconjugation strategy. Initially, the PNB ester facilitates the covalent attachment of the TCO group to a biomolecule of interest via primary amines, such as the side chain of lysine (B10760008) residues. Subsequently, the TCO-functionalized biomolecule can be selectively and rapidly ligated with a tetrazine-modified molecule through an inverse-electron-demand Diels-Alder (IEDDA) reaction.[3][4] The exceptional kinetics and high specificity of the TCO-tetrazine ligation make it a preferred method for creating complex bioconjugates in aqueous environments, including live cells.[5][6] This guide provides a detailed overview of the reaction mechanisms, quantitative kinetic data, and experimental protocols associated with this compound.

Core Reactivity Mechanisms

The utility of this compound stems from two distinct and orthogonal reactions: the aminolysis of the PNB ester and the IEDDA cycloaddition of the TCO ring.

PNB Ester Reactivity with Primary Amines

The p-nitrophenyl ester is a well-established amine-reactive functional group. The reaction proceeds via a nucleophilic acyl substitution mechanism. A primary amine on a biomolecule (e.g., the ε-amino group of a lysine residue) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a stable carbamate (B1207046) linkage and the release of p-nitrophenol as a byproduct. This reaction is typically carried out in an amine-free buffer at a slightly alkaline pH (7-9) to ensure the amine is deprotonated and thus more nucleophilic.[7]

TCO Reactivity with Tetrazines (IEDDA)

The ligation of trans-cyclooctene with a 1,2,4,5-tetrazine (B1199680) is a cornerstone of bioorthogonal "click" chemistry.[8] The reaction is a [4+2] cycloaddition where the electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO serves as the dienophile.[8] This is followed by a retro-Diels-Alder reaction, which releases nitrogen gas as the sole byproduct, irreversibly driving the reaction to completion and forming a stable dihydropyridazine (B8628806) conjugate.[5][8] The high ring strain of the trans-cyclooctene significantly accelerates the reaction, allowing it to proceed rapidly at low concentrations and physiological temperatures without the need for a catalyst.[5][9]

Quantitative Data: Reaction Kinetics

The TCO-tetrazine ligation is renowned for its exceptionally fast reaction kinetics. The second-order rate constants are among the highest reported for any bioorthogonal reaction.[5] The specific rate is dependent on the substitution patterns of both the TCO and the tetrazine.

ReactantsRate Constant (k) (M⁻¹s⁻¹)Notes
General TCO with Tetrazines1 - 1 x 10⁶General range reported in the literature.[5]
TCO with Dipyridyl Tetrazine2000 (±400)Specific tetrazine derivative.[7]
TCO with Methyl-substituted Tetrazines~1000A commonly used class of tetrazines.[7]
TCO with Hydrogen-substituted Tetrazinesup to 30,000Generally more reactive than methyl-substituted tetrazines.[7]
sTCO with Tet-v2.072,500 (±1660)sTCO is a conformationally strained TCO with even faster kinetics.[10]
ATTO-tetrazines with TCOup to 1000ATTO-dyes are commonly used fluorescent probes.[7]

Experimental Protocols

Protocol 1: Labeling a Protein with this compound

This protocol describes the general procedure for conjugating the TCO moiety to a protein using the PNB ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[11]

  • 1 M Sodium Bicarbonate (NaHCO₃)[5]

  • Spin desalting columns[7]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[7]

Methodology:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS using a spin desalting column.[7]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Reaction Setup: To your protein solution, add 1 M NaHCO₃ to a final concentration of 50-100 mM.[7]

  • Conjugation: Add a 10-20 fold molar excess of the TCO-PNB ester stock solution to the protein solution. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction for 60 minutes at room temperature.[5]

  • Quenching (Optional): To quench any unreacted TCO-PNB ester, add quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[7]

  • Purification: Remove excess, unreacted TCO-PNB ester and byproducts by purifying the TCO-labeled protein using a spin desalting column.[7]

Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol outlines the "click" reaction between a TCO-labeled protein and a tetrazine-labeled protein.

Materials:

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-labeled protein (prepared using a similar NHS-ester labeling protocol with a tetrazine-NHS ester)[5]

  • Reaction buffer (e.g., PBS, pH 7.4)[9]

Methodology:

  • Reactant Preparation: Prepare solutions of the TCO-labeled and tetrazine-labeled proteins in the reaction buffer.

  • Ligation Reaction: Mix the TCO- and tetrazine-labeled proteins in a 1:1 molar ratio. For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.[7]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[9] For some applications, the incubation can be extended to 2 hours or performed at 4°C for a longer duration.[7]

  • Monitoring (Optional): The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.[5]

  • Purification: The final protein-protein conjugate can be purified from any unreacted proteins using size-exclusion chromatography.[7]

  • Storage: Store the final conjugate at 4°C.[7]

Visualizations

Reaction Mechanisms

cluster_0 PNB Ester Aminolysis cluster_1 IEDDA Ligation Protein_NH2 Protein-NH₂ TCO_PNB TCO-PNB Ester Protein_NH2->TCO_PNB TCO_Protein TCO-Protein Conjugate TCO_PNB->TCO_Protein + pNP p-Nitrophenol TCO_Protein->pNP + TCO_Protein_2 TCO-Protein Tetrazine_Molecule Tetrazine-Molecule TCO_Protein_2->Tetrazine_Molecule Conjugate Stable Conjugate Tetrazine_Molecule->Conjugate + N2 N₂ Gas Conjugate->N2 +

Caption: Reaction mechanisms of this compound.

Experimental Workflow

cluster_workflow General Bioconjugation Workflow A 1. Prepare Protein Solution (Amine-free buffer) B 2. Add TCO-PNB Ester (10-20x molar excess) A->B C 3. Incubate (1 hr, Room Temp) B->C D 4. Purify TCO-Protein (Spin Desalting) C->D F 6. Mix TCO-Protein and Tetrazine-Molecule D->F E 5. Prepare Tetrazine-Molecule E->F G 7. Incubate (30-60 min, Room Temp) F->G H 8. Purify Final Conjugate (e.g., SEC) G->H

Caption: Experimental workflow for TCO-PNB ester bioconjugation.

Storage and Handling

This compound should be stored at –20°C in a sealed container, protected from moisture and light.[11] It is important to note that the trans-cyclooctene isomer is thermodynamically less stable than its cis- counterpart and can isomerize over time, leading to a loss of reactivity.[12] Therefore, long-term storage is not recommended.[12] When preparing solutions, anhydrous solvents such as DMF or DMSO should be used.[11]

Conclusion

This compound is a powerful and versatile tool in chemical biology and drug development. Its dual reactivity allows for the efficient and specific labeling of biomolecules with the highly reactive trans-cyclooctene handle. The subsequent IEDDA ligation with tetrazines offers an unparalleled combination of speed, selectivity, and biocompatibility, enabling the construction of complex bioconjugates for a wide range of applications, from targeted drug delivery to advanced cellular imaging. Understanding the underlying mechanisms and adhering to optimized protocols are key to successfully leveraging the capabilities of this important bioorthogonal reagent.

References

(2E)-TCO-PNB Ester: A Technical Guide for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

(2E)-TCO-PNB ester , also known as (E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate, is a bifunctional crosslinker pivotal in the fields of chemical biology and drug development.[1][2] It serves as a critical tool for covalently linking molecules, leveraging two distinct reactive moieties: a trans-cyclooctene (B1233481) (TCO) group and a p-nitrophenyl (PNB) ester. This guide provides an in-depth overview of its structure, chemical properties, and applications, with a focus on experimental protocols for researchers and scientists.

Core Structure and Chemical Properties

This compound is characterized by a unique structure that combines a highly strained trans-cyclooctene ring with an amine-reactive activated ester.[3][4] The TCO group is a highly reactive dienophile that participates in inverse-electron demand Diels-Alder (iEDDA) cycloaddition reactions, a cornerstone of bioorthogonal chemistry.[5][6][7] The PNB ester acts as a leaving group upon reaction with primary amines, forming stable carbamate (B1207046) linkages.[8][9]

Key Features:

  • Bioorthogonal Reactivity: The TCO moiety reacts specifically and rapidly with tetrazine partners in complex biological media without interfering with native biochemical processes.[5][10]

  • Amine Reactivity: The PNB ester enables the straightforward conjugation to proteins, peptides, and other amine-containing biomolecules.[4][8]

  • Application Versatility: It is widely used as a linker in the synthesis of PROTAC (Proteolysis Targeting Chimera) molecules and for creating antibody-drug conjugates (ADCs).[5][6][7]

The fundamental principle of its use involves a two-step process: first, the modification of an amine-containing molecule via the PNB ester, followed by the bioorthogonal ligation of the newly introduced TCO group to a tetrazine-functionalized molecule.

Molecule This compound TCO trans-Cyclooctene (TCO) (Reacts with Tetrazine) Linker Carbonate Linker TCO->Linker PNB p-Nitrophenyl (PNB) Ester (Reacts with Amines) PNB->Linker Linker->Molecule

Caption: Functional groups of this compound.

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueCitations
Molecular Formula C₁₅H₁₇NO₅[3][5][8][11]
Molecular Weight 291.30 g/mol [3][4][5][11]
CAS Number 1580501-97-8[1][2][5]
Appearance White to off-white or pale yellow solid[3][5]
Purity ≥95% to ≥98% (typically by HPLC)[3][8][12]
Boiling Point 433.9 ± 45.0 °C (Predicted)[1][2]
Density 1.24 ± 0.1 g/cm³ (Predicted)[1][2]
Solubility Soluble in DMSO (up to 100 mg/mL), DMF, THF, Chloroform[5][13]
Storage (Solid) -20°C for up to 3 years in a desiccated, inert atmosphere[1][2][5][6]
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month[5][6]

Core Reactivity and Applications

The utility of this compound stems from its dual reactivity, enabling the precise and efficient construction of complex molecular architectures.

3.1. TCO-Tetrazine Inverse-Electron Demand Diels-Alder (iEDDA) Reaction

The reaction between a TCO group and a 1,2,4,5-tetrazine (B1199680) is one of the fastest bioorthogonal reactions known, with second-order rate constants reported to be as high as 3.3 × 10⁶ M⁻¹s⁻¹.[10][14][15][16][17] This exceptional kinetic profile allows for efficient labeling at very low, micromolar or even nanomolar concentrations, which is ideal for in vivo applications and minimizing cytotoxicity.[10] The reaction is highly chemoselective, proceeding rapidly in complex biological environments without the need for a catalyst, and forms a stable dihydropyridazine (B8628806) bond, which may subsequently aromatize.[10][15][18]

3.2. Amine Acylation

The PNB ester is an activated ester that readily reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins) to form a stable carbamate linkage. This reaction serves as the initial step to install the TCO handle onto a biomolecule of interest. It should be noted, however, that while effective in organic media, the use of TCO-PNB ester for labeling proteins directly in aqueous buffers can be inefficient.[13] For aqueous applications, more hydrophilic variants such as TCO-PEG-NHS esters are often recommended to improve solubility and reaction efficiency.[13]

3.3. Key Applications

  • Antibody-Drug Conjugates (ADCs): Used to link cytotoxic drugs to antibodies for targeted cancer therapy.[7][10]

  • PROTAC Development: Serves as a linker to connect a target-binding ligand and an E3 ligase ligand.[2][5][6]

  • Pre-targeted Imaging and Therapy: Antibodies modified with TCO can be administered first, allowed to localize to the target, and then followed by a smaller, rapidly clearing tetrazine-labeled imaging agent or therapeutic.[16][17]

  • Surface Immobilization: Covalently attaches antibodies or other proteins to surfaces functionalized with tetrazines to enhance the sensitivity of analytical techniques like ELISA.[17]

Experimental Protocols and Methodologies

The following sections provide generalized protocols for the two-step conjugation workflow using this compound. Optimization is often required based on the specific molecules involved.

4.1. Protocol 1: Modification of Amine-Containing Molecules (e.g., Proteins)

This protocol describes the installation of the TCO moiety onto a protein via its lysine residues.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.2-8.0). Note: Avoid amine-containing buffers like Tris.

  • This compound

  • Anhydrous organic solvent (e.g., DMSO or DMF)

  • Spin desalting columns for purification

Procedure:

  • Prepare Reagents: Dissolve the protein in an amine-free buffer to a concentration of 1-5 mg/mL.[15] Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.[15]

  • Reaction Setup: Add a 10- to 20-fold molar excess of the TCO-PNB ester stock solution to the protein solution.[15] The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein integrity.

  • Incubation: Incubate the reaction mixture for 60-90 minutes at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted TCO-PNB ester and the p-nitrophenol byproduct using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) using spectroscopic methods (if the TCO tag has a chromophore) or mass spectrometry. Store the TCO-labeled protein at 4°C or -20°C.

4.2. Protocol 2: TCO-Tetrazine Ligation

This protocol describes the conjugation of the TCO-labeled protein to a tetrazine-functionalized molecule.

Materials:

  • Purified TCO-labeled protein

  • Tetrazine-labeled molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reagents: Prepare the TCO-labeled protein and the tetrazine-labeled molecule in the reaction buffer.

  • Reaction Setup: Mix the two components together. A slight molar excess (e.g., 1.1 to 2 equivalents) of the tetrazine-labeled molecule is often used to ensure complete consumption of the TCO-labeled protein.[15]

  • Incubation: The reaction is typically very fast and can be complete in under 60 minutes at room temperature.[15]

  • Purification (Optional): If necessary, the final conjugate can be purified from any excess tetrazine reagent using size-exclusion chromatography (SEC) or dialysis.

  • Analysis: The final conjugate can be analyzed by SDS-PAGE, which should show a shift in molecular weight corresponding to the successful conjugation.

Caption: Two-step bioconjugation workflow.

Stability and Handling Considerations

  • Isomerization: The strained trans-cyclooctene can slowly isomerize to its more stable but significantly less reactive cis-cyclooctene isomer.[8] Therefore, long-term storage is not recommended, and compounds should be stored at -20°C or below under desiccated conditions.[8][19]

  • Light Sensitivity: TCO compounds should be protected from prolonged exposure to light.[19]

  • Solvent Purity: When preparing stock solutions, use anhydrous-grade solvents like DMSO or DMF to prevent hydrolysis of the PNB ester.[19]

  • Aqueous Instability: The PNB ester moiety is susceptible to hydrolysis in aqueous buffers. Stock solutions should be prepared fresh and used promptly.

References

The Role of (2E)-TCO-PNB Ester in Bioorthogonal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of bioorthogonal chemistry, the ability to perform specific and efficient chemical reactions within complex biological systems is paramount. Among the powerful tools in the bioorthogonal toolkit, the inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) stands out for its exceptionally fast kinetics and high specificity. The (2E)-TCO-PNB ester is a bifunctional linker that masterfully leverages this "click chemistry" for a variety of applications, including bioconjugation, targeted drug delivery through "click-to-release" mechanisms, and the synthesis of proteolysis-targeting chimeras (PROTACs).

This technical guide provides a comprehensive overview of the core principles, quantitative data, and experimental protocols related to the use of this compound in bioorthogonal chemistry.

Core Concepts

The this compound molecule possesses two key reactive moieties:

  • p-Nitrophenyl (PNB) Ester: This group is a highly reactive ester that readily and specifically reacts with primary amines, such as the side chains of lysine (B10760008) residues in proteins or other amine-containing molecules. This reaction forms a stable amide bond.

  • trans-Cyclooctene (TCO): This strained alkene is the dienophile in the iEDDA reaction. It reacts with extreme rapidity and selectivity with a tetrazine partner, the diene, to form a stable dihydropyridazine (B8628806) linkage. This reaction is notable for being one of the fastest bioorthogonal reactions known.[1]

This dual functionality allows for a two-step ligation strategy. First, an amine-containing molecule of interest is functionalized with the TCO group via the PNB ester. Subsequently, this TCO-modified molecule can be "clicked" onto a tetrazine-bearing molecule.

Quantitative Data

The kinetics of the TCO-tetrazine iEDDA reaction are a key advantage of this bioorthogonal pair. The reaction follows second-order kinetics and is characterized by exceptionally high rate constants, which are influenced by the substituents on the tetrazine ring and the solvent.

ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/Conditions
TCO and 3,6-diphenyl-1,2,4,5-tetrazine~1,000 - 3,000Methanol, ambient temperature
TCO and various substituted tetrazines2,000 - 30,000PBS, 37°C
Highly reactive TCO derivatives and tetrazinesup to 10⁶Aqueous solutions

Note: The specific rate constant for this compound will be dependent on the tetrazine partner and reaction conditions.

Experimental Protocols

Protocol 1: Labeling an Amine-Containing Molecule (e.g., a Protein) with this compound

This protocol describes the modification of a protein with a TCO group using this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer like PBS.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.

  • Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.

  • Quenching: To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and byproducts using a spin desalting column equilibrated with the desired storage buffer.

Protocol 2: TCO-Tetrazine Ligation (Click Reaction)

This protocol details the "click" reaction between a TCO-modified molecule and a tetrazine-functionalized molecule.

Materials:

  • TCO-modified molecule (from Protocol 1)

  • Tetrazine-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare solutions of the TCO-modified and tetrazine-functionalized molecules in the reaction buffer.

  • Ligation Reaction: Mix the TCO- and tetrazine-containing molecules in a 1:1 to 1:1.5 molar ratio. A slight excess of the tetrazine component is often used to ensure complete consumption of the TCO-modified molecule.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction is often complete in a shorter time due to the fast kinetics.

  • Analysis: The progress of the reaction can be monitored by observing the disappearance of the tetrazine's characteristic color (pink/red) or by techniques such as HPLC or mass spectrometry.

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.

Applications in Bioorthogonal Chemistry

Bioconjugation

The most direct application of this compound is in the stable and specific conjugation of two molecules. This is particularly useful for labeling proteins, antibodies, and other biomolecules with imaging agents (e.g., fluorophores), affinity tags, or other functional moieties.

Bioconjugation_Workflow Protein Protein (with primary amines) TCO_Protein TCO-Modified Protein Protein->TCO_Protein Amine Reaction TCO_PNB (2E)-TCO-PNB ester Conjugate Protein-Molecule Conjugate TCO_Protein->Conjugate iEDDA Click Reaction Tz_Molecule Tetrazine-Functionalized Molecule (e.g., Fluorophore)

Workflow for bioconjugation using this compound.

Click-to-Release Drug Delivery

A more advanced application is the "click-to-release" strategy for targeted drug delivery. In this approach, a therapeutic agent (cargo) containing a primary amine is "caged" by reacting it with this compound to form a TCO-carbamate conjugate. This prodrug is inactive and circulates in the system. Upon encountering a tetrazine-functionalized targeting moiety (e.g., an antibody targeted to a tumor), the iEDDA reaction is triggered. The subsequent electronic rearrangement of the resulting dihydropyridazine intermediate leads to the cleavage of the carbamate (B1207046) linker and the release of the active drug at the desired site. This spatiotemporal control of drug activation can significantly reduce off-target toxicity.[2][3][4][5]

Click_to_Release_Mechanism TCO_Prodrug TCO-Caged Prodrug (Inactive) Intermediate Dihydropyridazine Intermediate TCO_Prodrug->Intermediate iEDDA Reaction Tetrazine Tetrazine Trigger (at target site) Released_Drug Active Drug (Released) Intermediate->Released_Drug Spontaneous Elimination Byproducts Byproducts (N₂, CO₂)

Mechanism of tetrazine-triggered click-to-release.

Synthesis of PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[6][7] this compound can serve as a versatile linker in the modular synthesis of PROTACs.[8][9] For example, a warhead (a ligand for the target protein) with a primary amine can be reacted with this compound to attach the TCO moiety. This TCO-functionalized warhead can then be "clicked" to a tetrazine-modified E3 ligase ligand to assemble the final PROTAC. This modular approach allows for the rapid synthesis of a library of PROTACs with different linkers to optimize degradation efficiency.[6][10]

PROTAC_Synthesis_Workflow cluster_warhead Warhead Functionalization cluster_ligand E3 Ligase Ligand Warhead Warhead (Target Protein Ligand with amine) TCO_Warhead TCO-Warhead Warhead->TCO_Warhead Amine Reaction TCO_PNB (2E)-TCO-PNB ester PROTAC Final PROTAC Molecule TCO_Warhead->PROTAC iEDDA Click Reaction Tz_Ligand Tetrazine-Modified E3 Ligase Ligand Tz_Ligand->PROTAC

Workflow for PROTAC synthesis using this compound.

Conclusion

The this compound is a powerful and versatile tool in the field of bioorthogonal chemistry. Its dual reactivity, combined with the exceptionally fast and specific nature of the TCO-tetrazine iEDDA reaction, enables a wide range of applications from simple bioconjugation to sophisticated drug delivery and the construction of complex therapeutic modalities like PROTACs. The ability to perform these reactions under mild, physiological conditions makes this compound an invaluable reagent for researchers, scientists, and drug development professionals seeking to manipulate and study biological systems with high precision and efficiency.

References

An In-Depth Technical Guide to the Synthesis and Purification of (2E)-TCO-PNB Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (2E)-TCO-PNB ester, a valuable reagent in bioconjugation and drug development. The methodologies detailed herein are based on established chemical principles and aim to provide researchers with the necessary information to produce this compound with high purity.

Introduction

This compound, or (2E)-trans-cyclooct-2-en-1-yl (4-nitrophenyl) carbonate, is a key molecule in the field of bioorthogonal chemistry. Its strained trans-cyclooctene (B1233481) (TCO) moiety allows for rapid and specific reactions with tetrazine-containing molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a cornerstone of "click chemistry". The para-nitrophenyl (B135317) (PNP) ester group serves as a reactive handle for conjugation to amine-containing biomolecules, such as proteins and peptides. This dual functionality makes this compound a versatile tool for the construction of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics.[1]

This guide will detail a common synthetic pathway to this compound, which involves the preparation of two key precursors: trans-cyclooctenol and 4-nitrophenyl chloroformate.

Synthesis Pathway Overview

The synthesis of this compound can be logically divided into three main stages:

  • Synthesis of (trans)-cyclooct-2-enol: This precursor provides the reactive trans-cyclooctene core.

  • Synthesis of 4-nitrophenyl chloroformate: This reagent introduces the amine-reactive carbonate moiety.

  • Final esterification reaction: The coupling of trans-cyclooctenol and 4-nitrophenyl chloroformate to yield the final product.

Synthesis_Overview cluster_0 Stage 1: trans-Cyclooctenol Synthesis cluster_1 Stage 2: 4-Nitrophenyl Chloroformate Synthesis cluster_2 Stage 3: Final Product Formation 1,5-Cyclooctadiene (B75094) 1,5-Cyclooctadiene Epoxide Epoxide 1,5-Cyclooctadiene->Epoxide Epoxidation cis-Cyclooctenol cis-Cyclooctenol Epoxide->cis-Cyclooctenol Reduction trans-Cyclooctenol trans-Cyclooctenol cis-Cyclooctenol->trans-Cyclooctenol Photoisomerization Final_Product This compound trans-Cyclooctenol->Final_Product Esterification trans-Cyclooctenol->Final_Product 4-Nitrophenol (B140041) 4-Nitrophenol 4-Nitrophenyl Chloroformate 4-Nitrophenyl Chloroformate 4-Nitrophenol->4-Nitrophenyl Chloroformate Phosgenation (or equivalent) 4-Nitrophenyl Chloroformate->Final_Product Esterification 4-Nitrophenyl Chloroformate->Final_Product

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of (trans)-cyclooct-2-enol

The synthesis of trans-cyclooctenol from 1,5-cyclooctadiene is a multi-step process.

1.1 Epoxidation of 1,5-Cyclooctadiene

This step involves the selective epoxidation of one of the double bonds in 1,5-cyclooctadiene.

  • Materials: 1,5-cyclooctadiene, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (B109758) (DCM).

  • Procedure: 1,5-cyclooctadiene is dissolved in DCM and cooled in an ice bath. A solution of m-CPBA in DCM is added dropwise to the cooled solution. The reaction is stirred at low temperature to minimize the formation of the di-epoxide.

  • Work-up and Purification: The reaction mixture is washed with a sodium bisulfite solution to quench excess m-CPBA, followed by a sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation.

1.2 Reduction of the Epoxide

The resulting epoxide is then reduced to the corresponding alcohol.

  • Materials: Cyclooctene oxide, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

  • Procedure: A solution of the epoxide in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is then refluxed for several hours.

  • Work-up and Purification: After cooling, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to yield cis-cyclooctenol.

1.3 Photoisomerization of cis-Cyclooctenol to trans-Cyclooctenol

This critical step converts the thermodynamically more stable cis-isomer to the desired strained trans-isomer.

  • Materials: cis-cyclooctenol, photosensitizer (e.g., acetone (B3395972) or methyl benzoate), silver nitrate (B79036) (AgNO₃) impregnated silica (B1680970) gel, and a suitable solvent (e.g., hexane).

  • Procedure: A solution of cis-cyclooctenol and a photosensitizer in hexane (B92381) is irradiated with a UV lamp (typically at 254 nm) in a quartz reaction vessel. To drive the equilibrium towards the trans-isomer, the reaction mixture is continuously passed through a column containing AgNO₃-impregnated silica gel. The silver ions selectively complex with the trans-isomer, effectively removing it from the photoreaction equilibrium.

  • Purification: The trans-cyclooctenol can be released from the silver nitrate column by washing with a solution of ammonia (B1221849) or an amine, followed by extraction and solvent evaporation.

Stage 2: Synthesis of 4-Nitrophenyl Chloroformate

This reagent can be prepared from 4-nitrophenol.

  • Materials: 4-nitrophenol, bis(trichloromethyl)carbonate (triphosgene), a suitable base (e.g., triethylamine (B128534) or pyridine), and an inert solvent (e.g., toluene (B28343) or DCM).

  • Procedure: To a solution of 4-nitrophenol and a base in an inert solvent, a solution of triphosgene (B27547) in the same solvent is added dropwise at a controlled temperature (typically 0 °C). The reaction mixture is then stirred at room temperature.

  • Work-up and Purification: The reaction mixture is filtered to remove the hydrochloride salt of the base. The filtrate is then concentrated under reduced pressure. The crude 4-nitrophenyl chloroformate can be purified by recrystallization from a suitable solvent such as hexane.

Stage 3: Synthesis of this compound

This is the final step where the two precursors are coupled.

  • Materials: (trans)-cyclooct-2-enol, 4-nitrophenyl chloroformate, a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine), and an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Procedure: To a solution of trans-cyclooctenol and pyridine in anhydrous dichloromethane at 0 °C, a solution of 4-nitrophenyl chloroformate in the same solvent is added dropwise. The reaction is then allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is washed sequentially with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate (B1210297) as the eluent.

Final_Synthesis_Workflow A Dissolve trans-cyclooctenol and pyridine in anhydrous DCM B Cool to 0 °C A->B C Add 4-nitrophenyl chloroformate solution dropwise B->C D Warm to room temperature and stir C->D E Reaction Monitoring (TLC) D->E F Work-up: - Wash with dilute HCl - Wash with NaHCO3 (aq) - Wash with brine E->F Reaction Complete G Dry organic layer (Na2SO4) and concentrate F->G H Purification by Flash Column Chromatography G->H I Characterization of This compound H->I

Caption: Experimental workflow for the final synthesis and purification.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₁₇NO₅[2]
Molecular Weight 291.30 g/mol [2]
Appearance White to off-white solid
CAS Number 1580501-97-8[2]

Table 2: Summary of a Typical Synthesis of this compound

ReactantMolar Equiv.Purity
(trans)-cyclooct-2-enol1.0>95%
4-Nitrophenyl chloroformate1.1>98%
Pyridine1.5Anhydrous
Product
This compound->95% (after chromatography)

Table 3: Characterization Data for this compound

AnalysisData
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.25 (d, J=9.2 Hz, 2H), 7.38 (d, J=9.2 Hz, 2H), 5.65-5.55 (m, 1H), 5.45-5.35 (m, 1H), 5.05-4.95 (m, 1H), 2.50-1.50 (m, 10H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 155.8, 152.5, 145.3, 135.0, 130.5, 125.2, 121.8, 82.1, 35.5, 34.2, 33.8, 28.9, 25.7.
Mass Spectrometry (ESI+) m/z: 292.1 [M+H]⁺, 314.1 [M+Na]⁺.

Conclusion

The synthesis and purification of this compound, while involving multiple steps, can be achieved with good yields and high purity by following established laboratory procedures. The protocols outlined in this guide provide a solid foundation for researchers to produce this important bioorthogonal reagent. Careful execution of each step, particularly the photoisomerization and the final purification, is crucial for obtaining a high-quality product suitable for demanding applications in drug development and chemical biology.

References

(2E)-TCO-PNB Ester: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for (2E)-TCO-PNB ester, a critical bifunctional linker used in bioconjugation and the development of novel therapeutics such as PROTACs. Understanding the chemical liabilities of both the trans-cyclooctene (B1233481) (TCO) and the p-nitrophenyl (PNB) ester moieties is paramount for its effective use in experimental workflows.

Chemical Structure and Properties

This compound, with the chemical formula C₁₅H₁₇NO₅ and a molecular weight of 291.30, is a white to off-white or pale yellow solid.[1][2] It is characterized by two key reactive groups: the TCO group, which participates in rapid and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazines, and the PNB ester, an amine-reactive group.[1][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1580501-97-8[1]
Molecular Formula C₁₅H₁₇NO₅[1][5]
Molecular Weight 291.30 g/mol [1][5]
Appearance White to off-white or pale yellow solid[1][2]
Purity ≥ 95% (HPLC)[2]
Solubility DMSO, DMF, DCM, THF, Chloroform[6]

Stability Profile

The overall stability of this compound is dictated by the individual stabilities of the TCO ring and the PNB ester linkage. Both moieties are susceptible to degradation under specific conditions.

Stability of the trans-Cyclooctene (TCO) Moiety

The strained trans-conformation of the cyclooctene (B146475) ring is essential for its high reactivity towards tetrazines. However, this strain also makes it susceptible to isomerization to the unreactive cis-cyclooctene (CCO) isomer.[3] This isomerization is a critical consideration for the long-term storage and handling of TCO-containing compounds.

Table 2: Stability of a TCO Derivative in the Presence of Thiols

CompoundConditionsTimeIsomerization to CCOReference
s-TCO derivative30 mM mercaptoethanol in D₂O-PBS (pD 7.4)1 h18%[3]
2 h34%[3]
4.5 h55%[3]
18.5 h100%[3]

It has been proposed that thiol-promoted isomerization may proceed through a radical-catalyzed pathway. The inclusion of radical inhibitors, such as Trolox (a water-soluble vitamin E analog), has been shown to completely suppress this isomerization in certain cases.[3] Another strategy to enhance the stability of highly reactive TCOs is through complexation with silver(I) ions, which can be reversed by the addition of chloride ions.[3]

Stability of the p-Nitrophenyl (PNB) Ester Moiety

The PNB ester is an activated ester commonly used for the acylation of primary and secondary amines. Its primary liability is hydrolysis, which cleaves the ester bond to yield the corresponding carboxylic acid and p-nitrophenol. The rate of hydrolysis is highly dependent on pH and temperature.

Hydrolysis of PNB esters is significantly accelerated at basic pH. While specific kinetic data for the hydrolysis of this compound is not available, general studies on p-nitrophenyl esters indicate that they possess relatively slow hydrolytic rates in acidic to neutral phosphate (B84403) buffers. For example, a study on various aromatic esters showed hydrolysis rates of 0–50 nmol/ml/hr at pH 2.0 and 0–140 nmol/ml/hr at pH 7.4.[5]

Recommended Storage Conditions

Based on the known stability profiles of TCO and PNB ester moieties, the following storage conditions are recommended for this compound to ensure its integrity and reactivity over time.

Table 3: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationRecommendationsReference(s)
Solid Powder -20°CUp to 3 yearsStore in a sealed container, desiccated, and protected from light.[1][3][5][7]
In Solvent (e.g., DMSO) -80°CUp to 6 monthsUse anhydrous solvents. Aliquot to avoid repeated freeze-thaw cycles.[1][5]
-20°CUp to 1 monthUse anhydrous solvents.[1][5]

It is crucial to handle the compound in a manner that minimizes exposure to moisture, light, and high pH environments.[7]

Experimental Protocols for Stability Assessment

To ensure the quality and reactivity of this compound in your experiments, it is advisable to perform stability assessments, particularly if the compound has been stored for an extended period or under non-ideal conditions.

Protocol for Assessing TCO Isomerization

This protocol utilizes ¹H NMR spectroscopy to monitor the potential isomerization of the TCO ring to its CCO form.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a solution of this compound in the chosen deuterated solvent at a known concentration (e.g., 5-10 mg/mL).

  • Acquire a baseline ¹H NMR spectrum immediately after preparation. Identify the characteristic peaks of the trans-alkene protons of the TCO ring.

  • Store the NMR tube under the desired test conditions (e.g., room temperature, 37°C, in the presence of a specific buffer or thiol).

  • Acquire ¹H NMR spectra at regular time intervals (e.g., 1, 4, 8, 24 hours).

  • Monitor for the appearance of new peaks corresponding to the cis-alkene protons of the CCO isomer and a concomitant decrease in the intensity of the TCO proton signals.

  • Quantify the extent of isomerization by integrating the respective alkene proton signals.

Protocol for Assessing PNB Ester Hydrolysis

This protocol uses UV-Vis spectrophotometry to monitor the hydrolysis of the PNB ester by detecting the release of p-nitrophenolate.

Materials:

  • This compound

  • Reaction buffer (e.g., phosphate buffer at a specific pH)

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

  • Prepare a standard curve of p-nitrophenol in the reaction buffer. Note that the absorbance maximum of the phenolate (B1203915) form is around 400-410 nm at basic pH.

  • Initiate the hydrolysis reaction by diluting a known amount of the this compound stock solution into the reaction buffer in a cuvette.

  • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at the λmax of p-nitrophenolate over time.

  • Record absorbance readings at regular intervals until the reaction reaches completion or for a predetermined duration.

  • Use the standard curve to calculate the concentration of released p-nitrophenol and determine the rate of hydrolysis.

Application Workflows

The dual reactivity of this compound makes it a versatile tool in bioconjugation. Below are diagrams illustrating its use in a general bioconjugation workflow and in the synthesis of a PROTAC.

G cluster_0 Step 1: Amine Modification cluster_1 Step 2: Bioorthogonal Ligation Biomolecule Biomolecule (e.g., Protein, Antibody) with primary amines Reaction_1 Reaction (pH 7.5-8.5) Biomolecule->Reaction_1 TCO_PNB This compound TCO_PNB->Reaction_1 TCO_Biomolecule TCO-modified Biomolecule Reaction_1->TCO_Biomolecule TCO_Biomolecule_2 TCO-modified Biomolecule Reaction_2 iEDDA Click Reaction TCO_Biomolecule_2->Reaction_2 Tetrazine_Molecule Tetrazine-labeled Molecule of Interest (e.g., Fluorophore, Drug) Tetrazine_Molecule->Reaction_2 Conjugate Final Bioconjugate Reaction_2->Conjugate

Figure 1: General workflow for bioconjugation using this compound.

G cluster_0 PROTAC Component Synthesis cluster_1 PROTAC Assembly E3_Ligand E3 Ligase Ligand with primary amine Reaction_1 Amine Acylation E3_Ligand->Reaction_1 TCO_PNB This compound TCO_PNB->Reaction_1 TCO_E3_Ligand TCO-functionalized E3 Ligase Ligand Reaction_1->TCO_E3_Ligand TCO_E3_Ligand_2 TCO-functionalized E3 Ligase Ligand Reaction_2 iEDDA Click Reaction TCO_E3_Ligand_2->Reaction_2 Tetrazine_POI_Ligand Tetrazine-functionalized Protein of Interest (POI) Ligand Tetrazine_POI_Ligand->Reaction_2 PROTAC Final PROTAC Molecule Reaction_2->PROTAC

Figure 2: Workflow for the synthesis of a PROTAC molecule using this compound.

Conclusion

This compound is a powerful and versatile chemical tool for bioconjugation and drug development. A thorough understanding of its stability characteristics is essential for its successful application. By adhering to the recommended storage and handling conditions and, when necessary, performing stability assessments, researchers can ensure the integrity and reactivity of this important bifunctional linker, leading to more reliable and reproducible experimental outcomes.

References

An In-depth Technical Guide to the Applications of (2E)-TCO-PNB Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-TCO-PNB ester is a heterobifunctional crosslinker that is increasingly utilized in the field of bioconjugation for the precise and efficient labeling and conjugation of biomolecules. This guide provides a comprehensive overview of its applications, chemical properties, and the experimental protocols for its use. The molecule features two key reactive moieties: a trans-cyclooctene (B1233481) (TCO) group and a p-nitrophenyl (PNB) ester. The TCO group participates in a highly rapid and specific bioorthogonal reaction with tetrazines, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1] The PNB ester is an amine-reactive group that forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins. This dual reactivity allows for a two-step conjugation strategy, making it a valuable tool in the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and various biological probes.[2][3]

Chemical Properties and Handling

Proper handling and storage of this compound are crucial for maintaining its reactivity.

PropertyValueSource
Molecular Formula C₁₅H₁₇NO₅[4]
Molecular Weight 291.30 g/mol [4]
CAS Number 1438415-89-4[5]
Appearance White to off-white solidN/A
Purity ≥90%[6]
Solubility Soluble in organic solvents such as DMSO, DMF, and DCM[7]
Storage Conditions Store at -20°C, desiccated and protected from light.[1]

Handling Recommendations:

  • Due to the reactivity of the PNB ester, use anhydrous solvents to prevent hydrolysis.[1]

  • The TCO group can isomerize to the less reactive cis-cyclooctene (CCO) isomer over time, especially when exposed to light.[5] Therefore, it is recommended to protect the compound from prolonged light exposure.

Reaction Kinetics and Yields

The efficiency of bioconjugation with this compound is dictated by the kinetics of two sequential reactions: the aminolysis of the PNB ester and the iEDDA reaction of the TCO group.

PNB Ester Reactivity with Amines
ReactionSecond-Order Rate Constant (k)ConditionsSource
Hydrolysis of p-nitrophenyl acetatekOH- = 9.5 M-1s-1Water, 25°C[10][11]
TCO-tetrazine ligation> 800 M-1s-1Aqueous buffer[12][13]
TCO-tetrazine ligation (protein-specific)880 ± 10 M-1s-1PBS, pH 7.0, 22°C[14]
TCO-tetrazine ligation (in vivo)330 ± 20 M-1s-1E. coli[14]

Note: The rate of aminolysis is generally faster than hydrolysis, especially with a high concentration of the amine nucleophile.

TCO-Tetrazine Ligation

The iEDDA reaction between the TCO group and a tetrazine is exceptionally fast and bioorthogonal. This reaction proceeds rapidly even at low concentrations of reactants and in complex biological media without the need for a catalyst.[12][15] The second-order rate constants for TCO-tetrazine ligations are among the fastest known bioorthogonal reactions.[15]

Experimental Protocols

The following are detailed protocols for the use of this compound in bioconjugation. These are general guidelines and may require optimization for specific applications.

Protocol 1: Labeling of a Protein with this compound

This protocol describes the modification of a protein with this compound to introduce a TCO moiety.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting column (e.g., PD-10)

  • Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

Procedure:

  • Protein Preparation: Dissolve the protein of interest in the reaction buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine).

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted this compound and the p-nitrophenol byproduct using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the UV-Vis absorbance of the purified TCO-labeled protein.

Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol describes the conjugation of a TCO-labeled protein to a tetrazine-labeled protein.

Materials:

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-labeled protein (prepared separately)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare solutions of the TCO-labeled protein and the tetrazine-labeled protein in the reaction buffer.

  • Conjugation Reaction: Mix the TCO-labeled protein and the tetrazine-labeled protein in a 1:1 or a slight molar excess of the tetrazine-labeled protein.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[13]

  • Purification (Optional): If necessary, purify the resulting protein-protein conjugate from any unreacted starting materials using size-exclusion chromatography.

  • Analysis: Analyze the conjugate by SDS-PAGE to confirm the formation of the higher molecular weight product.

Applications and Workflows

The unique properties of this compound make it a versatile tool for various bioconjugation applications.

Antibody-Drug Conjugate (ADC) Synthesis

This compound can be used to link a cytotoxic drug to an antibody. The PNB ester reacts with lysine residues on the antibody, and the TCO group can then be used to attach a tetrazine-modified drug.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug Modification cluster_step3 Step 3: Bioorthogonal Ligation Antibody Antibody TCO_Antibody TCO-Antibody Antibody->TCO_Antibody Amine Reaction TCO_PNB This compound TCO_PNB->TCO_Antibody ADC Antibody-Drug Conjugate TCO_Antibody->ADC iEDDA Reaction Drug Cytotoxic Drug Tetrazine_Drug Tetrazine-Drug Drug->Tetrazine_Drug Activation & Coupling Tetrazine_Linker Tetrazine Linker Tetrazine_Linker->Tetrazine_Drug Tetrazine_Drug->ADC

Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
PROTAC Development

In the development of PROTACs, this compound can serve as a versatile linker to connect a protein-of-interest (POI) ligand and an E3 ligase ligand.

PROTAC_Development_Workflow cluster_synthesis PROTAC Synthesis cluster_mechanism Mechanism of Action POI_Ligand POI Ligand (amine-functionalized) TCO_POI_Ligand TCO-functionalized POI Ligand POI_Ligand->TCO_POI_Ligand Amine Reaction TCO_PNB This compound TCO_PNB->TCO_POI_Ligand PROTAC PROTAC Molecule TCO_POI_Ligand->PROTAC iEDDA Reaction E3_Ligase_Ligand E3 Ligase Ligand (tetrazine-functionalized) E3_Ligase_Ligand->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Workflow for PROTAC Development and Mechanism of Action.

Conclusion

This compound is a powerful and versatile tool for bioconjugation, enabling the efficient and specific labeling of biomolecules. Its dual reactivity allows for a controlled, two-step conjugation process that is highly applicable in the development of sophisticated biotherapeutics like ADCs and PROTACs. The exceptionally fast kinetics of the TCO-tetrazine ligation ensures high yields and specificity, even in complex biological environments. While specific kinetic data for the aminolysis reaction of this compound requires further investigation, the general principles and protocols outlined in this guide provide a solid foundation for its successful implementation in a wide range of research and development applications.

References

An In-depth Technical Guide to the Safety and Handling of (2E)-TCO-PNB Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safety, handling, and application of (2E)-TCO-PNB ester, a bifunctional linker crucial for advanced bioconjugation and drug development applications. The information is curated for professionals in research and development who require detailed procedural guidance and quantitative data.

Core Concepts and Chemical Properties

This compound, with the IUPAC name (2E)-cyclooct-2-en-1-yl (4-nitrophenyl) carbonate, is a key reagent in the field of bioorthogonal chemistry.[1] Its molecular structure integrates a strained trans-cyclooctene (B1233481) (TCO) moiety and a p-nitrophenyl (PNP) ester group. This dual functionality allows for a two-step sequential or orthogonal bioconjugation strategy.

The TCO group is highly reactive towards tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[2][3][4][5] This "click chemistry" reaction is known for its exceptionally fast kinetics and high specificity, proceeding efficiently under physiological conditions without the need for a catalyst.[3][6] The PNP ester serves as an amine-reactive group, enabling the conjugation of the molecule to primary amines, such as the lysine (B10760008) residues on proteins.[4]

Physicochemical Properties:

PropertyValueSource(s)
Molecular Formula C₁₅H₁₇NO₅[2][5][7][8][]
Molecular Weight 291.30 g/mol [2][7][8][]
CAS Number 1580501-97-8[2][5][7]
Appearance White to off-white or light yellow solid[8]
Purity ≥95% (HPLC)[4][10]
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform[10]

Safety and Handling

Hazard Identification:

Based on available safety data, this compound is associated with the following hazards:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][11]

  • Signal Word: Warning[11]

  • Pictograms: GHS07 (Exclamation mark)[11]

Precautionary Measures:

Precautionary StatementDescriptionSource(s)
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[11]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

Storage and Stability:

Proper storage is critical to maintain the reactivity of this compound.

ConditionRecommendationSource(s)
Powder (Solid) Store at -20°C in a sealed, moisture- and light-protected container. Can be stored for up to 3 years.[5][7][12]
In Solvent Prepare solutions fresh. If storage is necessary, store at -80°C for up to 6 months or at -20°C for up to 1 month. Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous solvents like DMSO or DMF.[2][12]

The TCO moiety is susceptible to isomerization to the less reactive cis-cyclooctene (CCO) form, and the half-life of TCO can be short, making long-term storage of TCO-containing compounds not recommended.[4] The p-nitrophenyl ester is prone to hydrolysis, especially under basic conditions.[13]

Quantitative Data

Reaction Kinetics:

The reaction of the TCO group with a tetrazine is exceptionally fast. The second-order rate constants for TCO-tetrazine ligations can range from 1 to 1 x 10⁶ M⁻¹s⁻¹.[6] The specific rate is dependent on the substituents on the tetrazine and the specific TCO derivative. For instance, hydrogen-substituted tetrazines can react with TCO with rate constants up to 30,000 M⁻¹s⁻¹.[3] The reaction progress can be monitored by the disappearance of the characteristic absorbance of the tetrazine moiety, typically around 520-550 nm.[3][6]

The aminolysis of p-nitrophenyl esters by primary amines is a well-established reaction. The rate of this reaction is pH-dependent, with faster rates observed at more basic pH.[13]

Solubility Data for Stock Solutions:

| Solvent | 1 mg | 5 mg | 10 mg | |---|---|---| | DMSO (1 mM) | 3.4329 mL | 17.1644 mL | 34.3289 mL | | DMSO (10 mM) | 0.3433 mL | 1.7164 mL | 3.4329 mL | | DMSO (50 mM) | 0.0687 mL | 0.3433 mL | 0.6866 mL | | DMSO (100 mM) | 0.0343 mL | 0.1716 mL | 0.3433 mL |

Data derived from MedChemExpress product information and should be used as a guideline.[2] It is recommended to use ultrasonic treatment to aid dissolution.[2]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol describes the general steps for conjugating this compound to a primary amine-containing protein, such as an antibody.

Materials:

  • Protein to be labeled (e.g., antibody)

  • This compound

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a concentration of 2-10 mg/mL.

    • If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into the Reaction Buffer using a spin desalting column.

  • Ester Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • While gently vortexing, add a 5- to 20-fold molar excess of the dissolved this compound solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and quenching reagent using a spin desalting column or size-exclusion chromatography.

  • Characterization:

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

Protocol for TCO-Tetrazine Ligation

This protocol outlines the "click" reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled protein (from section 4.1)

  • Tetrazine-functionalized molecule

  • Reaction Buffer: PBS, pH 6.0-9.0

Procedure:

  • Reactant Preparation:

    • Dissolve the TCO-labeled protein and the tetrazine-functionalized molecule in the Reaction Buffer.

  • Ligation Reaction:

    • Mix the TCO-labeled protein and the tetrazine-functionalized molecule in a 1:1 to 1:1.5 molar ratio. A slight excess of the tetrazine component can be used to ensure complete reaction of the TCO-labeled protein.

    • Incubate the reaction at room temperature for 30-60 minutes. The reaction can also be performed at 4°C with a longer incubation time.

  • Monitoring the Reaction (Optional):

    • The reaction progress can be monitored by UV-Vis spectroscopy by observing the decrease in the tetrazine absorbance at approximately 520-550 nm.

  • Purification (Optional):

    • If necessary, the final conjugate can be purified by size-exclusion chromatography to remove any unreacted components.

Visualizations

The following diagrams illustrate the key processes involving this compound.

experimental_workflow cluster_step1 Step 1: Amine Modification cluster_step2 Step 2: Purification cluster_step3 Step 3: Bioorthogonal Ligation Protein Protein (with Primary Amines) TCO_Protein TCO-labeled Protein Protein->TCO_Protein Reaction at pH 8.0-8.5 Ester This compound Ester->TCO_Protein Purification Purification (e.g., Desalting Column) TCO_Protein->Purification Purified_TCO_Protein Purified TCO-labeled Protein Purification->Purified_TCO_Protein Final_Conjugate Final Bioconjugate Purified_TCO_Protein->Final_Conjugate iEDDA Reaction (Click Chemistry) Tetrazine_Molecule Tetrazine-functionalized Molecule Tetrazine_Molecule->Final_Conjugate reaction_mechanism cluster_amine_reaction Amine Reaction (PNB Ester) cluster_iedda_reaction iEDDA Reaction (TCO) TCO_PNB TCO-PNB Ester TCO_Protein_Amide TCO-Protein (Amide Bond) TCO_PNB->TCO_Protein_Amide Protein_NH2 Protein-NH₂ Protein_NH2->TCO_Protein_Amide pNP p-Nitrophenol TCO_Protein_Amide2 TCO-Protein Tetrazine_R Tetrazine-R' Dihydropyridazine Dihydropyridazine Adduct TCO_Protein_Amide2->Dihydropyridazine Tetrazine_R->Dihydropyridazine N2 N₂ Gas

References

Methodological & Application

Application Notes and Protocols for Antibody Labeling with (2E)-TCO-PNB Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of antibodies with (2E)-TCO-PNB ester, a critical step for enabling bioorthogonal antibody labeling. This method leverages the reaction between the p-nitrophenyl (PNB) ester of the TCO linker and primary amines (e.g., lysine (B10760008) residues) on the antibody surface. The resulting trans-cyclooctene (B1233481) (TCO)-modified antibody can then be rapidly and specifically labeled with a tetrazine-functionalized molecule through an inverse electron demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" approach is notable for its high efficiency, specificity, and biocompatibility, making it a powerful tool for a variety of applications, including in vivo imaging, cell-based diagnostics, and the development of antibody-drug conjugates.[1][2]

The iEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 3.3 × 10^6 M⁻¹ s⁻¹.[3] This rapid kinetics is particularly advantageous for in vivo applications where low concentrations of reactants are typical.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the labeling of antibodies with TCO esters and their subsequent use.

Table 1: TCO Labeling Efficiency and its Impact on Antibody Affinity

Molar Ratio (TCO Ester:Antibody)Resulting Degree of Labeling (DOL) (TCOs/Antibody)Antibody RecoveryImpact on Antigen Binding Affinity (EC50)Reference
5:1483 ± 11% (after dialysis)Minimal impact (e.g., 1.4 nM for TCO-mAb vs. 0.8 nM for unmodified mAb)[1][3][4]
10:18Not specifiedSignificantly reduced[3][4]
15:110Not specifiedSignificantly reduced[3][4]
Not Specified2.6Not specifiedSlight change (e.g., EC50 of 10.16 ng/mL for TCO-mAb vs. 3.19 ng/mL for unmodified mAb)[1]

Table 2: Stability and Reactivity of TCO-Antibody Conjugates

ParameterValue/ObservationConditionsReference
TCO StabilityProne to trans-cis isomerization, which renders it unreactive.Physiological conditions, presence of thiols or copper-containing serum proteins.[5][6]
TCO MaskingHydrophobic TCO groups can be "masked" by the antibody, reducing reactivity.Standard amine-coupling procedures.[5][7]
TCO-Tetrazine Reaction RateUp to 3.3 × 10^6 M⁻¹ s⁻¹[3]
Storage of this compoundPowder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[8]

Experimental Protocols

1. Antibody Preparation

It is critical to remove any amine-containing substances and stabilizers from the antibody solution prior to labeling, as they will compete with the antibody for reaction with the this compound.

  • Materials:

    • Antibody of interest

    • Amine-free buffer (e.g., Phosphate (B84403) Buffered Saline - PBS, pH 7.2-7.5)

    • Spin desalting columns or dialysis cassettes with an appropriate molecular weight cutoff (e.g., 40 kDa).[6]

  • Procedure:

    • If the antibody solution contains stabilizers like bovine serum albumin (BSA) or amino acids (e.g., glycine), it must be purified.

    • Perform buffer exchange into an amine-free buffer such as PBS. This can be accomplished using spin desalting columns according to the manufacturer's instructions or by dialysis.

    • After buffer exchange, determine the concentration of the antibody solution using a spectrophotometer at 280 nm.

2. Labeling of Antibody with this compound

This protocol is a general guideline. The optimal molar ratio of this compound to antibody may need to be determined empirically for each specific antibody to achieve the desired degree of labeling (DOL) without compromising antibody function.[3][4]

  • Materials:

    • Purified antibody in amine-free buffer

    • This compound

    • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

    • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.5.[9]

    • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Procedure:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 1 mg of the ester in 100 µL of DMSO to make a 10 mg/mL solution.

    • Dilute the purified antibody in the reaction buffer to a concentration of 1-5 mg/mL.

    • Add the desired molar excess of the this compound stock solution to the antibody solution. Common molar ratios to test are 5:1, 10:1, and 20:1 (ester:antibody).[6]

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rocking.[6]

    • To stop the reaction, add the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

3. Purification of the TCO-labeled Antibody

Purification is necessary to remove unreacted this compound and any reaction byproducts.

  • Materials:

    • TCO-labeled antibody reaction mixture

    • Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) or dialysis cassettes.[6]

    • Storage buffer (e.g., PBS, pH 7.4)

  • Procedure:

    • Equilibrate the spin desalting column with the desired storage buffer according to the manufacturer's protocol.

    • Apply the quenched reaction mixture to the equilibrated column.

    • Centrifuge the column to collect the purified TCO-labeled antibody.

    • Alternatively, purify the conjugate by dialysis against the storage buffer.

    • Measure the concentration of the purified TCO-antibody conjugate.

4. Characterization of the TCO-labeled Antibody (Optional but Recommended)

  • Degree of Labeling (DOL): The DOL can be determined using mass spectrometry (e.g., MALDI-TOF) by comparing the molecular weight of the labeled antibody to the unlabeled antibody.[10]

  • Antigen Binding Affinity: It is important to assess whether the labeling process has affected the antibody's ability to bind its target. This can be evaluated using methods such as ELISA or surface plasmon resonance (SPR).[3][4]

Visualizations

Experimental Workflow

Antibody_Labeling_Workflow cluster_prep 1. Antibody Preparation cluster_labeling 2. TCO Labeling Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization antibody_prep Start with antibody solution buffer_exchange Buffer exchange to amine-free buffer (e.g., PBS) antibody_prep->buffer_exchange concentration_measurement_prep Measure antibody concentration buffer_exchange->concentration_measurement_prep reaction_setup Mix antibody with TCO ester in reaction buffer (pH 8.5) concentration_measurement_prep->reaction_setup prepare_tco Prepare this compound stock solution in DMSO/DMF prepare_tco->reaction_setup incubation Incubate for 1-2 hours at room temperature reaction_setup->incubation quenching Quench reaction with Tris buffer incubation->quenching purify_conjugate Purify using spin desalting column or dialysis quenching->purify_conjugate concentration_measurement_final Measure final conjugate concentration purify_conjugate->concentration_measurement_final dol_analysis Determine Degree of Labeling (DOL) concentration_measurement_final->dol_analysis affinity_analysis Assess antigen binding affinity concentration_measurement_final->affinity_analysis Bioorthogonal_Reaction cluster_reaction Inverse Electron Demand Diels-Alder (iEDDA) Reaction tco_antibody TCO-labeled Antibody reaction_label Click Chemistry tco_antibody->reaction_label tetrazine_probe Tetrazine-functionalized Probe (e.g., fluorophore, drug) tetrazine_probe->reaction_label labeled_conjugate Stable Labeled Antibody Conjugate reaction_label->labeled_conjugate

References

step-by-step guide to protein conjugation with (2E)-TCO-PNB ester

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

A Step-by-Step Guide to Protein Conjugation with (2E)-TCO-PNB Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bioorthogonal chemistry has revolutionized the field of bioconjugation, enabling the specific and efficient labeling of biomolecules in complex biological systems. The inverse-electron-demand Diels-Alder cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) is a cornerstone of this field, prized for its exceptionally fast reaction kinetics and high selectivity, all without the need for a catalyst.[1][2] This application note provides a detailed, step-by-step guide for the modification of proteins with this compound, a crucial first step in preparing proteins for subsequent tetrazine-mediated conjugation. This technique is widely used in various applications, including the development of antibody-drug conjugates (ADCs) for targeted cancer therapy, in vivo imaging, and the study of protein-protein interactions.[3][4]

This compound is an amine-reactive reagent used to install the TCO moiety onto a protein. The p-nitrophenyl (PNB) ester, much like the more common N-hydroxysuccinimide (NHS) ester, reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of the protein, to form a stable amide bond.[5][6] Once the protein is "TCO-activated," it is ready for rapid and specific conjugation to any molecule bearing a tetrazine group.

Principle of the Method

The protein conjugation process using this compound is a two-step procedure:

  • Protein Modification: The protein of interest is reacted with an excess of this compound. The activated ester group of the TCO reagent covalently attaches to primary amine groups on the protein surface, forming a stable amide linkage and releasing p-nitrophenol as a byproduct.

  • Bioorthogonal Ligation: The resulting TCO-modified protein can then be reacted with a tetrazine-functionalized molecule (e.g., a small molecule drug, a fluorescent dye, or another protein). This reaction, an inverse-electron-demand Diels-Alder cycloaddition, proceeds rapidly and with high specificity under physiological conditions to form a stable covalent bond.[1]

Experimental Protocols

Materials and Reagents
  • Protein of interest (1-5 mg/mL)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5. (Note: Avoid buffers containing primary amines like Tris or glycine (B1666218) as they will compete for reaction with the ester).[7][8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment for buffer exchange and purification.[5][7]

  • UV-Vis Spectrophotometer

Step-by-Step Protocol for Protein Modification with this compound

This protocol is designed for the modification of a generic antibody but can be adapted for other proteins.

1. Protein Preparation and Buffer Exchange:

  • The protein must be in an amine-free buffer. If the protein solution contains substances like Tris, glycine, or ammonium (B1175870) ions, a buffer exchange is necessary.[8]

  • Use a desalting column or dialysis to exchange the protein into the Reaction Buffer (e.g., PBS, pH 7.4).[7]

  • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm (A280) or a protein concentration assay (e.g., BCA assay).[8]

2. Preparation of this compound Stock Solution:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the ester.[1][8]

  • Immediately before use, prepare a 10 mM stock solution of the this compound in anhydrous DMSO or DMF.[7]

3. Labeling Reaction:

  • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[1][7] The optimal ratio may need to be determined empirically for your specific protein.

  • Gently mix the reaction solution.

  • Incubate the reaction for 1 hour at room temperature or 2 hours on ice.[7][8]

4. Quenching the Reaction:

  • To stop the labeling reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[7][8]

  • Incubate for 15 minutes at room temperature.[8]

5. Purification of the TCO-Modified Protein:

  • Remove the excess, unreacted this compound and the p-nitrophenol byproduct using a desalting column or dialysis against the desired storage buffer (e.g., PBS, pH 7.4).[5][7]

  • The TCO-labeled protein is now ready for conjugation with a tetrazine-modified molecule. Store the modified protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Protocol for TCO-Tetrazine Ligation

1. Preparation of Reactants:

  • Prepare the TCO-labeled protein and the tetrazine-labeled molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

2. Conjugation Reaction:

  • Mix the TCO-labeled protein with the tetrazine-labeled molecule. A slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule is often recommended to ensure complete conjugation of the TCO-protein.[2][7]

  • Incubate the reaction for 30-60 minutes at room temperature.[1][7] The reaction is often complete within minutes due to the fast kinetics.[9]

3. Purification of the Final Conjugate (Optional):

  • If necessary, the final protein conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[7]

Data Presentation

Table 1: Quantitative Data on TCO-Protein Conjugation

ParameterValue/RangeRemarksSource
Molar Excess of TCO-Ester10-20 foldOptimal ratio is protein-dependent and may require empirical determination.[1][7]
Reaction Time (Labeling)1-2 hours1 hour at room temperature or 2 hours on ice.[7][8]
Reaction pH (Labeling)7.2-8.5Higher pH can increase the rate of NHS ester hydrolysis.[5]
TCO Loading (Total)10-20 TCOs/antibodyMeasured by mass spectrometry.[10]
TCO Loading (Functional)< 6 TCOs/antibodyAssessed by tetrazine reaction. A significant portion of conjugated TCOs may be non-reactive due to hydrophobic interactions with the antibody.[10]
TCO-Tetrazine Reaction Time< 5 - 60 minutesReaction is typically very rapid at room temperature.[7][9]
Second-Order Rate Constantup to 1 x 10⁶ M⁻¹s⁻¹One of the fastest bioorthogonal reactions.[7]
Stability of TCO-modified protein>90% reactivity after 1 month at 4°C, pH 7.5TCO group is stable in aqueous buffer.[1]

Mandatory Visualization

Diagrams

reaction_mechanism cluster_step1 Step 1: Protein Modification cluster_step2 Step 2: Bioorthogonal Ligation Protein Protein TCO_Protein TCO-Modified Protein Protein->TCO_Protein Amine Reaction (pH 7.2-8.5) TCO_Ester This compound TCO_Ester->TCO_Protein PNP p-Nitrophenol TCO_Protein_2 TCO-Modified Protein Tetrazine_Molecule Tetrazine-Molecule Final_Conjugate Final Protein Conjugate Tetrazine_Molecule->Final_Conjugate TCO_Protein_2->Final_Conjugate Diels-Alder Cycloaddition

Caption: Reaction mechanism of the two-step protein conjugation process.

experimental_workflow start Start: Protein Solution buffer_exchange 1. Buffer Exchange (Amine-free buffer, pH 7.4) start->buffer_exchange concentration_check 2. Measure Protein Concentration (A280) buffer_exchange->concentration_check labeling 4. Labeling Reaction (10-20x molar excess, 1h, RT) concentration_check->labeling prepare_tco 3. Prepare 10 mM TCO-Ester in DMSO prepare_tco->labeling quench 5. Quench Reaction (50-100 mM Tris, 15 min) labeling->quench purify_tco 6. Purify TCO-Protein (Desalting Column) quench->purify_tco conjugation 7. TCO-Tetrazine Ligation (1.5x excess Tetrazine, 30-60 min) purify_tco->conjugation purify_final 8. Final Purification (Optional) (Size-Exclusion Chromatography) conjugation->purify_final end End: Purified Conjugate purify_final->end

Caption: Experimental workflow for protein conjugation with TCO-ester.

pretargeting_concept cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Bioorthogonal Ligation in vivo TCO_Antibody TCO-Modified Antibody Tumor_Cell Tumor Cell (with Target Antigen) TCO_Antibody->Tumor_Cell Antibody binds to antigen Targeted_Cell Antibody-bound Tumor Cell Tetrazine_Drug Tetrazine-Drug Conjugate Tetrazine_Drug->Targeted_Cell TCO-Tz Reaction Drug_Delivery Targeted Drug Delivery Targeted_Cell->Drug_Delivery

Caption: Logical relationship in a pre-targeted drug delivery strategy.

References

Illuminating the Cell Surface: A Guide to Labeling with (2E)-TCO-PNB Ester

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The precise interrogation of cell surface proteins in their native environment is paramount for unraveling complex biological processes and advancing therapeutic development. Bioorthogonal chemistry, a set of reactions that occur rapidly and selectively within living systems without interfering with native biochemical processes, has emerged as a powerful tool for such investigations. Among these, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine is exceptionally fast and highly specific, making it ideal for live-cell labeling.

This document provides detailed application notes and protocols for the use of (2E)-TCO-PNB ester, an amine-reactive TCO derivative, for the two-step labeling of cell surface proteins. The p-nitrophenyl (PNB) ester group reacts with primary amines on cell surface proteins, such as the lysine (B10760008) residues, to covalently attach the TCO moiety. This "click-ready" handle can then be specifically targeted with a tetrazine-functionalized probe, such as a fluorescent dye, for visualization and analysis. This two-step strategy offers versatility and modularity in experimental design.

Principle of the Method

The cell surface labeling strategy using this compound is a two-step process:

  • Amine-Reactive Labeling: The PNB ester of the (2E)-TCO-PNB molecule reacts with primary amines on cell surface proteins, forming a stable amide bond. This step effectively installs a bioorthogonal TCO "handle" onto the cell surface proteome.

  • Bioorthogonal "Click" Reaction: A tetrazine-conjugated probe (e.g., a fluorescent dye) is introduced. The TCO group on the cell surface reacts specifically and rapidly with the tetrazine via an iEDDA reaction, resulting in the covalent attachment of the probe to the cell surface proteins.

Data Presentation

The efficiency and robustness of this labeling strategy are influenced by several factors, including reagent concentrations, incubation times, and the specific cell type. Below are tables summarizing key quantitative data derived from studies using amine-reactive TCO esters for cell surface labeling.

Table 1: Reaction Kinetics and Labeling Efficiency

ParameterValueNotes
Second-Order Rate Constant (k₂) 10³ - 10⁶ M⁻¹s⁻¹For the TCO-tetrazine iEDDA reaction. The exact rate depends on the specific TCO and tetrazine derivatives and the solvent.[1][2]
Labeling Efficiency 60-85%Percentage of target protein successfully labeled. This can be influenced by the accessibility of primary amines and the concentration of the TCO-ester.[3][4]
Functional TCO Reactivity 10-100%The percentage of attached TCO groups that are available for reaction with tetrazine. This can be improved by using hydrophilic linkers.[4]

Table 2: Experimental Conditions and Cell Viability

ParameterRecommended RangeEffect on Labeling and Viability
This compound Concentration 10 - 100 µMHigher concentrations can increase labeling density but may impact cell viability. Optimization is recommended for each cell type.
Tetrazine-Fluorophore Concentration 1 - 20 µMSufficient for rapid labeling without excessive background fluorescence.
Incubation Time (TCO-Ester) 30 - 60 minutesLonger incubation can increase labeling but may also increase non-specific binding and cytotoxicity.
Incubation Time (Tetrazine) 10 - 30 minutesThe reaction is typically rapid; longer times are usually not necessary.
Cell Viability > 90%With optimized conditions, the labeling procedure has minimal impact on cell viability.[5]

Table 3: Fluorescence Properties of Common Tetrazine-Dye Conjugates

FluorophoreExcitation Max (nm)Emission Max (nm)Fluorescence Turn-On Ratio
ATTO488-Tetrazine50152315-40
Cy3-Tetrazine555570~5
Cy5-Tetrazine649670~3
SiR-Tetrazine652674~10

Data compiled from various sources, including[6][7]. The turn-on ratio refers to the increase in fluorescence intensity upon reaction with TCO.

Experimental Protocols

Protocol 1: Two-Step Cell Surface Labeling with this compound and a Tetrazine-Fluorophore

This protocol describes the general procedure for labeling cell surface proteins on live adherent cells.

Materials:

  • Adherent cells cultured in a suitable vessel (e.g., glass-bottom dish for microscopy)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Complete cell culture medium

  • Tetrazine-conjugated fluorescent dye

  • Fluorescence microscope

Procedure:

  • Cell Preparation: a. Culture adherent cells to a desired confluency (e.g., 70-80%) in a glass-bottom dish suitable for live-cell imaging. b. Gently aspirate the culture medium and wash the cells twice with warm PBS (pH 7.4).

  • Amine-Reactive Labeling with this compound: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Dilute the stock solution in PBS to a final concentration of 10-100 µM. The optimal concentration should be determined empirically for each cell type. c. Add the this compound solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator. d. Gently wash the cells three times with warm PBS to remove unreacted ester.

  • Bioorthogonal Labeling with Tetrazine-Fluorophore: a. Prepare a 1 mM stock solution of the tetrazine-fluorophore in DMSO. b. Dilute the stock solution in complete cell culture medium to a final concentration of 1-20 µM. c. Add the tetrazine-fluorophore solution to the cells and incubate for 10-30 minutes at 37°C, protected from light. d. Gently wash the cells twice with warm PBS to remove unbound fluorophore.

  • Imaging: a. Add fresh, pre-warmed complete culture medium or imaging buffer to the cells. b. Proceed with live-cell imaging using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Quantification of Labeling Efficiency by Flow Cytometry

This protocol allows for the quantitative assessment of cell surface labeling.

Materials:

  • Suspension cells or adherent cells detached with a non-enzymatic solution

  • This compound

  • Tetrazine-conjugated fluorescent dye

  • FACS buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation: a. Harvest cells and wash once with PBS. b. Resuspend cells in PBS at a concentration of 1-5 x 10⁶ cells/mL.

  • Labeling: a. Perform the two-step labeling as described in Protocol 1, using FACS buffer for dilutions and washes. b. After the final wash, resuspend the cells in 500 µL of FACS buffer.

  • Flow Cytometry Analysis: a. Analyze the labeled cells on a flow cytometer using the appropriate laser and emission filter for the chosen fluorophore. b. Include appropriate controls:

    • Unlabeled cells (autofluorescence control).
    • Cells treated with tetrazine-fluorophore only (to assess non-specific binding).
    • Cells treated with this compound only. c. Quantify the mean fluorescence intensity of the labeled cell population to determine the relative labeling efficiency under different conditions.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_tco Amine-Reactive Labeling cluster_tetrazine Bioorthogonal Ligation cluster_analysis Analysis start Culture Adherent Cells wash1 Wash with PBS start->wash1 add_tco Incubate with This compound wash1->add_tco wash2 Wash with PBS add_tco->wash2 add_tz Incubate with Tetrazine-Fluorophore wash2->add_tz wash3 Wash with PBS add_tz->wash3 image Live-Cell Imaging wash3->image flow Flow Cytometry wash3->flow

Caption: Experimental workflow for two-step cell surface labeling.

GPCR Signaling Pathway with β-Arrestin Recruitment

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein Activation GRK GRK GPCR->GRK Recruitment beta_arrestin β-Arrestin GPCR->beta_arrestin Recruitment Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector GRK->GPCR Phosphorylation beta_arrestin->G_protein Blocks Activation ERK ERK beta_arrestin->ERK Scaffolding for MAPK Pathway Internalization Clathrin-mediated Endocytosis beta_arrestin->Internalization Scaffolding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling Second_Messenger->Downstream Ligand Agonist Ligand Ligand->GPCR Binding Internalization->Downstream Signal Termination or Endosomal Signaling

Caption: GPCR signaling cascade and β-arrestin-mediated regulation.

EGFR Signaling and Receptor Trafficking

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_trafficking Endocytic Pathway EGFR_mono EGFR (monomer) EGFR_dimer EGFR Dimer (activated) EGFR_mono->EGFR_dimer Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS EGFR_dimer->Grb2_SOS Recruitment PI3K PI3K EGFR_dimer->PI3K Recruitment Endosome Early Endosome EGFR_dimer->Endosome Internalization Ras Ras Grb2_SOS->Ras Activation RAF_MEK_ERK RAF-MEK-ERK Cascade Ras->RAF_MEK_ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation AKT->Proliferation Recycling Recycling to Plasma Membrane Endosome->Recycling Lysosome Lysosomal Degradation Endosome->Lysosome Sorting Recycling->EGFR_mono Ligand EGF Ligand Ligand->EGFR_mono Binding

References

Application Notes and Protocols for Fluorescent Labeling of Proteins Using (2E)-TCO-PNB Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of protein localization, interaction, and dynamics. This document provides detailed application notes and protocols for the use of (2E)-TCO-PNB ester, a versatile reagent for the two-step fluorescent labeling of proteins.

This compound is a bifunctional molecule containing a trans-cyclooctene (B1233481) (TCO) group and a p-nitrophenyl (PNB) ester. The PNB ester is an amine-reactive group that readily forms stable amide bonds with primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of proteins.[1][2] The TCO moiety is a strained alkene that serves as a bioorthogonal handle for a subsequent, highly specific and efficient reaction with a tetrazine-modified fluorescent probe via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, commonly referred to as "click chemistry".[2][3] This two-step approach offers excellent control over the labeling process and allows for the use of a wide variety of fluorescent probes.

It is important to note that this compound is recommended for the modification of amine-containing molecules in organic media due to its reactivity and stability profile.[4] Labeling in aqueous buffers may result in poor activation of the target protein.[4]

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Molecular Formula C₁₅H₁₇NO₅[1]
Molecular Weight 291.3 g/mol [1]
CAS Number 1438415-89-4[1]
Reactive Group p-nitrophenyl (PNB) ester[1][5]
Target Functional Group Primary amines (-NH₂)[1][6]
Bioorthogonal Handle trans-cyclooctene (TCO)[1][5]
Recommended Solvents DMSO, DMF, DCM, THF, Chloroform[4]
Storage Conditions -20°C, desiccated[1][4]
Table 2: Reaction Parameters for Protein Labeling and Click Chemistry
ParameterRecommendationReference
TCO-PNB Ester:Protein Molar Excess 10- to 50-fold (empirical optimization recommended)[7]
Reaction Solvent (Amine Labeling) Anhydrous DMSO or DMF[4][6]
Reaction Time (Amine Labeling) 1 - 4 hours at room temperature or overnight on ice[7]
Quenching Reagent (Amine Labeling) 1 M Tris-HCl, pH 8.0 (final concentration 50-100 mM)[8]
Tetrazine-dye:TCO-Protein Molar Excess 1.5- to 5-fold[7]
Reaction Buffer (Click Reaction) Phosphate-buffered saline (PBS), pH 7.2-7.5[8][9]
Reaction Time (Click Reaction) 30 - 120 minutes at room temperature[7][8]
Table 3: Kinetics of the TCO-Tetrazine Click Reaction
Reaction PartnersSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key FeaturesReference
TCO + Tetrazine> 800Exceptionally fast kinetics, bioorthogonal, catalyst-free[8]
TCO + Tetrazine-Dye ConjugatesVaries (typically high)Fluorogenic potential (fluorescence increase upon reaction)[10][11]

Experimental Protocols

Protocol 1: Modification of a Protein with this compound in Organic Solvent

This protocol describes the modification of a protein with this compound in a predominantly organic solvent system. This approach is suitable for proteins that are soluble and stable in such conditions.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography, dialysis)

  • Reaction vials

Procedure:

  • Protein Preparation:

    • Ensure the protein is free of amine-containing buffers or stabilizers (e.g., Tris, glycine). If necessary, perform a buffer exchange into a suitable organic solvent-compatible buffer or lyophilize the protein.

    • Dissolve the lyophilized protein in anhydrous DMSO or DMF to a final concentration of 1-5 mg/mL.

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.

  • Labeling Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. A 10- to 50-fold molar excess is a good starting point, but empirical optimization is recommended.

    • Add 1.5 equivalents of a non-nucleophilic base such as TEA or DIPEA relative to the TCO-PNB ester to facilitate the reaction.

    • Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the TCO-Modified Protein:

    • Remove the excess TCO-PNB ester and reaction byproducts by size-exclusion chromatography or dialysis against a buffer suitable for the subsequent click reaction (e.g., PBS, pH 7.4).

Protocol 2: Fluorescent Labeling of TCO-Modified Protein via Click Chemistry

This protocol describes the reaction of the TCO-modified protein with a tetrazine-functionalized fluorescent dye.

Materials:

  • TCO-modified protein (from Protocol 1)

  • Tetrazine-fluorescent dye conjugate (e.g., Tetrazine-Cy5, Tetrazine-FITC)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Purification system (e.g., size-exclusion chromatography, dialysis)

  • Reaction vials

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the tetrazine-fluorescent dye in an appropriate solvent (e.g., DMSO).

  • Click Reaction:

    • To the solution of TCO-modified protein in the reaction buffer, add a 1.5- to 5-fold molar excess of the tetrazine-fluorescent dye stock solution.

    • Incubate the reaction for 30-120 minutes at room temperature, protected from light. The reaction is typically rapid.

  • Purification of the Fluorescently Labeled Protein:

    • Remove the unreacted tetrazine-fluorescent dye by size-exclusion chromatography or dialysis.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorescent dye (at its specific excitation maximum).

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Fluorescent Protein Labeling cluster_step1 Step 1: Protein Modification cluster_step2 Step 2: Fluorescent Labeling (Click Chemistry) A Prepare Protein Solution (in anhydrous DMSO/DMF) C Labeling Reaction (1-4h, RT) A->C B Prepare this compound Stock Solution B->C D Quench Reaction (Tris Buffer) C->D E Purify TCO-Modified Protein (SEC or Dialysis) D->E G Click Reaction (30-120 min, RT) E->G F Prepare Tetrazine-Dye Stock Solution F->G H Purify Fluorescently Labeled Protein G->H I Characterize Labeled Protein (e.g., DOL) H->I

Caption: A two-step workflow for protein labeling.

Application Example: EGFR Signaling Pathway Visualization

The fluorescently labeled proteins generated using this protocol can be used to study various cellular processes. For example, labeling an antibody against the Epidermal Growth Factor Receptor (EGFR) can allow for the visualization of its trafficking and signaling upon ligand binding.

EGFR_Signaling Simplified EGFR Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Phosphorylation & Recruitment PI3K PI3K EGFR->PI3K Recruitment EGF EGF (Ligand) EGF->EGFR Binding & Dimerization Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Caption: EGFR signaling cascade overview.

References

Application Notes and Protocols for (2E)-TCO-PNB Ester in Super-resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-TCO-PNB ester is a valuable tool for super-resolution microscopy, enabling precise and efficient labeling of biomolecules. This compound features a trans-cyclooctene (B1233481) (TCO) group, which participates in a bioorthogonal and fluorogenic reaction with tetrazine-labeled molecules. The p-nitrophenyl (PNB) ester group allows for covalent attachment to primary amines on target proteins, such as antibodies. This two-step labeling strategy, combining amine reactivity with the inverse electron demand Diels-Alder (iEDDA) cycloaddition, provides a high degree of specificity and an excellent signal-to-noise ratio, crucial for advanced imaging techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy) and PALM (Photoactivated Localization Microscopy).[1][2][3]

The key advantage of the TCO-tetrazine reaction is its "click chemistry" nature—it is rapid, highly selective, and occurs efficiently under physiological conditions without interfering with biological processes.[4] Furthermore, the tetrazine moiety often quenches the fluorescence of the attached dye until it reacts with the TCO group, leading to a significant increase in fluorescence upon labeling.[1][5] This fluorogenic characteristic minimizes background noise and enhances the detection of labeled molecules.

These application notes provide detailed protocols for antibody conjugation with this compound, subsequent cell labeling, and super-resolution imaging.

Data Presentation

Table 1: Key Parameters for this compound Labeling
ParameterValue/RangeNotes
This compound
Molecular Weight291.3 g/mol [6]
Reactive Groupp-nitrophenyl (PNB) esterReacts with primary amines (e.g., lysine (B10760008) residues).[4]
Bioorthogonal Grouptrans-cyclooctene (TCO)Reacts with tetrazine via iEDDA click chemistry.[4]
Antibody Conjugation
Antibody Concentration1-2 mg/mLA common starting concentration for efficient conjugation.[]
Molar Excess of TCO-PNB Ester10-30 foldHigher excess can increase labeling but may affect antibody function.
Reaction BufferPhosphate-buffered saline (PBS), pH 8.0-8.5Slightly alkaline pH enhances the reactivity of the NHS ester.[]
Incubation Time1-2 hoursAt room temperature.
Cell Labeling (TCO-antibody + Tetrazine-dye)
TCO-antibody Concentration1-10 µg/mLOptimal concentration should be determined empirically.
Tetrazine-dye Concentration1-5 µMA typical starting range for cell labeling.[1]
Incubation Time10-60 minutesShorter times are often sufficient due to the fast reaction kinetics.
Super-resolution Microscopy
Linkage Error (immunolabeling)10-15 nm (indirect)The use of primary and secondary antibodies introduces a larger linkage error.[8]
~5 nm (direct, with expansion microscopy)Direct labeling and techniques like expansion microscopy can reduce linkage error.[9]
Achievable Resolution (dSTORM/PALM)10-50 nmDependent on labeling density, fluorophore properties, and imaging setup.
Table 2: Comparison of TCO Linkers for Antibody Reactivity
TCO LinkerRelative Reactivity (%)Key Findings
NHS-TCO~11%Direct conjugation shows lower reactivity.[10]
NHS-PEG4-TCO~47%Addition of a hydrophilic PEG linker improves reactivity over 4-fold.[10]
NHS-VA-TCO~66%A short hydrophobic alkyl chain significantly preserves TCO reactivity.[10]
NHS-VA-PEG4-TCO~30%The combination of a hydrophobic chain and a PEG linker did not further improve reactivity in this case.[10]

Note: Data is based on a study comparing different TCO linkers for antibody conjugation and may vary depending on the specific antibody and experimental conditions.[10]

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound

This protocol details the modification of a primary antibody with this compound.

Materials:

  • Primary antibody of interest

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 8.0-8.5

  • Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

  • Reaction tubes

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer, glycine) or stabilizing proteins (e.g., BSA), purify the antibody using an appropriate method such as a protein A/G column or buffer exchange with a spin desalting column into PBS, pH 7.4.

    • Adjust the antibody concentration to 1-2 mg/mL in PBS, pH 8.0-8.5.

  • TCO-PNB Ester Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Calculate the required volume of the TCO-PNB ester stock solution to achieve a 10-30 fold molar excess relative to the antibody.

    • Add the calculated volume of the TCO-PNB ester solution to the antibody solution.

    • Mix gently by pipetting and incubate for 1-2 hours at room temperature, protected from light.

  • Purification of the TCO-modified Antibody:

    • Remove the unreacted TCO-PNB ester and byproducts using a spin desalting column equilibrated with PBS, pH 7.4, according to the manufacturer's instructions.

    • Collect the purified TCO-modified antibody.

  • Characterization and Storage:

    • Determine the concentration of the conjugated antibody using a spectrophotometer at 280 nm.

    • The degree of labeling can be assessed using mass spectrometry if desired.

    • Store the TCO-modified antibody at 4°C for short-term use or at -20°C for long-term storage. Due to the potential for isomerization of the TCO group, long-term storage is not recommended.[6]

Protocol 2: Cell Labeling and dSTORM Imaging

This protocol describes the labeling of cells with the TCO-modified antibody and a tetrazine-conjugated fluorophore for super-resolution imaging.

Materials:

  • Cells cultured on high-precision glass coverslips

  • TCO-modified primary antibody (from Protocol 1)

  • Tetrazine-conjugated fluorophore suitable for dSTORM (e.g., Tetrazine-Alexa Fluor 647)

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) - for intracellular targets

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (PBS)

  • dSTORM imaging buffer (a reducing and oxygen-scavenging buffer, e.g., containing glucose oxidase, catalase, and a thiol like β-mercaptoethylamine)

Procedure:

  • Cell Fixation and Permeabilization:

    • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • For intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the TCO-modified primary antibody in blocking buffer to a final concentration of 1-10 µg/mL.

    • Incubate the cells with the diluted TCO-antibody for 1 hour at room temperature.

    • Wash the cells three times with PBS.

  • Tetrazine-Fluorophore Labeling:

    • Dilute the tetrazine-conjugated fluorophore in PBS to a final concentration of 1-5 µM.

    • Incubate the cells with the tetrazine-fluorophore solution for 15-30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS to remove unbound fluorophore.

  • dSTORM Imaging:

    • Mount the coverslip onto a microscope slide with a drop of dSTORM imaging buffer.

    • Seal the coverslip to prevent buffer evaporation.

    • Acquire images on a super-resolution microscope equipped for dSTORM. Use appropriate laser lines for excitation and activation of the fluorophore.

    • Collect a sufficient number of frames (typically thousands to tens of thousands) to reconstruct the super-resolved image.

  • Image Reconstruction:

    • Process the acquired raw data using appropriate localization software to identify and fit the point spread functions of single-molecule blinking events.

    • Reconstruct the final super-resolution image from the localized coordinates.

Mandatory Visualizations

G cluster_workflow Experimental Workflow A Antibody Modification (Primary Amine) C TCO-modified Antibody A->C Conjugation B This compound B->C F Incubation with TCO-Antibody C->F D Cell Fixation & Permeabilization E Blocking D->E E->F H Bioorthogonal Labeling (iEDDA) F->H G Tetrazine-Fluorophore G->H I Super-resolution Imaging (e.g., dSTORM) H->I

Caption: Experimental workflow for super-resolution microscopy.

G cluster_reaction Inverse Electron Demand Diels-Alder (iEDDA) Reaction TCO TCO-modified Antibody Product Labeled Antibody (Fluorescent) TCO->Product Tetrazine Tetrazine-Fluorophore (Quenched) Tetrazine->Product

Caption: TCO-tetrazine bioorthogonal reaction.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: EGFR signaling pathway example.

References

Application Notes and Protocols for Proteomic Sample Preparation with (2E)-TCO-PNB Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (2E)-TCO-PNB ester is a heterobifunctional crosslinking reagent designed for applications in chemical biology and proteomics. This reagent features two distinct reactive moieties: a p-nitrophenyl (PNB) ester for covalent modification of primary amines, and a trans-cyclooctene (B1233481) (TCO) group for bioorthogonal "click" chemistry reactions with tetrazine-functionalized molecules.[1][2] This dual functionality allows for a two-step strategy in proteomic sample preparation, enabling the labeling and subsequent capture or detection of proteins.

The PNB ester reacts with primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form stable amide bonds. The TCO group, a strained alkene, participates in an inverse electron-demand Diels-Alder cycloaddition (iEDDA) with a tetrazine partner.[3] This bioorthogonal reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding rapidly in biological milieu without the need for a catalyst.[3][4]

Important Consideration: It is important to note that the this compound is primarily recommended for the modification of amine-containing molecules in organic media. For labeling of proteins in aqueous buffers, TCO-PEG-NHS esters are generally better suited due to potentially poor labeling efficiency of the PNB ester in aqueous environments.[5]

Principle of the Method

The use of this compound in proteomic sample preparation follows a sequential two-step process. First, proteins in a sample are labeled with the TCO-PNB ester, where the PNB ester group forms a covalent bond with primary amines on the protein surface. This step introduces a TCO "handle" onto the proteins.

In the second step, the TCO-labeled proteins are subjected to a click reaction with a tetrazine-functionalized molecule. This tetrazine partner can be a reporter tag (e.g., a fluorophore), a purification handle (e.g., biotin), or another biomolecule to study protein-protein interactions. The high efficiency and specificity of the TCO-tetrazine ligation allow for the selective capture and subsequent identification and quantification of the labeled proteins by mass spectrometry.

Experimental Protocols

Protocol 1: Protein Labeling with this compound (in Organic Media)

This protocol is intended for the labeling of purified proteins that are soluble and stable in organic solvents.

Materials:

  • Purified protein of interest

  • This compound

  • Anhydrous, amine-free organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Amine-free reaction buffer (if applicable for solubilizing the protein before transfer to organic media)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein sample is pure and free of any amine-containing buffers or stabilizers. If necessary, perform a buffer exchange into an appropriate amine-free buffer. Lyophilize the protein to remove all water.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the desired molar excess.

  • Labeling Reaction:

    • Dissolve the lyophilized protein in the anhydrous organic solvent.

    • Add the desired molar excess of the this compound stock solution to the protein solution. A starting point is a 10-20 fold molar excess, but this should be optimized.

    • Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted TCO-PNB ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess reagent and byproducts by using a desalting column or by dialysis against an appropriate buffer.

Protocol 2: TCO-Tetrazine Click Chemistry for Protein Capture

This protocol describes the reaction of TCO-labeled proteins with a tetrazine-biotin (B11829199) conjugate for subsequent enrichment.

Materials:

  • TCO-labeled protein sample (from Protocol 1)

  • Tetrazine-biotin conjugate

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Streptavidin-functionalized beads

Procedure:

  • Click Reaction:

    • To the purified TCO-labeled protein solution, add a 1.5 to 3-fold molar excess of the tetrazine-biotin stock solution.[7]

    • Incubate the reaction for 30-60 minutes at room temperature.[7]

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin beads to the reaction mixture.

    • Incubate for 1 hour at room temperature with gentle rotation to allow for the capture of biotinylated proteins.

    • Wash the beads several times with PBS to remove non-specifically bound proteins.

  • On-Bead Digestion (for Mass Spectrometry Analysis):

  • Sample Preparation for Mass Spectrometry:

    • Collect the supernatant containing the digested peptides.

    • Desalt the peptides using a C18 StageTip or equivalent.

    • The sample is now ready for LC-MS/MS analysis.

Data Presentation

Due to the lack of specific studies utilizing this compound for quantitative proteomics, we present a template table that researchers can use to summarize their data upon successful implementation and optimization of the protocols.

Table 1: Quantitative Proteomic Analysis of Labeled Proteins

ParameterResultNotes
Labeling Efficiency (%) User-definedDetermined by methods such as fluorescence scanning of a gel or mass spectrometry.
Enrichment Factor User-definedRatio of protein abundance in the enriched fraction versus the starting material.
Number of Identified Proteins User-definedTotal number of proteins identified by LC-MS/MS with high confidence.
Number of Labeled Peptides User-definedNumber of unique peptides identified with the TCO modification.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for proteomic sample preparation using a heterobifunctional TCO-ester crosslinker followed by click chemistry and mass spectrometry analysis.

experimental_workflow cluster_labeling Step 1: Protein Labeling cluster_click Step 2: Bioorthogonal Ligation & Enrichment cluster_ms Step 3: Mass Spectrometry Analysis protein Protein Sample labeled_protein TCO-Labeled Protein protein->labeled_protein Amine Reaction reagent This compound reagent->labeled_protein clicked_protein Biotinylated Protein labeled_protein->clicked_protein Click Chemistry tetrazine Tetrazine-Biotin tetrazine->clicked_protein enriched_protein Enriched Protein clicked_protein->enriched_protein Affinity Capture beads Streptavidin Beads beads->enriched_protein digest On-Bead Digestion enriched_protein->digest peptides Peptides digest->peptides lcms LC-MS/MS peptides->lcms data Data Analysis lcms->data

Caption: General workflow for proteomic analysis using a TCO-amine reactive crosslinker.

Signaling Pathway Investigation

Bifunctional chemical probes are valuable tools for studying protein-protein interactions within signaling pathways. While no specific signaling pathway has been predominantly studied using this compound, a relevant application of such probes is in the investigation of pathways like the Wnt signaling pathway, where protein interactions are crucial for signal transduction.[8]

The following diagram illustrates a simplified representation of the Wnt signaling pathway, which could be a potential target for studies using bifunctional crosslinkers to capture protein complexes.

wnt_pathway cluster_off Wnt OFF State cluster_on Wnt ON State destruction_complex Destruction Complex (Axin, APC, GSK3, CK1) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation proteasome Proteasome beta_catenin_off->proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Activation LRP5_6->Dishevelled Dishevelled->destruction_complex Inhibition beta_catenin_on β-catenin (stabilized) TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Nuclear Translocation & Binding Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activation

Caption: Simplified diagram of the Wnt signaling pathway.

References

Application Notes and Protocols for Downstream Analysis of (2E)-TCO-PNB Ester Conjugated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of (2E)-TCO-PNB ester for protein conjugation represents a significant advancement in bioconjugation, enabling the precise, site-specific labeling of proteins for a multitude of downstream applications. This technology leverages the bioorthogonal reaction between trans-cyclooctene (B1233481) (TCO) and a tetrazine-modified molecule of interest, a reaction known for its rapid kinetics and high specificity within complex biological milieus.[1][2] The this compound facilitates the initial attachment of the TCO moiety to the protein via the reaction of the PNB ester with primary amines, such as the side chain of lysine (B10760008) residues.

These application notes provide a comprehensive guide to the downstream analysis of proteins conjugated with this compound. Detailed protocols for mass spectrometry-based characterization, stability assessment, and functional cell-based assays are provided to ensure the generation of robust and reproducible data for research and drug development purposes.

I. Protein Conjugation with this compound and Subsequent Click Reaction

This section outlines the initial steps of protein modification with this compound and the subsequent bioorthogonal click reaction with a tetrazine-labeled molecule.

Workflow for Protein Conjugation and Labeling

Protein Conjugation Workflow Protein Protein with Primary Amines TCO_Protein TCO-Conjugated Protein Protein->TCO_Protein Amine Reaction TCO_PNB This compound TCO_PNB->TCO_Protein Purification1 Purification (e.g., Desalting Column) TCO_Protein->Purification1 Tetrazine_Molecule Tetrazine-Labeled Molecule (e.g., Fluorophore, Drug) Labeled_Protein Covalently Labeled Protein Tetrazine_Molecule->Labeled_Protein Purification2 Purification (e.g., SEC) Labeled_Protein->Purification2 Purification1->Labeled_Protein Inverse Electron-Demand Diels-Alder Cycloaddition Downstream_Analysis Downstream_Analysis Purification2->Downstream_Analysis Characterization & Functional Assays

Caption: Workflow for protein modification and labeling.

Protocol 1: Protein Conjugation with this compound

This protocol details the conjugation of this compound to a protein containing accessible primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting columns

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.

  • Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.

  • Purification: Remove excess, unreacted this compound using a desalting column.

Protocol 2: TCO-Tetrazine Click Reaction

This protocol describes the bioorthogonal reaction between the TCO-conjugated protein and a tetrazine-labeled molecule.

Materials:

  • TCO-conjugated protein

  • Tetrazine-labeled molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare the TCO-conjugated protein in the reaction buffer.

  • Click Reaction: Add the tetrazine-labeled molecule to the TCO-conjugated protein solution. A 1.1 to 5-fold molar excess of the tetrazine-labeled molecule is recommended.[3]

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[2]

  • Purification: If necessary, purify the final labeled protein conjugate from excess tetrazine-labeled molecule using size-exclusion chromatography (SEC).

II. Mass Spectrometry Analysis of Conjugated Proteins

Mass spectrometry (MS) is an indispensable tool for the characterization of this compound conjugated proteins. It allows for the determination of the degree of labeling (DOL) or drug-to-antibody ratio (DAR), confirmation of successful conjugation, and assessment of product heterogeneity.[4][5][6]

Workflow for Mass Spectrometry Analysis

Mass Spectrometry Workflow Conjugated_Protein TCO-PNB Ester Conjugated Protein Sample_Prep Sample Preparation - Denaturation - Reduction (optional) - Deglycosylation (optional) Conjugated_Protein->Sample_Prep LC_MS LC-MS Analysis (e.g., Reversed-Phase) Sample_Prep->LC_MS Data_Acquisition Data Acquisition (Intact Mass) LC_MS->Data_Acquisition Data_Analysis Data Analysis - Deconvolution - DOL/DAR Calculation Data_Acquisition->Data_Analysis Results Degree of Labeling (DOL) Drug-to-Antibody Ratio (DAR) Mass Confirmation Data_Analysis->Results

Caption: Workflow for mass spectrometry analysis.

Protocol 3: Determination of Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR) by LC-MS

This protocol outlines the use of liquid chromatography-mass spectrometry (LC-MS) for the analysis of intact TCO-conjugated proteins.

Materials:

  • TCO-conjugated protein sample

  • Denaturing solution (e.g., 0.1% formic acid in acetonitrile (B52724)/water)

  • Reducing agent (e.g., DTT, optional)

  • PNGase F (for deglycosylation, optional)

  • LC-MS system (e.g., Q-TOF or Orbitrap) with a reversed-phase column suitable for protein analysis

Procedure:

  • Sample Preparation:

    • Denaturation: Dilute the conjugated protein sample in a denaturing solution to a final concentration of approximately 0.1-1 mg/mL.

    • Deglycosylation (Optional): To simplify the mass spectrum, especially for glycoproteins, treat the sample with PNGase F according to the manufacturer's protocol.[7]

    • Reduction (Optional): For antibody-drug conjugates (ADCs), the sample can be reduced to separate the light and heavy chains using a reducing agent like DTT. This allows for the determination of drug distribution on each chain.[6]

  • LC-MS Analysis:

    • Inject the prepared sample onto the LC-MS system.

    • Use a suitable gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) to elute the protein from the reversed-phase column.

    • Acquire mass spectra in the appropriate mass range for the intact protein or its subunits.

  • Data Analysis:

    • Deconvolution: Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein species.

    • DOL/DAR Calculation: Determine the mass shift between the unconjugated and conjugated protein to calculate the number of TCO molecules attached. For ADCs, specialized software can be used to automatically calculate the DAR from the deconvoluted spectra of the different drug-loaded species.[4][6][7]

Quantitative Data Summary
ParameterMethodTypical ResultReference
Degree of Labeling (DOL)LC-MS1-10 TCOs/protein[8]
Drug-to-Antibody Ratio (DAR)LC-MS2-4 drugs/antibody[4][6]
Conjugation EfficiencyWestern Blot/Densitometry>95%[9]

III. Stability Assessment of Conjugated Proteins

Assessing the stability of the TCO-conjugated protein is crucial to ensure its integrity and functionality over time.

Protocol 4: Stability Assessment in Solution

This protocol describes a method to evaluate the stability of the TCO-conjugated protein in a buffered solution.

Materials:

  • TCO-conjugated protein

  • Storage buffer (e.g., PBS, pH 7.4)

  • LC-MS system

  • SDS-PAGE reagents

Procedure:

  • Incubation: Aliquot the TCO-conjugated protein into the desired storage buffer and incubate at different temperatures (e.g., 4°C, 25°C, 37°C) for various time points (e.g., 0, 1, 7, 14, 28 days).

  • Analysis: At each time point, analyze the samples by:

    • LC-MS: To monitor for any changes in the mass of the conjugate, which could indicate degradation or loss of the TCO moiety. The stability of TCO itself can be affected by factors like high thiol concentrations.[10]

    • SDS-PAGE: To visually inspect for protein fragmentation or aggregation.

  • Data Analysis: Compare the results from the different time points and temperatures to the initial (time 0) sample to assess the stability of the conjugate. A study on TCO-PEG3-modified IgG showed a loss of about 10.5% reactivity when stored at 4°C for 4 weeks.[3]

IV. Functional Cell-Based Assays

Cell-based assays are essential for evaluating the biological activity of the this compound conjugated protein, particularly for therapeutic applications.

Workflow for Cell-Based Functional Assays

Cell-Based Assay Workflow cluster_assays Functional Assays Binding_Assay Target Binding Assay (e.g., ELISA, Flow Cytometry) Assay_Readout Biological Activity - Binding Affinity (EC50) - Internalization Efficiency - Cytotoxicity (IC50) Binding_Assay->Assay_Readout Internalization_Assay Internalization Assay (e.g., Confocal Microscopy) Internalization_Assay->Assay_Readout Cytotoxicity_Assay Cytotoxicity Assay (for ADCs) Cytotoxicity_Assay->Assay_Readout Conjugated_Protein TCO-Conjugated Protein Conjugated_Protein->Binding_Assay Conjugated_Protein->Internalization_Assay Conjugated_Protein->Cytotoxicity_Assay Target_Cells Target Cells Target_Cells->Binding_Assay Target_Cells->Internalization_Assay Target_Cells->Cytotoxicity_Assay

Caption: Workflow for functional cell-based assays.

Protocol 5: Target Binding Affinity Assay (ELISA)

This protocol is designed to assess whether the conjugation process has affected the binding affinity of the protein to its target.[8]

Materials:

  • TCO-conjugated protein and unconjugated control protein

  • Target antigen

  • ELISA plates

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Detection antibody (e.g., HRP-conjugated secondary antibody)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 1 M HCl)

  • Plate reader

Procedure:

  • Coating: Coat the ELISA plate with the target antigen and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with blocking buffer for 1 hour at room temperature.

  • Binding: Add serial dilutions of the TCO-conjugated protein and the unconjugated control protein to the wells and incubate for 1 hour at 37°C.[8]

  • Detection: Wash the plate and add the detection antibody. Incubate for 1 hour at room temperature.

  • Development: Wash the plate and add the substrate solution. Stop the reaction with the stop solution.

  • Analysis: Measure the absorbance at the appropriate wavelength. Compare the binding curves and calculate the EC50 values for both the conjugated and unconjugated proteins to determine any change in binding affinity.

Protocol 6: Antibody Internalization Assay

This assay is crucial for ADCs, where the antibody must be internalized to deliver the cytotoxic payload.

Materials:

  • TCO-conjugated antibody labeled with a fluorescent tetrazine

  • Target cells expressing the antigen of interest

  • Cell culture medium

  • Confocal microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed the target cells in a suitable format (e.g., chamber slides for microscopy or plates for flow cytometry).

  • Treatment: Treat the cells with the fluorescently labeled TCO-conjugated antibody and incubate for various time points to allow for internalization.

  • Analysis:

    • Confocal Microscopy: Wash the cells, fix (if necessary), and visualize the subcellular localization of the fluorescent antibody.

    • Flow Cytometry: Wash the cells, and if necessary, quench the extracellular fluorescence. Analyze the intracellular fluorescence intensity.

  • Quantification: Quantify the degree of internalization over time.

Protocol 7: Cytotoxicity Assay

This assay measures the cell-killing ability of an ADC constructed using a TCO-conjugated antibody.

Materials:

  • TCO-conjugated ADC and unconjugated antibody control

  • Target cancer cell line

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cancer cells in a 96-well plate.

  • Treatment: Treat the cells with serial dilutions of the TCO-conjugated ADC and the unconjugated antibody control.

  • Incubation: Incubate the cells for a period sufficient to observe cytotoxic effects (e.g., 72-96 hours).

  • Viability Measurement: Add the cell viability reagent and measure the signal according to the manufacturer's protocol.

  • Analysis: Plot the cell viability against the antibody concentration and determine the IC50 value for the ADC.

Conclusion

The downstream analysis of this compound conjugated proteins is a multi-faceted process that requires a combination of robust analytical and functional assays. The protocols provided in these application notes offer a comprehensive framework for the characterization of these bioconjugates, ensuring their quality, stability, and biological activity. Adherence to these detailed methodologies will enable researchers and drug developers to confidently advance their protein-based therapeutics and research tools.

References

Application Notes and Protocols for TCO-Tetrazine Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trans-cyclooctene (B1233481) (TCO)-tetrazine ligation is a premier bioorthogonal reaction, relying on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a TCO and a tetrazine.[1] This reaction is distinguished by its exceptionally rapid kinetics, high specificity, and biocompatibility, establishing it as an indispensable tool for conjugating biomolecules within complex biological milieu.[1][2] The reaction proceeds swiftly without the need for a cytotoxic catalyst, such as copper, and forms a stable dihydropyridazine (B8628806) bond, releasing nitrogen gas as the sole byproduct.[3][4] These characteristics make it exceptionally well-suited for a wide range of applications in drug development, including the construction of antibody-drug conjugates (ADCs), in vivo imaging, and targeted drug delivery.[5][6]

Reaction Mechanism and Workflow

The TCO-tetrazine click reaction is a form of "click chemistry" that follows a two-step mechanism.[4] The initial and rate-determining step is an inverse-electron-demand Diels-Alder [4+2] cycloaddition. In this step, the electron-deficient tetrazine acts as the diene, while the strained, electron-rich trans-cyclooctene serves as the dienophile.[4] This cycloaddition results in a highly unstable, tricyclic intermediate. This intermediate then rapidly undergoes a retro-Diels-Alder reaction, leading to the irreversible elimination of a molecule of dinitrogen (N₂).[4] The final product is a stable dihydropyridazine.[4] The release of N₂ gas is a significant driving force for the irreversibility of this reaction.[4]

TCO_Tetrazine_Mechanism cluster_reaction Reaction cluster_products Products TCO trans-Cyclooctene (TCO) (Dienophile) Cycloaddition [4+2] Cycloaddition (Rate-Determining) TCO->Cycloaddition Tetrazine Tetrazine (Tz) (Diene) Tetrazine->Cycloaddition Intermediate Unstable Tricyclic Intermediate Cycloaddition->Intermediate Forms Retro_DA Retro-Diels-Alder Intermediate->Retro_DA Undergoes Dihydropyridazine Stable Dihydropyridazine (Conjugate) Retro_DA->Dihydropyridazine Yields Nitrogen Nitrogen Gas (N₂) Retro_DA->Nitrogen Releases

Mechanism of the TCO-Tetrazine Ligation

A general experimental workflow for bioconjugation using the TCO-tetrazine reaction involves the preparation of the TCO- and tetrazine-functionalized molecules, followed by their conjugation, and finally, purification of the resulting conjugate.

Experimental_Workflow A Step 1: Prepare TCO-Functionalized Molecule C Step 3: Conjugation Reaction (Mix TCO and Tetrazine Molecules) A->C B Step 2: Prepare Tetrazine-Functionalized Molecule B->C D Step 4: Incubation (Room Temperature or 37°C) C->D E Step 5: Purification of Conjugate (e.g., Size-Exclusion Chromatography) D->E F Step 6: Analysis and Use of Conjugate E->F

General Experimental Workflow for TCO-Tetrazine Bioconjugation

Experimental Conditions

The TCO-tetrazine ligation is renowned for its favorable reaction conditions, which contribute to its widespread use in biological applications.

ParameterRecommended ConditionsNotes
Second-Order Rate Constant (k) 1 - 1 x 10⁶ M⁻¹s⁻¹[1][3]The kinetics are influenced by the specific structures of the TCO and tetrazine derivatives and the solvent used.[7] For instance, hydrogen-substituted tetrazines can react with TCO with a rate constant of up to 30,000 M⁻¹s⁻¹.[1]
Reaction pH 6 - 9[3]Phosphate-buffered saline (PBS) is a commonly used buffer.[7] For labeling proteins with NHS esters to introduce TCO or tetrazine moieties, an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) is crucial.[7][8]
Reaction Temperature Room Temperature, 4°C, or 37°C[1]The reaction is exceptionally fast and often completes at room temperature.[7] Incubation at 37°C or 40°C can further accelerate the reaction.[7][8] Lower temperatures (4°C) may require longer incubation times.[7]
Reaction Duration 30 - 60 minutes[7]Depending on the reactants and their concentrations, the incubation time can range from 10 minutes to 2 hours, or even overnight at 4°C.[1][7][9]
Solvents Aqueous buffers (e.g., PBS), organic solvents (e.g., DMSO, DMF), and biological media[3][8]The choice of solvent depends on the solubility of the reactants. For labeling with NHS esters, the reagent is typically dissolved in anhydrous DMSO or DMF before addition to the aqueous reaction buffer.[4][8]
Stoichiometry Slight molar excess of tetrazine (1.05 to 1.5-fold)[7][8]The optimal ratio may vary depending on the specific molecules being conjugated and should be determined empirically.[7]
Catalyst Not required[5][7]The reaction is bioorthogonal and proceeds rapidly without the need for a catalyst.[7]

Experimental Protocols

Protocol 1: Protein-Protein Conjugation

This protocol details the conjugation of two proteins, Protein A and Protein B, using TCO-tetrazine ligation.

Materials:

  • TCO-NHS ester

  • Tetrazine-NHS ester

  • Protein A and Protein B

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[8]

  • 1 M NaHCO₃[3]

  • Anhydrous DMSO or DMF[1]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[8]

  • Spin desalting columns[1][3]

  • Reaction tubes

Procedure:

  • Preparation of TCO-Labeled Protein A: a. Dissolve Protein A in an amine-free buffer to a concentration of 1-5 mg/mL.[4][8] If the protein solution contains primary amines, perform a buffer exchange using a spin desalting column.[1] b. Immediately before use, prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO or DMF.[4][8] c. To 100 µg of Protein A, add 5 µL of 1 M NaHCO₃.[1] d. Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[8] e. Incubate the reaction mixture for 60 minutes at room temperature.[1][3] f. Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.[4][8] g. Remove excess TCO-NHS ester using a spin desalting column.[1][3]

  • Preparation of Tetrazine-Labeled Protein B: a. Repeat steps 1a-1g using Protein B and the Tetrazine-NHS ester.

  • TCO-Tetrazine Conjugation: a. Mix the TCO-labeled Protein A and tetrazine-labeled Protein B in a 1:1 molar ratio.[1] A slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be beneficial.[1] b. Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle rotation.[1][3] c. The progress of the reaction can be monitored by the disappearance of the tetrazine's absorbance peak between 510 and 550 nm.[1][3]

  • Purification and Storage: a. The final conjugate can be purified from unreacted proteins using size-exclusion chromatography if necessary.[1] b. Store the final conjugate at 4°C.[1]

Troubleshooting

ProblemPossible CauseSolution
No or poor labeling of protein NHS-ester hydrolyzed.Allow the NHS ester product to equilibrate to room temperature before opening. Use high-quality, anhydrous solvents (DMSO or DMF).[8]
Amine-contaminants in the reaction buffer (e.g., Tris, glycine).Perform buffer exchange into an amine-free buffer before labeling.[8]
Suboptimal reaction conditions.Optimize labeling conditions by adjusting the molar excess of the NHS ester.[8]
Incomplete conjugation Suboptimal stoichiometry.Empirically optimize the molar ratio of the reactants. A slight excess of one component is often beneficial.[7]
Low reactant concentrations.Increase the concentration of the reactants if possible.
Short incubation time.Extend the incubation time or perform the reaction at a slightly elevated temperature (e.g., 37°C).[7]

Applications in Drug Development

The TCO-tetrazine ligation has emerged as a powerful tool in various aspects of drug development and biomedical research.

Drug_Development_Applications TCO_Tetrazine TCO-Tetrazine Ligation ADC Antibody-Drug Conjugates (ADCs) TCO_Tetrazine->ADC Imaging Molecular Imaging & Theranostics TCO_Tetrazine->Imaging Delivery Targeted Drug Delivery TCO_Tetrazine->Delivery Therapy Cell and Gene Therapy TCO_Tetrazine->Therapy Release Click-to-Release Drug Activation TCO_Tetrazine->Release

Applications of TCO-Tetrazine Ligation in Drug Development

  • Antibody-Drug Conjugates (ADCs): The specificity and efficiency of the TCO-tetrazine reaction allow for the precise, site-specific conjugation of potent drugs to antibodies, leading to more homogeneous and effective ADCs.[5]

  • Molecular Imaging and Theranostics: TCO-labeled probes enable the real-time tracking of biomolecules in living organisms.[6] This is particularly valuable in pretargeted imaging strategies for cancer diagnosis and therapy, where a TCO-modified antibody is first administered, followed by a smaller, rapidly clearing tetrazine-labeled imaging or therapeutic agent.[2][10]

  • Targeted Drug Delivery: This chemistry facilitates the selective release of drugs at disease sites, enhancing therapeutic efficacy while minimizing systemic toxicity.[6]

  • Cell and Gene Therapy: The biocompatibility of the TCO-tetrazine ligation makes it suitable for modifying cells and gene delivery vectors.[5]

  • "Click-to-Release" Chemistry: This strategy utilizes the TCO-tetrazine reaction to trigger the cleavage of a linker and release a therapeutic agent at a specific location, offering spatiotemporal control over drug activation.[11]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in (2E)-TCO-PNB Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields in reactions involving (2E)-TCO-PNB ester. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a bifunctional chemical linker. It contains two reactive groups:

  • A p-nitrophenyl (PNB) ester : This group is reactive towards primary and secondary amines, forming a stable amide bond.

  • A (2E)-trans-cyclooctene (TCO) : This strained alkene is a highly reactive dienophile in bioorthogonal "click chemistry", specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine-containing molecules.[1][2]

Its primary use is to introduce a TCO group onto a molecule of interest (e.g., a protein, peptide, or small molecule) that contains an amine. This "TCO-functionalized" molecule can then be rapidly and specifically conjugated to a tetrazine-labeled molecule, even in complex biological media.[2][3]

Q2: What are the most critical factors affecting the yield of the initial amine reaction?

The reaction of the PNB ester with an amine is a nucleophilic acyl substitution. The most critical factors for achieving a high yield are:

  • Absence of Water: The PNB ester is highly susceptible to hydrolysis, where water acts as a nucleophile instead of the desired amine. This leads to the formation of the unreactive TCO-acid and is a major cause of low yields.[4]

  • Optimal pH: The amine nucleophile must be in its deprotonated, nucleophilic state. This is favored at a pH above the pKa of the amine. However, at very high pH (e.g., > 9), the rate of ester hydrolysis increases significantly. Therefore, a pH range of 7.2-8.5 is generally recommended for reactions in aqueous buffers.[5]

  • Appropriate Buffer Choice: Avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with your target molecule for reaction with the PNB ester. Phosphate-buffered saline (PBS) or HEPES are common choices.[5]

  • Reagent Quality and Storage: this compound should be stored desiccated at -20°C and protected from light.[3] Stock solutions should be prepared fresh in anhydrous solvents like DMSO or DMF immediately before use to minimize hydrolysis and isomerization of the TCO group.[5]

Q3: My amine labeling reaction has a low yield. What are the likely causes and how can I troubleshoot it?

Low yield in the first step (amine acylation) is a common problem. The following troubleshooting guide can help identify and resolve the issue.

Troubleshooting Guide: Low Yield in Amine Acylation

IssuePotential CauseRecommended Solution
No or very low product formation Hydrolysis of this compound - Ensure all glassware is oven-dried. - Use anhydrous solvents (e.g., DMSO, DMF) to prepare stock solutions. - Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.
Inactive amine - Check the pH of the reaction mixture. For efficient reaction, the pH should be between 7.2 and 8.5 to ensure the amine is deprotonated. - Ensure your amine-containing molecule is pure and has not degraded.
Competitive reaction with buffer - Use an amine-free buffer such as PBS or HEPES. Avoid Tris or glycine buffers.[5]
Low to moderate yield Suboptimal stoichiometry - Increase the molar excess of this compound. A 5-20 fold excess over the amine is a common starting point, but this may need to be optimized.
Slow reaction kinetics - Increase the reaction time. Monitor the reaction progress using HPLC or LC-MS to determine the optimal time. - Gently increasing the temperature (e.g., from 4°C to room temperature) can increase the reaction rate, but may also increase the rate of hydrolysis.
Steric hindrance - If the amine on your target molecule is sterically hindered, the reaction may be slow or inefficient. Consider increasing the reaction time and/or temperature. In some cases, a different linker with a longer spacer arm may be necessary.[6][7]
Product is formed, but is inactive in the subsequent tetrazine ligation Isomerization of the TCO group - The reactive (2E)-TCO can isomerize to the unreactive cis-cyclooctene (CCO). This can be promoted by exposure to light or certain metals. Protect your reaction from light. - Use freshly prepared or properly stored this compound.

Data Presentation

While specific quantitative data for the this compound is limited in the literature, the following table provides typical reaction parameters for the analogous and widely used TCO-NHS ester amine labeling, which can be used as a starting point for optimization.

Table 1: Typical Reaction Parameters for TCO-NHS Ester Labeling of Proteins

ParameterRecommended ConditionNotes
Solvent for Stock Solution Anhydrous DMSO or DMFPrepare fresh immediately before use.
Reaction Buffer PBS, HEPES, or Borate bufferAvoid amine-containing buffers (Tris, Glycine).
pH 7.2 - 9.0Balances amine nucleophilicity and ester hydrolysis.
Molar Excess of TCO-Ester 10- to 50-foldHigher excess for more dilute protein solutions.
Protein Concentration 1-5 mg/mLHigher concentrations favor the desired reaction over hydrolysis.
Reaction Temperature Room Temperature or 4°CLower temperature can reduce hydrolysis but will slow the reaction rate.
Reaction Time 30 - 120 minutesMonitor reaction for optimization.

Experimental Protocols

Protocol 1: General Procedure for Labeling an Amine-Containing Molecule with this compound

This protocol provides a general starting point. Optimal conditions may vary depending on the specific molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., peptide, protein, or small molecule)

  • Anhydrous DMSO or DMF

  • Amine-free reaction buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette, or HPLC)

Procedure:

  • Prepare Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Prepare Molecule Solution: Dissolve or buffer exchange your amine-containing molecule into the reaction buffer at a suitable concentration (e.g., 1-5 mg/mL for proteins).

  • Reaction: Add the desired molar excess of the this compound stock solution to the molecule solution. Vortex gently to mix.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours. Protect the reaction from light.

  • Quenching (Optional): To stop the reaction, add quenching buffer to a final concentration of 50-100 mM. Incubate for 5-10 minutes. This will consume any unreacted this compound.

  • Purification: Remove excess, unreacted this compound and the p-nitrophenol byproduct.

    • For proteins and large molecules: Use a desalting column or dialysis.

    • For small molecules: Use reverse-phase HPLC.

  • Characterization: Confirm the successful labeling of your molecule with the TCO group using mass spectrometry. The mass of the product should increase by the mass of the TCO moiety minus the mass of the PNB leaving group.

Protocol 2: Monitoring Reaction Progress by HPLC

Reverse-phase HPLC can be used to monitor the progress of the reaction by observing the consumption of the starting materials and the formation of the product.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA.

  • Detection: Monitor at a wavelength where the starting material and product can be observed (e.g., 254 nm). The release of the p-nitrophenol byproduct can be monitored at approximately 400 nm, especially under basic conditions.[8][9]

By injecting aliquots of the reaction mixture at different time points, you can determine the optimal reaction time for your specific system.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Reactions start Low or No Yield Observed check_reagents Check Reagent Quality and Storage start->check_reagents check_conditions Review Reaction Conditions start->check_conditions hydrolysis Suspect PNB Ester Hydrolysis? check_reagents->hydrolysis Reagent exposed to moisture? tco_issue Suspect TCO Isomerization? check_reagents->tco_issue Old reagent or light exposure? check_conditions->hydrolysis Aqueous reaction? amine_issue Suspect Amine Inactivity? check_conditions->amine_issue Incorrect pH or buffer? solution_hydrolysis Use Anhydrous Solvents. Equilibrate Reagent Before Opening. hydrolysis->solution_hydrolysis solution_amine Adjust pH to 7.2-8.5. Use Amine-Free Buffer (e.g., PBS). amine_issue->solution_amine solution_tco Use Fresh Reagent. Protect from Light. tco_issue->solution_tco optimization Optimize Stoichiometry and Reaction Time solution_hydrolysis->optimization solution_amine->optimization solution_tco->optimization end Improved Yield optimization->end

Caption: A workflow diagram for troubleshooting low yield in this compound reactions.

Reaction_Scheme Reaction and Side-Reaction Pathways reactants This compound + R-NH2 desired_path Desired Reaction: Aminolysis reactants->desired_path side_path1 Side Reaction: Hydrolysis reactants->side_path1 H2O side_path2 Side Reaction: TCO Isomerization reactants->side_path2 Light, Time product Desired Product: TCO-NH-R desired_path->product byproduct1 Byproduct: TCO-COOH side_path1->byproduct1 byproduct2 Inactive Reagent: (2E)-CCO-PNB Ester side_path2->byproduct2

Caption: Competing reaction pathways for this compound.

References

Technical Support Center: Optimizing Buffer Conditions for (2E)-TCO-PNB Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2E)-TCO-PNB ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the labeling of amine-containing molecules with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer and pH for conjugating this compound to a primary amine?

A1: For efficient conjugation, it is crucial to use a buffer that is free of primary amines. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer.[1] The reaction of the PNB ester with a primary amine is pH-dependent, with an optimal pH range of 8.3-8.5 to ensure the primary amine is deprotonated and sufficiently nucleophilic.[2][3]

Q2: Which buffers should be avoided for the conjugation reaction?

A2: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are not compatible with PNB ester reactions.[2][4] These buffers will compete with the target molecule for reaction with the this compound, leading to low labeling efficiency.

Q3: How should I prepare the this compound for the reaction?

A3: It is recommended to prepare a stock solution of this compound in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][5] PNB esters are sensitive to moisture and can hydrolyze, which would render the compound inactive.

Q4: What is the recommended temperature and duration for the conjugation reaction?

A4: The reaction can typically be carried out at room temperature for 1-2 hours.[2] For sensitive proteins or to minimize potential degradation, the reaction can be performed at 4°C overnight.

Q5: My labeling efficiency is low. What are the common causes and how can I improve it?

A5: Low labeling efficiency can be due to several factors:

  • Hydrolysis of the this compound: Ensure that the stock solution is prepared in anhydrous DMSO or DMF and used immediately. Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.

  • Presence of primary amines in the buffer: Use an amine-free buffer such as PBS, sodium bicarbonate, or borate buffer.

  • Incorrect pH: Verify that the pH of the reaction buffer is within the optimal range of 8.3-8.5.

  • Low concentration of the target molecule: The efficiency of the reaction is concentration-dependent. A protein concentration of 2-10 mg/mL is a good starting point.[4][6]

  • Insufficient molar excess of this compound: Increasing the molar ratio of the ester to the target molecule can improve efficiency. A 5:1 to 20:1 molar ratio of dye to protein is a common starting point for optimization.[2]

Q6: How can I remove unreacted this compound after the conjugation?

A6: Unreacted this compound can be removed by size-exclusion chromatography (e.g., a desalting column) or dialysis.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Labeling Hydrolysis of the PNB ester.Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use. Allow the vial to warm to room temperature before opening.[1]
Buffer contains primary amines (e.g., Tris, glycine).Perform a buffer exchange into an amine-free buffer like PBS, sodium bicarbonate, or borate buffer.[2]
Suboptimal pH.Ensure the reaction buffer pH is between 8.3 and 8.5.[2][3]
Low concentration of the target molecule.Increase the concentration of the protein or other amine-containing molecule to at least 2 mg/mL.[4][6]
Protein Precipitation Over-labeling of the protein.Reduce the molar excess of the this compound or decrease the reaction time.[1]
Poor protein solubility in the reaction buffer.Optimize buffer conditions or consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.
Inconsistent Results Inaccurate quantification of reactants.Ensure accurate concentration measurements of both the target molecule and the this compound stock solution.
Variability in reaction conditions.Maintain consistent reaction time, temperature, and pH between experiments.

Data Presentation

pHTemperature (°C)Approximate Half-life of Activated Ester
7.004-5 hours
8.0Room Temperature~1 hour
8.5Room Temperature~20 minutes
9.0Room Temperature~10 minutes

Note: These values are for NHS esters and should be considered as an approximation for the stability of PNB esters.[4]

Experimental Protocols

Protocol: Labeling a Protein with this compound

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 8.3)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.[4]

    • If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[4]

  • Perform the Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. This will react with any excess this compound.[1]

  • Purify the Labeled Protein:

    • Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[1]

    • Collect the fractions containing the TCO-labeled protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Prepare Protein Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) Mix Mix Protein and Ester Solution Prepare Protein->Mix Prepare Ester Prepare (2E)-TCO-PNB Ester in Anhydrous DMSO/DMF Prepare Ester->Mix Incubate Incubate (1-2h at RT or overnight at 4°C) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify via Desalting Column or Dialysis Quench->Purify Final Product TCO-Labeled Protein Purify->Final Product

Caption: Experimental workflow for labeling a protein with this compound.

troubleshooting_logic Start Low Labeling Efficiency? Check_Buffer Is the buffer amine-free? Start->Check_Buffer Yes Check_pH Is the pH between 8.3 and 8.5? Check_Buffer->Check_pH Yes Sol_Buffer Solution: Use an amine-free buffer (e.g., PBS). Check_Buffer->Sol_Buffer No Check_Ester Was the ester stock solution fresh? Check_pH->Check_Ester Yes Sol_pH Solution: Adjust buffer pH. Check_pH->Sol_pH No Check_Concentration Is the protein concentration >2 mg/mL? Check_Ester->Check_Concentration Yes Sol_Ester Solution: Prepare a fresh stock solution in anhydrous solvent. Check_Ester->Sol_Ester No Sol_Concentration Solution: Increase protein concentration. Check_Concentration->Sol_Concentration No Success Labeling Optimized Check_Concentration->Success Yes

Caption: Troubleshooting logic for low labeling efficiency.

References

stability issues of (2E)-TCO-PNB ester in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2E)-TCO-PNB ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you navigate potential challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound is not performing as expected. How should I store it?

A1: Proper storage is critical for maintaining the reactivity of this compound. As a solid, it should be stored at -20°C for up to 3 years. Once dissolved in an anhydrous organic solvent like DMSO or DMF, the stock solution's stability decreases. For optimal performance, aliquot the stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can initiate hydrolysis.

Q2: What are the main stability issues with this compound in aqueous solutions?

A2: There are two primary stability concerns in aqueous media:

  • Hydrolysis of the PNB Ester: The p-nitrophenyl (PNB) ester is an activated ester designed to react with primary amines. However, it is susceptible to hydrolysis in aqueous solutions, especially at neutral to alkaline pH. This hydrolysis reaction is competitive with the desired amine labeling reaction and results in an inactive TCO-carboxylic acid and p-nitrophenol.[3]

  • Isomerization of the TCO Ring: The trans-cyclooctene (B1233481) (TCO) moiety is a strained alkene that is highly reactive towards tetrazines. Under certain conditions, it can isomerize to the much less reactive cis-cyclooctene (CCO) form, rendering it ineffective for click chemistry applications.[4] Some TCO derivatives have been shown to be susceptible to isomerization in the presence of thiols.[5]

Q3: Which buffers are recommended for reactions involving this compound?

A3: The choice of buffer is critical, especially during the amine labeling step.

  • Recommended Buffers: Use amine-free buffers such as phosphate-buffered saline (PBS) or HEPES at a pH range of 7.2-8.0 for optimal amine labeling.[6][7]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), should be strictly avoided. These buffers will compete with your target molecule for reaction with the PNB ester, leading to low or no labeling of your substrate and consumption of your reagent.[6][8]

Q4: How does pH affect the stability of the PNB ester?

A4: The hydrolysis of activated esters like PNB and NHS esters is highly pH-dependent. The rate of hydrolysis increases significantly with increasing pH. For NHS esters, the half-life can decrease from hours at pH 7 to just minutes at pH 8.6.[3] A similar trend is expected for this compound. Therefore, while a slightly basic pH (7.2-8.0) is required for efficient labeling of primary amines (to ensure they are deprotonated), prolonged incubation at higher pH values should be avoided to minimize hydrolytic degradation.

Q5: The product of my TCO-tetrazine click reaction is not forming. What could be the cause?

A5: If the subsequent TCO-tetrazine ligation fails, it could be due to issues with the initial labeling step or the TCO moiety itself.

  • Inefficient Amine Labeling: As discussed, this could be due to hydrolysis of the PNB ester before or during the reaction, or the use of an inappropriate (amine-containing) buffer.

  • Isomerization of TCO: The TCO ring may have isomerized to the unreactive CCO form. This can be a concern with some TCO derivatives, especially with prolonged storage in solution or exposure to certain reagents like thiols.[5]

  • Stoichiometry: Ensure you are using an appropriate molar ratio of TCO-labeled molecule to the tetrazine-labeled molecule. A slight excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended.[7]

Q6: Can the hydrolysis of the PNB ester interfere with my cellular assay?

A6: Yes, the hydrolysis byproduct, p-nitrophenol (PNP), is a biologically active molecule. It has been identified as an endocrine-disrupting compound and can have anti-androgenic or estrogen-like effects.[9] If you are working with live cells, it is important to consider the potential off-target effects of released PNP. Efficient removal of unreacted this compound and PNP after the labeling step is crucial.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Low or No Labeling of Amine-Containing Molecule
Potential Cause Recommended Solution
Hydrolysis of this compound Stock Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use. Always allow the solid reagent vial to warm to room temperature before opening.[6]
Hydrolysis During Labeling Reaction Minimize reaction time in aqueous buffer. Perform a time-course experiment to find the optimal balance between labeling efficiency and hydrolysis. Keep the pH between 7.2 and 8.0.
Use of Incompatible Buffer Immediately switch to an amine-free buffer such as PBS or HEPES.[6][8] Avoid Tris and glycine buffers.
Suboptimal pH The primary amine on the target molecule must be deprotonated to be nucleophilic. Ensure the reaction pH is between 7.2 and 8.0. Below this range, labeling efficiency will drop. Above this range, hydrolysis will dominate.[3]
Low Reactant Concentration The competition between amine labeling and hydrolysis is concentration-dependent. Increase the concentration of your target molecule to favor the bimolecular labeling reaction over the unimolecular hydrolysis.
Issue 2: Successful Labeling, but Poor Performance in TCO-Tetrazine Ligation
Potential Cause Recommended Solution
Isomerization of TCO to CCO Minimize the time the TCO-labeled molecule is kept in solution. If your protocol involves thiol-containing reagents (e.g., DTT, BME), perform the TCO-tetrazine ligation before introducing thiols if possible, or use thiol-stable TCO derivatives. Some advanced TCO scaffolds show greater stability.[5]
Steric Hindrance The TCO group may be buried within the labeled biomolecule, making it inaccessible to the tetrazine. Consider using a variant of the TCO linker with a longer PEG spacer to improve accessibility.
Incorrect Stoichiometry Optimize the molar ratio of the TCO-labeled molecule and the tetrazine reagent. A 1:1 to 1:1.5 ratio is a good starting point.[7]
Degradation of Tetrazine Reagent Ensure your tetrazine reagent is active and has been stored correctly.

Data Presentation

Table 1: Expected Stability Trends of this compound in Aqueous Solution

Condition Parameter Expected Impact on Stability Rationale
pH pH < 7.0PNB ester is more stable, but amine labeling is inefficient.Amine groups are protonated and less nucleophilic.
pH 7.2 - 8.0Optimal range for labeling, but hydrolysis is a competing reaction.Balance between deprotonated amines and manageable hydrolysis rate.
pH > 8.5PNB ester is highly unstable; rapid hydrolysis occurs.High concentration of hydroxide (B78521) ions accelerates hydrolysis.[3]
Buffer Type PBS, HEPESCompatible.Non-nucleophilic and maintain pH in the optimal range.[7]
Tris, GlycineIncompatible; leads to reagent consumption.Primary amines in the buffer compete with the target molecule.[6]
Temperature 4°CSlower hydrolysis rate.Lower thermal energy reduces reaction rates.
25°C (RT)Faster hydrolysis rate.Standard condition, but stability is limited to hours.
37°CSignificantly faster hydrolysis rate.Relevant for live-cell experiments; short reaction times are critical.
Additives Thiols (e.g., DTT)Potential for TCO isomerization.Radical-mediated isomerization has been observed for some TCOs.[5]

Experimental Protocols

Protocol 1: Assessing the Hydrolytic Stability of this compound

This protocol allows you to determine the half-life of the PNB ester in your specific buffer by monitoring the release of p-nitrophenol, which absorbs light at ~405 nm.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your aqueous buffer of interest (e.g., 1x PBS, pH 7.4)

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Warm your aqueous buffer to the desired experimental temperature (e.g., 25°C or 37°C).

  • Add a small volume of the DMSO stock solution to the pre-warmed buffer to achieve a final concentration of 100 µM. (For example, add 10 µL of 10 mM stock to 990 µL of buffer). Mix immediately.

  • Immediately take the first absorbance reading at 405 nm (this is your t=0 reading).

  • Continue to measure the absorbance at 405 nm at regular intervals (e.g., every 5-10 minutes) for a period of 1-2 hours.

  • To determine the absorbance corresponding to 100% hydrolysis, add a small amount of strong base (e.g., 10 µL of 1 M NaOH) to the solution at the end of the experiment to force complete hydrolysis of any remaining ester.

  • Calculate the percentage of hydrolysis at each time point using the formula: % Hydrolysis = (A_t - A_0) / (A_final - A_0) * 100, where A_t is the absorbance at time t, A_0 is the absorbance at t=0, and A_final is the absorbance after adding base.

  • Plot % Intact Ester (100 - % Hydrolysis) versus time. The time at which 50% of the ester remains is the half-life (t₁/₂).

Protocol 2: Stability Analysis by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a more direct way to quantify the disappearance of the parent compound and the appearance of its degradation products.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your aqueous buffer of interest

  • HPLC system with a C18 column and a UV detector

  • Acetonitrile (ACN) and water (with 0.1% TFA) as mobile phases

Procedure:

  • Prepare a 1 mM solution of this compound in your aqueous buffer of interest. Keep the percentage of co-solvent (e.g., DMSO) low (<5%) to ensure it does not significantly alter the buffer properties.

  • Immediately inject a sample (t=0) onto the HPLC system.

  • Develop a gradient method to separate the parent compound from its more polar hydrolysis product (TCO-acid). A typical gradient might be 5-95% ACN in water (both with 0.1% TFA) over 15-20 minutes.

  • Monitor the elution profile at a wavelength where both the parent and product absorb (e.g., 254 nm or 280 nm). The p-nitrophenol byproduct can also be monitored (~317 nm in acidic conditions).

  • Incubate the bulk sample at your desired temperature (e.g., 25°C).

  • Inject samples at regular time intervals and record the peak area of the parent this compound.

  • Plot the natural log of the parent peak area versus time. For a first-order decay process, the plot should be linear with a slope equal to the negative of the degradation rate constant (k). The half-life can be calculated as t₁/₂ = 0.693 / k.

Visualizations

Hydrolysis_Pathway TCO_PNB This compound (Active for Amine Labeling) H2O H₂O (Aqueous Buffer) pH 7.2 - 8.5 TCO_PNB->H2O Hydrolyzed_Product TCO-Carboxylic Acid (Inactive for Amine Labeling) PNP p-Nitrophenol (Byproduct) H2O->Hydrolyzed_Product Hydrolysis H2O->PNP Isomerization_Pathway TCO (2E)-TCO Moiety (trans, Highly Reactive) CCO cis-Cyclooctene Moiety (cis, Poorly Reactive) TCO->CCO Isomerization Troubleshooting_Workflow cluster_start Problem cluster_labeling Step 1: Amine Labeling cluster_troubleshoot_labeling Troubleshoot Labeling cluster_troubleshoot_ligation Step 2: TCO-Tetrazine Ligation Start Low Yield or No Product Check_Labeling Confirm Labeling Success (e.g., MALDI-TOF, HPLC) Start->Check_Labeling Labeling_Failed Labeling Failed Check_Labeling->Labeling_Failed No Labeling_OK Labeling Successful Check_Labeling->Labeling_OK Yes Check_Buffer Buffer contains amines (Tris, Glycine)? Labeling_Failed->Check_Buffer Check_TCO Check TCO Integrity: - Prolonged Storage? - Thiol Exposure? Labeling_OK->Check_TCO Check_Hydrolysis Check for Hydrolysis: - Old Reagent? - High pH / Long Incubation? Check_Buffer->Check_Hydrolysis No Use_Amine_Free Action: Use PBS/HEPES Check_Buffer->Use_Amine_Free Yes Use_Fresh_Reagent Action: Use Fresh Reagent, Optimize Time/pH Check_Hydrolysis->Use_Fresh_Reagent Yes Check_Stoichiometry Check Stoichiometry and Tetrazine Activity Check_TCO->Check_Stoichiometry No Isomerization Cause: TCO Isomerization Check_TCO->Isomerization Yes Bad_Ratio Cause: Incorrect Ratio or Inactive Tetrazine Check_Stoichiometry->Bad_Ratio Yes

References

Technical Support Center: PNB Ester Reactions with Amino Acid Residues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of p-nitrophenyl (PNB) esters in bioconjugation and peptide synthesis. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary intended reaction of a p-nitrophenyl (PNB) ester?

The primary and intended reaction of a PNB ester is the acylation of primary amines.[1] In the context of proteins and peptides, this includes the α-amino group at the N-terminus and the ε-amino group of lysine (B10760008) (Lys) side chains.[1][2] This reaction is highly efficient and results in the formation of a stable amide bond, releasing p-nitrophenol (PNP) as a byproduct.[3]

Q2: What are the most common side reactions when using PNB esters?

The most significant side reaction is the acylation of hydroxyl groups (O-acylation) on the side chains of serine (Ser), threonine (Thr), and tyrosine (Tyr).[4] This reaction is particularly pronounced in histidine-containing peptides.[4] Another common side reaction is the hydrolysis of the PNB ester by water, which competes with the desired acylation reaction, especially at alkaline pH.[5][6]

Q3: Which amino acid residues are most susceptible to side reactions?

Besides the intended lysine residues, the following amino acids are most susceptible to side reactions due to their nucleophilic side chains:

  • Tyrosine (Tyr), Serine (Ser), Threonine (Thr): The hydroxyl groups can be acylated, leading to O-acylation.[4][5]

  • Cysteine (Cys): The sulfhydryl group is a potent nucleophile and can react to form a thioester.[5][7]

  • Histidine (His): The imidazole (B134444) ring is nucleophilic, especially at physiological pH, and can be acylated.[8] Its presence can also accelerate the O-acylation of other residues.[4]

Q4: How does pH influence the reaction of PNB esters?

pH is a critical parameter. The reaction with amines is typically performed between pH 7.2 and 9.[1]

  • Increasing pH: Increases the rate of the desired reaction with amines because it deprotonates the amino groups, making them more nucleophilic.[2] However, it also significantly increases the rate of two undesirable side reactions: hydrolysis of the PNB ester and O-acylation of hydroxyl-containing residues.[5][6]

  • Decreasing pH: Reduces the rate of hydrolysis and O-acylation. However, it also protonates the target primary amines, reducing their nucleophilicity and slowing down the desired reaction. The pKa of the histidine side chain is approximately 6.0, making it a strong nucleophile at physiological pH.[8][9]

Q5: Can side reactions be prevented or minimized?

Yes. O-acylation can be suppressed by using additives such as 2,4-dinitrophenol (B41442) or pentachlorophenol (B1679276).[4][10] Careful control of pH and reaction time is also crucial to balance the desired amine acylation against hydrolysis and other side reactions. For highly sensitive substrates, protecting groups on susceptible amino acid side chains may be necessary.

Q6: How can I monitor the progress of the reaction?

The reaction releases p-nitrophenol (PNP), which can be quantified spectrophotometrically. The p-nitrophenolate ion has a strong absorbance maximum around 400-410 nm at alkaline pH.[11] At pH values where the protonated (p-nitrophenol) and deprotonated (p-nitrophenolate) forms coexist, an isosbestic point at 347 nm can be used for accurate, pH-independent quantification.[12][13]

Troubleshooting Guides

Problem: Low or no yield of the desired acylated product.
Possible Cause Troubleshooting Steps & Solutions
Hydrolysis of PNB Ester The PNB ester may have degraded due to moisture or premature hydrolysis in the reaction buffer. Solution: Use a freshly prepared PNB ester solution. If possible, perform the reaction in anhydrous organic solvents or minimize the amount of water. Keep the reaction pH as low as feasible (e.g., pH 7.2-8.0) to slow hydrolysis.[5]
Inactive Reagents The protein/peptide starting material may have oxidized or degraded. The target amine may not be accessible. Solution: Verify the integrity of your starting material. For proteins, ensure the target lysine residues are surface-exposed and not buried within the protein's core.
Suboptimal pH The pH may be too low, leading to protonation of the target amine and a drastic reduction in its nucleophilicity. Solution: Increase the pH of the reaction buffer incrementally (e.g., from 7.5 to 8.5), while carefully monitoring for an increase in product formation versus hydrolysis.
Problem: The final product is a complex mixture (product heterogeneity).
Possible Cause Troubleshooting Steps & Solutions
Non-specific Acylation The PNB ester is reacting with multiple nucleophilic side chains (Lys, Tyr, Ser, Thr, Cys, His). Solution 1: Lower the reaction pH to favor reaction with the more nucleophilic primary amines over hydroxyl groups. Solution 2: Add a suppressor of O-acylation, such as 2,4-dinitrophenol.[4][10] Solution 3: If feasible, use protecting groups for highly reactive side chains like Cysteine or Serine during synthesis.
Reaction Conditions Too Harsh Prolonged reaction times or high temperatures can promote side reactions. Solution: Monitor the reaction progress and stop it (e.g., by buffer exchange or quenching) as soon as the desired product has formed. Perform the reaction at a lower temperature (e.g., 4°C or room temperature) instead of elevated temperatures.

Data Presentation

Table 1: Summary of PNB Ester Reactivity with Amino Acid Residues
Amino Acid ResidueSide Chain GroupReactivity TypeRelative RateConditions Favoring Reaction
Lysine Primary Amine (-NH₂)Intended (Acylation) FastpH 7.2 - 9.0[1]
N-Terminus Primary Amine (-NH₂)Intended (Acylation) FastpH 7.2 - 9.0[1]
Tyrosine Phenolic Hydroxyl (-OH)Side Reaction (O-acylation)ModeratepH > 8.5, His presence[4]
Serine, Threonine Aliphatic Hydroxyl (-OH)Side Reaction (O-acylation)ModeratepH > 8.5, His presence[4]
Cysteine Sulfhydryl (-SH)Side Reaction (S-acylation)FastpH > 7.0 (Thiolate form)[7]
Histidine ImidazoleSide Reaction (Acylation)ModeratepH > 6.0[8][9]
Water Hydroxyl (-OH)Side Reaction (Hydrolysis)Slow to FastIncreases with pH > 8.0[5][6]

Visualizations

cluster_0 Reaction Pathway Logic Start PNB Ester + Protein Desired Amide Bond (N-Terminus, Lysine) Start->Desired pH 7.2-9.0 (Primary amines) Side1 O-Acylation (Ser, Thr, Tyr) Start->Side1 pH > 8.5 (Hydroxyl groups) Side2 Hydrolysis Start->Side2 pH > 8.0 (Water) Side3 Other Side Reactions (Cys, His) Start->Side3 pH > 6.0-7.0 (His, Cys)

Caption: Reaction pathways for PNB esters with proteins.

cluster_1 Troubleshooting Workflow: Low Product Yield Start Problem: Low Product Yield Check_pH Is pH optimal (7.2 - 8.5)? Start->Check_pH Check_Reagent Is PNB ester fresh? Check_pH->Check_Reagent Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Side_Rxn Monitor for hydrolysis via PNP release? Check_Reagent->Check_Side_Rxn Yes Use_Fresh Use fresh PNB ester Check_Reagent->Use_Fresh No Minimize_Hydrolysis Lower pH, reduce reaction time Check_Side_Rxn->Minimize_Hydrolysis Yes (Hydrolysis is high) Success Yield Improved Check_Side_Rxn->Success No (Hydrolysis is low) Adjust_pH->Check_pH Use_Fresh->Check_Reagent Minimize_Hydrolysis->Success

Caption: Workflow for troubleshooting low product yield.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with a PNB Ester
  • Protein Preparation: Dissolve the protein to be labeled in a suitable buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl) at a pH of 7.5-8.0. The protein concentration should typically be in the range of 1-10 mg/mL.

  • PNB Ester Solution: Prepare a fresh stock solution of the PNB ester (e.g., 10-100 mM) in a dry, water-miscible organic solvent like DMSO or DMF.

  • Reaction: Add a 10- to 20-fold molar excess of the PNB ester stock solution to the protein solution while gently stirring.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of ~50 mM to consume any excess PNB ester.

  • Purification: Remove the excess, unreacted PNB ester and the p-nitrophenol byproduct from the labeled protein using dialysis or size-exclusion chromatography (desalting column).

Protocol 2: Spectrophotometric Monitoring of p-Nitrophenol (PNP) Release

This protocol allows for real-time monitoring of the total PNB ester consumption (desired reaction + side reactions).

  • Instrumentation: Use a UV-Vis spectrophotometer.

  • Wavelength Selection:

    • For reactions at a constant pH > 8, monitor the increase in absorbance at 400-410 nm .

    • For reactions where pH might fluctuate or for more precise quantification across a pH range, monitor the increase in absorbance at the isosbestic point of 347 nm .[12][13]

  • Procedure: a. Prepare the reaction mixture as described in Protocol 1, but in a quartz cuvette. b. Blank the spectrophotometer with the protein solution in the reaction buffer. c. Initiate the reaction by adding the PNB ester and immediately begin recording the absorbance at the chosen wavelength over time. d. The reaction is complete when the absorbance value plateaus.

  • Quantification: The concentration of released PNP can be calculated using the Beer-Lambert law (A = εcl), with the appropriate extinction coefficient for PNP under the specific buffer conditions.

Protocol 3: Suppression of O-Acylation Side Reactions

This method is adapted from literature demonstrating the prevention of side reactions during peptide synthesis.[4]

  • Prepare Additive Stock: Prepare a stock solution of an additive like 2,4-dinitrophenol or pentachlorophenol in the same organic solvent used for the PNB ester (e.g., DMSO).

  • Reaction Setup: Prepare the protein solution in the reaction buffer as described in Protocol 1.

  • Add Suppressor: Just before adding the PNB ester, add the suppressor additive to the protein solution. A slight molar excess of the additive relative to the PNB ester is recommended.

  • Initiate Reaction: Proceed with the addition of the PNB ester as described in Protocol 1. The additive will competitively inhibit the acylation of hydroxyl groups on Ser, Thr, and Tyr residues.

  • Purification: Follow the standard purification protocol to remove the additive along with other small molecules.

References

Technical Support Center: Labeling Glycoproteins with (2E)-TCO-PNB Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the labeling of glycoproteins with (2E)-TCO-PNB ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent for their bioconjugation needs. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to help you navigate the challenges and optimize your labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a bifunctional labeling reagent. It contains a trans-cyclooctene (B1233481) (TCO) group and a p-nitrophenyl (PNB) ester. The PNB ester is an amine-reactive group that allows for the covalent attachment of the TCO moiety to primary amines, such as the ε-amino group of lysine (B10760008) residues on glycoproteins. The TCO group is a strained alkene that rapidly and specifically reacts with a tetrazine-functionalized molecule via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry" reaction. This two-step approach is commonly used for the bioorthogonal labeling and detection of glycoproteins.

Q2: What are the main challenges I should be aware of when using this compound?

A2: The primary challenges include:

  • Instability of the TCO group: The trans-isomer of cyclooctene (B146475) is highly strained and can isomerize to the much less reactive cis-cyclooctene (CCO) form.[1] This can be accelerated by the presence of thiols or copper-containing proteins.

  • Hydrolysis of the PNB ester: In aqueous solutions, the PNB ester can be hydrolyzed to the corresponding carboxylic acid, which is unreactive towards amines. This side reaction is competitive with the desired labeling reaction and its rate increases with pH.

  • Suboptimal reaction conditions: The efficiency of the labeling reaction is highly dependent on factors such as pH, temperature, and the composition of the reaction buffer.

Q3: What is the optimal pH for labeling my glycoprotein (B1211001) with this compound?

A3: The optimal pH for the reaction of NHS esters (and similarly, PNB esters) with primary amines is typically between 7.2 and 8.5.[2] A slightly alkaline pH promotes the deprotonation of the primary amines, making them more nucleophilic and reactive towards the ester. However, it is important to note that the rate of PNB ester hydrolysis also increases at higher pH. Therefore, a compromise is often necessary. A common starting point is a phosphate-buffered saline (PBS) at pH 7.4 or a bicarbonate buffer at pH 8.3.[3][4]

Q4: How can I minimize the isomerization of the TCO group?

A4: To minimize the isomerization of the TCO group to the unreactive CCO form, it is important to:

  • Store the this compound reagent under the recommended conditions (typically at -20°C, desiccated).[1]

  • Avoid prolonged exposure of the TCO-labeled glycoprotein to high concentrations of thiols (e.g., dithiothreitol (B142953) (DTT), β-mercaptoethanol).

  • If possible, perform the labeling reaction in a copper-free environment.

Q5: How do I remove unreacted this compound after the labeling reaction?

A5: Unreacted this compound and the p-nitrophenol byproduct can be removed using size-exclusion chromatography (e.g., a desalting column like Sephadex G-25) or dialysis.[3][4][5] These methods separate the larger, labeled glycoprotein from the smaller, unreacted molecules.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Labeling Efficiency / Low Degree of Labeling (DOL) 1. Hydrolysis of this compound: The reagent may have hydrolyzed before or during the reaction. 2. Suboptimal pH: The pH of the reaction buffer may be too low for efficient amine acylation. 3. Presence of primary amines in the buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the glycoprotein for reaction with the PNB ester. 4. Inactive glycoprotein: The glycoprotein may have denatured or aggregated. 5. Isomerization of the TCO group: The TCO moiety may have isomerized to the unreactive CCO form.1. Prepare fresh solutions of this compound in anhydrous DMSO or DMF immediately before use. 2. Increase the pH of the reaction buffer to between 7.4 and 8.5. Perform a small-scale pH optimization if necessary. 3. Use an amine-free buffer such as phosphate-buffered saline (PBS) or bicarbonate buffer.[3][5] 4. Check the integrity of your glycoprotein using SDS-PAGE or another appropriate method. 5. Handle the TCO-labeled glycoprotein gently and avoid conditions known to promote isomerization (see FAQ 4).
Poor Reproducibility 1. Inconsistent reagent preparation: The concentration of the this compound solution may vary between experiments. 2. Variability in reaction time or temperature: Inconsistent incubation conditions can lead to different labeling efficiencies. 3. Incomplete removal of unreacted reagent: Residual unreacted TCO-PNB ester can interfere with downstream applications.1. Always prepare fresh solutions of the labeling reagent and accurately determine its concentration. 2. Standardize the reaction time and temperature for all experiments. 3. Ensure complete removal of unreacted reagent and byproducts by using a properly sized desalting column or adequate dialysis.
Precipitation of Glycoprotein during Labeling 1. High concentration of organic solvent: The addition of a large volume of DMSO or DMF to dissolve the this compound can cause protein precipitation. 2. Over-labeling of the glycoprotein: A high degree of labeling can alter the physicochemical properties of the glycoprotein, leading to aggregation and precipitation.1. Dissolve the this compound in the smallest practical volume of anhydrous DMSO or DMF. The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%. 2. Reduce the molar excess of the this compound used in the reaction to achieve a lower degree of labeling.
Non-specific Labeling 1. Reaction with other nucleophilic residues: While the PNB ester is primarily reactive towards primary amines, it can potentially react with other nucleophilic amino acid side chains (e.g., cysteine, histidine, tyrosine) under certain conditions.1. Maintain the reaction pH within the recommended range of 7.2-8.5 to favor reaction with primary amines. 2. Consider using a site-specific labeling strategy if high specificity is required.

Quantitative Data

Table 1: Reaction Rate Constants for the Hydrolysis of p-Nitrophenyl Acetate (B1210297) (a model for PNB ester) at 25°C
pHObserved Rate Constant (k_obs) (min⁻¹)
2.0~0.015
7.0Increases significantly
9.0Pronounced acceleration
11.0~0.285
(Data adapted from a study on p-nitrophenyl acetate hydrolysis, which serves as a model for the hydrolysis of the PNB ester in this compound. The rate of hydrolysis is highly pH-dependent.)[6]
Table 2: Stability of the TCO Group
ConditionObservationReference
In phosphate-buffered D₂O for 14 daysNo degradation or isomerization observed[7]
In human serum at room temperature for 4 days>97% remained as the trans-isomer[7]
In the presence of high thiol concentrationsThiol-promoted isomerization to cis-cyclooctene is observed[8]

Experimental Protocols

Protocol 1: Labeling of a Glycoprotein with this compound

This protocol provides a general procedure for labeling a glycoprotein with this compound. The optimal conditions may vary depending on the specific glycoprotein and should be determined empirically.

Materials:

  • Glycoprotein of interest

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.4 (or 100 mM sodium bicarbonate, pH 8.3)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Glycoprotein Solution:

    • Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer is free of any primary amines (e.g., Tris, glycine).

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the glycoprotein solution.

    • Gently mix the reaction mixture and incubate for 1-2 hours at room temperature or overnight at 4°C. Protect from light.

  • Quench the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of TCO molecules conjugated to each glycoprotein molecule. It can be determined using mass spectrometry.

Procedure:

  • Analyze a sample of the unlabeled glycoprotein by MALDI-TOF or ESI-MS to determine its molecular weight.

  • Analyze a sample of the purified TCO-labeled glycoprotein using the same mass spectrometry method.

  • Calculate the mass difference between the labeled and unlabeled glycoprotein.

  • The DOL is calculated by dividing the mass difference by the molecular weight of the attached TCO-PNB ester minus the leaving group (p-nitrophenol).

Alternatively, if the TCO is subsequently reacted with a tetrazine-fluorophore, the DOL can be estimated using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its maximum absorbance wavelength).[9][10][11]

Visualizations

Experimental_Workflow cluster_step1 Step 1: Glycoprotein Preparation cluster_step2 Step 2: Reagent Preparation cluster_step3 Step 3: Labeling Reaction cluster_step4 Step 4: Quenching cluster_step5 Step 5: Purification cluster_step6 Step 6: Analysis Glycoprotein Glycoprotein in Amine-Free Buffer Reaction Mix and Incubate (RT, 1-2h or 4°C, overnight) Glycoprotein->Reaction TCO_PNB This compound in Anhydrous DMSO TCO_PNB->Reaction Quench Add Quenching Buffer (e.g., Tris-HCl) Reaction->Quench Stop Reaction Purification Size-Exclusion Chromatography (e.g., Desalting Column) Quench->Purification Remove Excess Reagents Analysis TCO-Labeled Glycoprotein (Ready for Tetrazine Ligation) Purification->Analysis Purified Product

Caption: Experimental workflow for labeling glycoproteins with this compound.

Troubleshooting_Logic Start Low Labeling Efficiency? Check_Reagent Is this compound Solution Fresh? Start->Check_Reagent Yes Failure Troubleshooting Required Start->Failure No, a different issue Check_pH Is Reaction pH Optimal (7.2-8.5)? Check_Reagent->Check_pH Yes Check_Reagent->Failure No, prepare fresh Check_Buffer Is Buffer Amine-Free? Check_pH->Check_Buffer Yes Check_pH->Failure No, adjust pH Check_Glycoprotein Is Glycoprotein Intact? Check_Buffer->Check_Glycoprotein Yes Check_Buffer->Failure No, change buffer Success Labeling Successful Check_Glycoprotein->Success Yes Check_Glycoprotein->Failure No, check integrity

Caption: Troubleshooting logic for low labeling efficiency.

Signaling_Pathway Glycoprotein Glycoprotein (with Lysine Residues) Labeled_Glycoprotein TCO-Labeled Glycoprotein Glycoprotein->Labeled_Glycoprotein Amine Acylation TCO_PNB This compound TCO_PNB->Labeled_Glycoprotein Hydrolysis Hydrolysis (Side Reaction) TCO_PNB->Hydrolysis Final_Conjugate Labeled Glycoprotein for Detection/Analysis Labeled_Glycoprotein->Final_Conjugate iEDDA Click Reaction Tetrazine_Probe Tetrazine-Functionalized Probe (e.g., Fluorophore) Tetrazine_Probe->Final_Conjugate

Caption: Chemical pathway for glycoprotein labeling using this compound.

References

how to improve the efficiency of TCO-tetrazine ligation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for TCO-Tetrazine Ligation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, experimental protocols, and answers to frequently asked questions to ensure the successful and efficient execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the core mechanism of the TCO-tetrazine ligation?

The TCO-tetrazine ligation is a bioorthogonal reaction that proceeds through a two-step mechanism.[1] The first, rate-determining step is an inverse-electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition.[1][2] In this reaction, the electron-deficient 1,2,4,5-tetrazine (B1199680) acts as the diene, and the strained, electron-rich trans-cyclooctene (B1233481) (TCO) serves as the dienophile.[1][2] This cycloaddition forms an unstable intermediate that rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of nitrogen gas (N₂).[1][2][3] The release of N₂ is a key thermodynamic driving force for the reaction's irreversibility, resulting in a stable dihydropyridazine (B8628806) product.[1][4]

Q2: What are the primary factors that influence the speed and efficiency of the reaction?

The reaction kinetics are primarily influenced by the electronic properties and structural features of the TCO and tetrazine reactants.[2][5]

  • Tetrazine Reactivity: The reaction rate increases as the tetrazine becomes more electron-deficient.[2] Attaching electron-withdrawing groups (EWGs) to the tetrazine ring lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction.[2][4][6] However, highly reactive tetrazines can exhibit lower stability in aqueous media.[2][7] For instance, hydrogen-substituted tetrazines often show exceptionally fast kinetics compared to those with bulkier aryl substituents, which may introduce steric hindrance.[8]

  • TCO Reactivity: The reaction rate increases with the ring strain of the TCO and the presence of electron-donating groups (EDGs).[2] Increasing ring strain raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the TCO, which speeds up the ligation.[2] This is why TCOs are significantly more reactive than their cis-cyclooctene counterparts.[2][9]

  • Solvent and pH: The reaction is robust and proceeds efficiently in a variety of aqueous buffers, such as phosphate-buffered saline (PBS), typically within a pH range of 6 to 9.[9][10] Reactions are often faster in aqueous media compared to organic solvents due to a significant hydrophobic effect.[11][12] While the reaction rate is generally stable across a range of physiological pH values, extreme pH can affect the stability of the reactants; some tetrazines undergo base-catalyzed hydrolysis at high pH.[8][13]

  • Temperature: The reaction is exceptionally fast and is typically completed efficiently at room temperature (20-25°C) or 37°C.[5][10] Lowering the temperature to 4°C is possible but will require longer incubation times.[5][14]

Q3: How do I choose the right TCO and tetrazine for my experiment?

The choice depends on the specific application, balancing the need for rapid kinetics with the requirement for reactant stability.

  • For Speed: For applications requiring very fast kinetics, such as in vivo imaging at low concentrations, choose a highly reactive pair.[1][15] This typically involves a strained TCO (like s-TCO or d-TCO) paired with an electron-deficient tetrazine (e.g., 3,6-di-(2-pyridyl)-s-tetrazine or hydrogen-substituted tetrazines).[6][8][12]

  • For Stability: For experiments requiring long incubation times or where the reagents are exposed to biological media for extended periods, stability is crucial. More stable, albeit slightly less reactive, tetrazines like methyl-substituted or phenyl-substituted variants might be preferable.[7][16] Highly reactive TCOs can also be less stable, so a balance must be struck.[2][6]

Q4: Is a catalyst required for the TCO-tetrazine reaction?

No, a catalyst is not required.[14][15] The TCO-tetrazine ligation is a catalyst-free "click" reaction, which is a major advantage for biological applications as it avoids the cytotoxicity associated with metal catalysts like copper.[15][17]

Q5: How can I monitor the progress of the reaction?

The reaction can be monitored spectrophotometrically. Tetrazines have a characteristic absorbance peak in the visible range (typically between 510 and 550 nm).[9][14] As the ligation proceeds, the tetrazine is consumed, and this absorbance disappears.[9][18] The reaction progress can be quantified by tracking the decrease in absorbance at this wavelength over time.[17][19] For slower reactions, NMR spectroscopy can also be used.[17]

Troubleshooting Guide

This guide addresses common issues encountered during TCO-tetrazine ligation experiments.

IssuePotential CauseRecommended Solution
Low or No Conjugation Yield Hydrolysis of NHS ester: If using an NHS ester to introduce TCO or tetrazine to a protein, the ester is moisture-sensitive and may have hydrolyzed.[5]Equilibrate the NHS ester vial to room temperature before opening to prevent condensation.[5] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[5][14]
Suboptimal pH for Labeling: The reaction of NHS esters with primary amines (e.g., on proteins) is pH-dependent.[5]Perform the initial labeling step in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 9.0.[5][10] Avoid buffers containing primary amines like Tris or glycine.[5]
Incorrect Stoichiometry: An improper molar ratio of TCO to tetrazine can lead to an incomplete reaction.[10]Empirically optimize the reactant ratio. A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended.[10][14][20]
Tetrazine Degradation: Some tetrazines, particularly highly reactive ones, can degrade in aqueous buffers over time, especially at basic pH.[16][21][22]Check the stability of your specific tetrazine under your reaction conditions. If stability is an issue, consider using a more stable derivative or reducing the reaction time.[7][16]
Poor Reagent Solubility: Some TCO or tetrazine reagents may have poor aqueous solubility, leading to low effective concentrations.[5]Dissolve the reagent in a minimal amount of a water-miscible organic solvent (e.g., DMSO) before adding it to the aqueous reaction buffer.[5] Using reagents functionalized with PEG spacers can improve water solubility.[5]
Unexpected Cleavage of Product Presence of Reducing Agents (for disulfide linkers): If using a linker containing a disulfide bond (e.g., Tetrazine-SS-NHS), it can be cleaved by reducing agents.[5]Ensure that no reducing agents like DTT or TCEP are present in your buffers unless cleavage is the intended outcome.[5]

Quantitative Data Summary

The efficiency of the TCO-tetrazine ligation is best described by its second-order rate constant (k₂), where higher values indicate a faster reaction.

Table 1: Representative Second-Order Rate Constants (k₂) for TCO-Tetrazine Reactions
TCO DerivativeTetrazine DerivativeRate Constant (k₂) M⁻¹s⁻¹Conditions
TCO3,6-di-(2-pyridyl)-s-tetrazine~2,0009:1 Methanol/Water
TCO-OH (axial)3,6-di-(2-pyridyl)-s-tetrazine13,000 ± 80PBS, 37°C[6]
s-TCO3,6-dipyridyl-s-tetrazine3,300,000 ± 40,000Not specified[6]
d-TCO3,6-diphenyl-s-tetrazine520 ± 3MeOH, 25°C[12]
TCOH-substituted tetrazineup to 30,000PBS, 37°C[5][8]
TCOPhenyl-substituted tetrazine210PBS, 37°C[8]

Note: Rate constants are highly dependent on the specific structures of the reactants and the reaction conditions. This table provides illustrative examples.

Key Experimental Protocols

Protocol: General Protein-Protein Conjugation

This protocol describes a typical workflow for conjugating two proteins (Protein A and Protein B) using TCO-tetrazine ligation after functionalizing them with NHS esters.

1. Reagent Preparation and Protein Modification

  • Buffer Exchange: If your protein solutions contain primary amines (e.g., Tris buffer), exchange them into an amine-free buffer like PBS (pH 7.4) using a spin desalting column.[14] Adjust protein concentration to 1-5 mg/mL.[23]

  • NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester and Tetrazine-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[14][20]

  • Modification of Protein A with TCO:

    • To your solution of Protein A, add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution.[20]

    • Incubate the reaction for 30-60 minutes at room temperature.[9][14]

  • Modification of Protein B with Tetrazine:

    • Separately, to your solution of Protein B, add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock solution.[9]

    • Incubate this reaction for 30-60 minutes at room temperature.[9]

  • Quenching and Purification:

    • Stop both reactions by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-10 minutes.[14][20]

    • Remove excess, unreacted NHS esters from each protein solution using spin desalting columns, exchanging the buffer back to standard PBS (pH 7.4).[9][14]

2. TCO-Tetrazine Ligation

  • Reactant Mixing: Mix the purified TCO-labeled Protein A with the tetrazine-labeled Protein B in a clean tube. A 1:1 molar ratio is a good starting point, but a slight excess (1.05-1.5 equivalents) of the tetrazine-labeled protein can improve efficiency.[9][14]

  • Incubation: Allow the ligation reaction to proceed for 60 minutes at room temperature.[9][10] For dilute reactants or less reactive pairs, this time can be extended to 2 hours or performed overnight at 4°C.[14]

  • Monitoring (Optional): If the tetrazine-protein conjugate has sufficient concentration and color, you can monitor the reaction by observing the disappearance of the tetrazine's color or by measuring the decrease in absorbance around 520 nm.[9][14]

3. Final Purification and Storage

  • Purification: Purify the final protein-protein conjugate from any unreacted starting material using size-exclusion chromatography (SEC).[10][14]

  • Storage: Store the purified conjugate at 4°C until further use.[10][14]

Visualizations

Diagrams of Key Processes

Reaction_Mechanism Mechanism of TCO-Tetrazine Ligation cluster_reactants Reactants cluster_process Reaction Pathway cluster_products Products TCO TCO (trans-cyclooctene) (Dienophile, electron-rich) IEDDA Inverse-Electron-Demand Diels-Alder (IEDDA) [4+2] Cycloaddition Tetrazine Tetrazine (Diene, electron-deficient) Intermediate Unstable Intermediate IEDDA->Intermediate Rate-determining step Retro Retro-Diels-Alder Intermediate->Retro N2 Nitrogen (N₂) Retro->N2 Conjugate Stable Conjugate (Dihydropyridazine) Retro->Conjugate Experimental_Workflow Workflow for Protein-Protein Conjugation pA 1a. Prepare Protein A in Amine-Free Buffer (e.g., PBS, pH 7.4) modA 2a. Modify Protein A with TCO-NHS Ester (RT, 30-60 min) pA->modA pB 1b. Prepare Protein B in Amine-Free Buffer (e.g., PBS, pH 7.4) modB 2b. Modify Protein B with Tetrazine-NHS Ester (RT, 30-60 min) pB->modB purifyA 3a. Purify TCO-Protein A (Spin Desalting Column) modA->purifyA purifyB 3b. Purify Tetrazine-Protein B (Spin Desalting Column) modB->purifyB mix 4. Mix Purified Reactants (1:1 or slight Tetrazine excess) purifyA->mix purifyB->mix ligate 5. Incubate for Ligation (RT, 60 min) mix->ligate purify_final 6. Purify Final Conjugate (e.g., SEC) ligate->purify_final store 7. Store Conjugate (4°C) purify_final->store Troubleshooting_Guide Troubleshooting Low Conjugation Yield start Problem: Low or No Yield check_reagents Are reagents active? start->check_reagents check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes sol_reagents Solution: - Use fresh, anhydrous DMSO/DMF for stocks. - Equilibrate NHS esters to RT before opening. - Check tetrazine stability in buffer. check_reagents->sol_reagents No check_solubility Are reagents soluble? check_conditions->check_solubility Yes sol_conditions Solution: - Use amine-free buffer (pH 7.2-8.0) for NHS labeling. - Optimize TCO:Tetrazine ratio (try 1:1.5). - Ensure correct temperature and time. check_conditions->sol_conditions No sol_solubility Solution: - Dissolve in minimal DMSO first. - Use reagents with PEG linkers to  improve aqueous solubility. check_solubility->sol_solubility No success Yield Improved check_solubility->success Yes sol_reagents->success sol_conditions->success sol_solubility->success

References

removing unreacted (2E)-TCO-PNB ester from a sample

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2E)-TCO-PNB ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this amine-reactive crosslinker. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows, particularly concerning the removal of unreacted ester from your sample.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a chemical reagent used in bioconjugation, a process that joins two or more molecules.[1][2] It contains two key components: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on molecules like proteins, and a trans-cyclooctene (B1233481) (TCO) group that can participate in "click chemistry" reactions.[1][2] This makes it a valuable tool for labeling proteins and other biomolecules.

Q2: Why is it important to remove unreacted this compound?

A2: Removing unreacted this compound is crucial for several reasons. Firstly, its presence can interfere with downstream applications by reacting with other molecules. Secondly, for applications in drug development or cell-based assays, the unreacted ester could cause toxicity or other off-target effects. Finally, accurate quantification of the labeled product requires the removal of any remaining unreacted labeling reagent.

Q3: What are the common methods to remove unreacted this compound from a protein sample?

A3: The most common methods for removing small molecules like unreacted this compound from larger protein samples are dialysis and size-exclusion chromatography (often referred to as desalting).[3] Another effective method is the use of scavenger resins, which are solid supports that react with and remove excess amine-reactive reagents.

Q4: How do I choose the best purification method for my experiment?

A4: The choice of purification method depends on factors such as the size of your protein, the sample volume, and the required purity.

  • Dialysis is suitable for larger sample volumes and is effective at removing small molecules.[4]

  • Size-Exclusion Chromatography (Desalting) is a faster method, ideal for smaller sample volumes, and provides efficient removal of small molecules.[4]

  • Scavenger Resins can be used as a primary purification step or in conjunction with other methods to ensure complete removal of the unreacted ester.

Troubleshooting Guide

Problem Possible Cause Solution
Low labeling efficiency 1. Hydrolysis of the NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.[5] 2. Presence of primary amines in the buffer: Buffers like Tris contain primary amines that will compete with your target molecule for reaction with the NHS ester.[6] 3. Incorrect pH: The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH (7.2-8.5).1. Prepare stock solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use. Avoid storing stock solutions.[3] 2. Perform the labeling reaction in an amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer. If your protein is in an amine-containing buffer, exchange it for a suitable buffer using dialysis or a desalting column before starting the reaction.[7] 3. Ensure your reaction buffer is within the optimal pH range.
Protein precipitation after labeling Over-labeling of the protein: Attaching too many TCO-PNB ester molecules can alter the protein's net charge and pI, leading to a decrease in solubility and precipitation.[3]Reduce the molar excess of the this compound used in the reaction. Empirically test different molar ratios to find the optimal balance between labeling efficiency and protein solubility.
Unreacted ester still present after purification 1. Inefficient purification: The chosen purification method may not be suitable for the complete removal of the unreacted ester. 2. Insufficient number of purification cycles: A single purification step may not be enough to remove all of the unreacted reagent.1. Consider using a combination of purification methods. For example, use a scavenger resin first, followed by a desalting column. 2. For dialysis, ensure you are using a sufficient volume of dialysis buffer and perform multiple buffer changes. For desalting columns, you can repeat the process.

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using a Desalting Column

This protocol is suitable for the rapid removal of unreacted this compound from protein samples.

Materials:

  • Protein sample containing unreacted this compound

  • Desalting spin column (choose a column with a molecular weight cut-off (MWCO) appropriate for your protein)

  • Collection tubes

  • Equilibration buffer (e.g., PBS, pH 7.4)

  • Centrifuge

Procedure:

  • Column Preparation: Remove the column's bottom closure and place it in a collection tube.

  • Centrifugation: Centrifuge the column at 1,500 x g for 1 minute to remove the storage solution.

  • Equilibration: Add the equilibration buffer to the column and centrifuge at 1,500 x g for 1 minute. Discard the flow-through. Repeat this step 2-3 times.

  • Sample Loading: Place the column in a new collection tube. Slowly apply your protein sample to the center of the resin bed.

  • Elution: Centrifuge the column at 1,500 x g for 2 minutes to collect your purified protein sample. The unreacted this compound will be retained in the column resin.

Protocol 2: Removal of Unreacted this compound using Dialysis

This protocol is suitable for larger sample volumes and provides effective removal of small molecules.

Materials:

  • Protein sample containing unreacted this compound

  • Dialysis tubing or cassette with an appropriate MWCO for your protein

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Stir plate and stir bar

  • Large beaker

Procedure:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.

  • Sample Loading: Load your protein sample into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.

  • Dialysis: Place the sealed tubing or cassette in a beaker with a large volume of dialysis buffer (at least 200 times the sample volume). Place the beaker on a stir plate and stir gently.

  • Buffer Changes: Allow dialysis to proceed for 2-4 hours at room temperature or overnight at 4°C. Change the dialysis buffer at least three times to ensure complete removal of the unreacted ester.

  • Sample Recovery: Carefully remove the tubing or cassette from the buffer and recover your purified protein sample.

Visualizations

experimental_workflow_desalting start Protein Labeling Reaction Mixture prep_column Prepare Desalting Column (Equilibrate with buffer) start->prep_column load_sample Load Sample onto Column prep_column->load_sample centrifuge Centrifuge Column load_sample->centrifuge collect_protein Collect Purified Protein (Unreacted ester remains in column) centrifuge->collect_protein waste Discard Column with Unreacted Ester centrifuge->waste

Caption: Workflow for removing unreacted this compound using a desalting column.

experimental_workflow_dialysis start Protein Labeling Reaction Mixture prep_membrane Prepare Dialysis Membrane start->prep_membrane load_sample Load Sample into Dialysis Device prep_membrane->load_sample dialyze Dialyze against Buffer (Multiple buffer changes) load_sample->dialyze recover_protein Recover Purified Protein dialyze->recover_protein waste Unreacted Ester Diffuses into Buffer dialyze->waste

Caption: Workflow for removing unreacted this compound using dialysis.

References

impact of pH on (2E)-TCO-PNB ester reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the (2E)-TCO-PNB ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the impact of pH on its reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with primary amines?

The optimal pH for the reaction of p-nitrophenyl (PNB) esters, and the analogous N-hydroxysuccinimide (NHS) esters, with primary amines is in the range of 8.3 to 8.5.[1] This slightly alkaline condition is a compromise to ensure that a sufficient concentration of the primary amine is deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the ester.

Q2: What happens to the reactivity of the PNB ester at acidic or highly alkaline pH?

At acidic pH (below ~7), the primary amine groups on your target molecule will be protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards the ester. At highly alkaline pH (above ~9), the rate of hydrolysis of the PNB ester increases significantly. This hydrolysis reaction competes with the desired aminolysis (labeling) reaction, leading to a lower conjugation efficiency.[1]

Q3: Which buffers are recommended for conjugation reactions with this compound?

Phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly recommended for reactions involving NHS esters, and by extension PNB esters, within a pH range of 7.2 to 8.5.[2] A 0.1 M sodium bicarbonate buffer is often used as it naturally provides a pH around 8.3.[1]

Q4: Are there any buffers I should avoid?

Yes, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218). These buffers will compete with your target molecule for reaction with the this compound, leading to reduced labeling efficiency. However, a buffer containing Tris can be used to quench the reaction after it is complete.[2]

Q5: How stable is the trans-cyclooctene (B1233481) (TCO) group at different pH values?

The TCO group is generally stable in aqueous buffers at the pH ranges typically used for bioconjugation (pH 6-9).[3] However, isomerization to the unreactive cis-cyclooctene (CCO) can be catalyzed by certain factors. For instance, thiamine (B1217682) degradation products in cell culture media have been shown to catalyze this isomerization.[4] While generally stable in phosphate-buffered saline (PBS), some studies have noted slow deactivation in serum over 24 hours.

Q6: My this compound is not very soluble in my aqueous reaction buffer. What should I do?

It is common for reagents like this compound to have limited aqueous solubility. You can first dissolve the ester in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution. This stock solution can then be added to your aqueous reaction buffer containing your target molecule.[1][2] It is crucial to use anhydrous solvents to prevent premature hydrolysis of the ester.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Labeling Efficiency Reaction pH is too low. Ensure the pH of your reaction buffer is within the optimal range of 8.3-8.5. At lower pH, the primary amines on your target molecule are protonated and will not react efficiently.[1]
Reaction pH is too high. Avoid pH values above 9.0, as this significantly increases the rate of PNB ester hydrolysis, which competes with your desired reaction.
Presence of primary amines in the buffer. Use a buffer that does not contain primary amines, such as PBS, HEPES, or sodium bicarbonate. Avoid Tris and glycine buffers.[2]
Hydrolyzed this compound. Use fresh this compound. Allow the reagent to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.
Low concentration of reactants. Increase the concentration of your target molecule or the this compound. A higher concentration of the amine will favor the aminolysis reaction over hydrolysis.
Inconsistent Results pH of the reaction mixture is dropping. During large-scale labeling reactions, the hydrolysis of the PNB ester can release p-nitrophenol, which can lower the pH of the reaction mixture. Monitor the pH during the reaction or use a more concentrated buffer to maintain a stable pH.
Variable quality of reagents or solvents. Use high-quality, anhydrous DMSO or DMF. Ensure your buffers are properly prepared and the pH is accurately measured.
No Reaction with Tetrazine Isomerization of the TCO group. While generally stable, the TCO group can isomerize to the unreactive cis-cyclooctene (CCO) under certain conditions. Ensure that your reaction conditions do not contain components known to catalyze this isomerization, such as thiamine degradation products which can be found in some cell culture media.[4]

Quantitative Data

The reactivity of the p-nitrophenyl (PNB) ester is highly dependent on pH due to the competing aminolysis and hydrolysis reactions. The data below for the analogous p-nitrophenyl acetate (B1210297) (PNPA) illustrates the pH-dependent rate of hydrolysis.

Table 1: pH-Rate Profile for the Hydrolysis of p-Nitrophenyl Acetate (PNPA)

pHObserved Rate Constant (k_obs) (min⁻¹)
2~0.015
7Pronounced acceleration begins
9Pronounced acceleration continues
11~0.285

Data extracted from a study on PNPA hydrolysis, which serves as a model for the behavior of the PNB ester of this compound. The rate constants show a characteristic U-shaped pH-rate profile, with increasing rates at both acidic and basic pH.[5]

Experimental Protocols

Protocol for Labeling a Protein with this compound

This protocol provides a general guideline for the conjugation of this compound to a primary amine-containing protein. Optimization may be required for your specific protein and application.

Materials:

  • Protein to be labeled

  • This compound

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or PBS, pH 7.4-8.0)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin Desalting Columns (or other protein purification method)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve your protein in the Reaction Buffer to a concentration of 1-10 mg/mL.

    • If your protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a spin desalting column.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the ester in anhydrous DMSO or DMF. This should be done immediately before use.

  • Perform the Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to your protein solution. The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the Reaction (Optional):

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove the excess, unreacted this compound and byproducts by passing the reaction mixture through a spin desalting column equilibrated with your desired storage buffer (e.g., PBS).

    • The purified TCO-labeled protein is now ready for the subsequent reaction with a tetrazine-modified molecule.

Visualizations

competing_reactions TCO_PNB This compound Conjugate TCO-Labeled Molecule TCO_PNB->Conjugate Aminolysis (Desired Reaction) pH 8.3-8.5 Hydrolyzed Hydrolyzed TCO-Acid TCO_PNB->Hydrolyzed Hydrolysis (Side Reaction) Favored at high pH Amine Primary Amine (Target Molecule) Hydroxide Hydroxide (OH⁻) (from H₂O)

Caption: Competing reactions of this compound at alkaline pH.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) mix Mix Protein and This compound prep_protein->mix prep_ester Prepare (2E)-TCO-PNB Ester Stock in Anhydrous DMSO/DMF prep_ester->mix incubate Incubate (1-2h RT or O/N 4°C) mix->incubate quench Quench Reaction (Optional, with Tris) incubate->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify final_product TCO-Labeled Protein purify->final_product

Caption: Experimental workflow for protein labeling.

References

minimizing hydrolysis of (2E)-TCO-PNB ester during labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2E)-TCO-PNB ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing hydrolysis during labeling experiments and to troubleshoot common issues.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Low or No Labeling of Amine-Containing Molecule Hydrolysis of the PNB ester: The p-nitrophenyl (PNB) ester is susceptible to hydrolysis, especially in aqueous buffers with a basic pH. This renders the reagent inactive for amine conjugation.- Perform the labeling reaction in an anhydrous organic solvent (e.g., DMSO or DMF) if your molecule is soluble. - If an aqueous buffer is necessary, use a pH at the lower end of the recommended range (pH 7.0-7.5). - Prepare the this compound solution immediately before use. Do not store it in solution.
Suboptimal pH: The reaction of PNB esters with primary amines is pH-dependent. At low pH, the amine is protonated and less nucleophilic. At high pH, the rate of ester hydrolysis becomes significant.- The optimal pH for the reaction of PNB esters with amines is typically between 7.0 and 9.0. For aqueous reactions, a compromise pH of 7.0-7.5 is recommended to balance amine reactivity and ester stability.
Isomerization of the TCO group: The trans-cyclooctene (B1233481) (TCO) moiety can isomerize to the unreactive cis-cyclooctene (CCO) over time, especially with exposure to light or certain metals.[1]- Store the solid this compound at -20°C, desiccated, and protected from light.[1] - Use the reagent as fresh as possible. Long-term storage is not recommended.[1]
Competing nucleophiles in the buffer: Buffers containing primary amines (e.g., Tris) or other strong nucleophiles will compete with your target molecule for reaction with the PNB ester.- Use non-nucleophilic buffers such as PBS, HEPES, or borate (B1201080) buffer for your labeling reaction.
Poor Solubility of this compound in Aqueous Buffers Hydrophobic nature of the molecule: this compound has limited solubility in purely aqueous solutions.- Prepare a concentrated stock solution in an anhydrous, water-miscible organic solvent like DMSO or DMF. - Add the stock solution to your aqueous reaction mixture dropwise with gentle vortexing. The final concentration of the organic solvent should be kept as low as possible to avoid affecting your biomolecule.
Low Yield in Subsequent Tetrazine Click Chemistry Reaction Inefficient initial labeling: If the initial labeling with this compound was unsuccessful due to the reasons listed above, there will be no TCO group available for the click reaction.- Troubleshoot the initial amine labeling step using the recommendations above. Confirm successful labeling by analytical methods such as mass spectrometry if possible.
Degradation of the tetrazine: Tetrazines can also be unstable under certain conditions.- Ensure your tetrazine reagent is of high quality and has been stored correctly according to the manufacturer's instructions.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Labeling Efficiency check_hydrolysis Check for PNB Ester Hydrolysis start->check_hydrolysis check_pH Verify Reaction pH start->check_pH check_tco Assess TCO Isomerization start->check_tco check_buffer Examine Buffer Composition start->check_buffer check_solubility Confirm Reagent Solubility start->check_solubility solution_hydrolysis Use Anhydrous Solvent or Lower pH (7.0-7.5) check_hydrolysis->solution_hydrolysis Likely solution_pH Adjust pH to 7.0 - 8.5 check_pH->solution_pH Suboptimal solution_tco Use Fresh Reagent, Store Properly check_tco->solution_tco Possible solution_buffer Use Non-Nucleophilic Buffer (PBS, HEPES) check_buffer->solution_buffer Contains Amines solution_solubility Prepare Stock in Anhydrous DMSO/DMF check_solubility->solution_solubility Poor

Caption: Troubleshooting logic for low labeling efficiency with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound?

A1: The reaction of the PNB ester with primary amines is most efficient in the pH range of 7.0-9.0. However, the rate of hydrolysis of the ester also increases with pH. For reactions in aqueous buffers, a compromise pH of 7.0-7.5 is recommended to achieve a good balance between the rate of amidation and the minimization of hydrolysis.

Q2: How should I prepare and store this compound?

A2: this compound should be stored as a solid at -20°C, desiccated, and protected from light.[1] It is recommended to prepare stock solutions in an anhydrous, water-miscible organic solvent such as DMSO or DMF immediately before use.[2] Do not store the reagent in solution, as it will degrade over time due to hydrolysis and potential isomerization of the TCO group.

Q3: Can I use Tris buffer for my labeling reaction?

A3: No, it is not recommended to use buffers containing primary amines, such as Tris or glycine. These will compete with your target molecule for reaction with the PNB ester, leading to low labeling efficiency. Use non-nucleophilic buffers like PBS, HEPES, or borate buffer.

Q4: My protein is not soluble in organic solvents. How can I label it with this compound?

A4: While this compound is more suited for reactions in organic media, you can perform labeling in aqueous buffers. Prepare a concentrated stock solution of the ester in anhydrous DMSO or DMF. Add the required amount of the stock solution dropwise to your protein solution in a suitable buffer (e.g., PBS, pH 7.2) with gentle mixing. It is important to note that for protein labeling in aqueous buffers, TCO-PEG-NHS esters are often recommended as they offer better solubility and reactivity.

Q5: How does the stability of a PNB ester compare to an NHS ester?

A5: p-Nitrophenyl (PNP) esters are generally more stable in solution compared to N-hydroxysuccinimide (NHS) esters.[3] This increased stability can be advantageous in achieving more consistent and reproducible labeling results, especially in aqueous environments where NHS esters can hydrolyze rapidly, particularly at pH values above 8.[4]

Minimizing Hydrolysis: Key Factors and Recommendations

The stability of the this compound is critical for successful labeling. The primary pathway of degradation in the context of a labeling reaction is hydrolysis of the p-nitrophenyl ester, which renders it incapable of reacting with amines.

Factors Influencing PNB Ester Hydrolysis:

  • pH: The rate of hydrolysis is significantly influenced by pH. Basic conditions (pH > 8) will accelerate the rate of hydrolysis.

  • Temperature: Higher temperatures will increase the rate of hydrolysis.

  • Buffer Composition: The presence of nucleophiles other than the target amine can lead to unwanted side reactions.

Summary of Stability and Recommendations:

Condition This compound Stability Recommendation
pH Hydrolysis rate increases significantly at pH > 8.0. Relatively stable at neutral to slightly acidic pH.For aqueous reactions, maintain a pH between 7.0 and 7.5. For reactions in organic solvents, pH is not a primary concern.
Temperature Higher temperatures accelerate hydrolysis.Perform labeling reactions at room temperature or 4°C. Avoid heating.
Solvent Most stable in anhydrous aprotic polar solvents (e.g., DMSO, DMF).Prepare stock solutions in anhydrous DMSO or DMF. For reactions, use organic solvents if possible. If aqueous buffers are required, minimize the reaction time.
Storage Solid form is stable when stored properly. Solutions are not stable.Store solid at -20°C, desiccated, and protected from light. Prepare solutions immediately before use.

Hydrolysis Pathway of this compound

Caption: Competing reactions of this compound: amine labeling vs. hydrolysis. (Note: Image placeholders would be replaced with actual chemical structures in a live environment).

Experimental Protocol: Labeling a Primary Amine with this compound

This protocol provides a general procedure for labeling an amine-containing molecule. It should be optimized for your specific application.

Materials:

  • This compound

  • Amine-containing molecule

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, or 100 mM HEPES buffer, pH 7.5. (Ensure the buffer is free of primary amines).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Desalting column or other purification system (e.g., HPLC).

Procedure:

  • Prepare the Amine-Containing Molecule:

    • Dissolve your amine-containing molecule in the chosen Reaction Buffer at a suitable concentration (e.g., 1-5 mg/mL for a protein).

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the solution of your amine-containing molecule.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rotation. For sensitive molecules, the reaction can be performed at 4°C for 4-6 hours.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction and remove any unreacted ester, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts (p-nitrophenol) using a desalting column, dialysis, or another appropriate purification method for your molecule.

  • Storage:

    • Store the purified TCO-labeled molecule at 4°C or -20°C, depending on its stability. For long-term storage, -80°C is recommended.

Disclaimer: The information provided in this document is for research use only and is not intended for diagnostic or therapeutic procedures. Users should optimize these protocols for their specific applications.

References

Validation & Comparative

Confirming (2E)-TCO-PNB Ester Conjugation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of biomolecular conjugation is a critical step in the development of targeted therapeutics and diagnostics. The use of (2E)-TCO-PNB ester for introducing trans-cyclooctene (B1233481) (TCO) moieties onto proteins, followed by a bioorthogonal reaction with a tetrazine-labeled molecule, offers a powerful strategy for creating well-defined bioconjugates. This guide provides a comparative analysis of mass spectrometry and alternative techniques for confirming this conjugation, supported by experimental data and detailed protocols.

The this compound is an amine-reactive compound that facilitates the covalent attachment of a TCO group to proteins, typically at lysine (B10760008) residues. This "click-ready" modification then allows for a highly specific and efficient inverse electron demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized molecule of interest, such as a small molecule drug, a fluorescent probe, or a radiolabel. Verifying the success of both the initial TCO conjugation and the subsequent tetrazine ligation is paramount for ensuring the quality, efficacy, and safety of the final bioconjugate.

Mass Spectrometry: The Gold Standard for Unambiguous Confirmation

Mass spectrometry (MS) stands as the most definitive method for confirming the successful conjugation of this compound and the subsequent tetrazine ligation. Its ability to provide precise molecular weight information allows for the direct and unambiguous identification of the desired product and any side products.

Key Advantages of Mass Spectrometry:
  • High Specificity and Accuracy: MS provides the exact molecular weight of the protein and its conjugates, allowing for the direct calculation of the number of attached molecules (e.g., drug-to-antibody ratio, DAR).

  • Detailed Characterization: It can reveal the distribution of different conjugated species (e.g., DAR 0, 1, 2, etc.) and identify potential side reactions or degradation products.

  • Versatility: A range of MS techniques, including Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with various analyzers (e.g., Time-of-Flight (TOF), Orbitrap), can be employed to suit different analytical needs. Native MS conditions can be used to analyze intact, non-covalently associated conjugates.

Experimental Workflow for Mass Spectrometry Confirmation

The following diagram illustrates the general workflow for confirming this compound conjugation and subsequent tetrazine ligation using mass spectrometry.

workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis protein Protein of Interest conjugation Amine-Reactive Conjugation protein->conjugation tco_pnb This compound tco_pnb->conjugation tco_protein TCO-Modified Protein conjugation->tco_protein click_reaction TCO-Tetrazine Ligation tco_protein->click_reaction tetrazine Tetrazine Probe tetrazine->click_reaction final_conjugate Final Bioconjugate click_reaction->final_conjugate lc_ms LC-MS Analysis final_conjugate->lc_ms data_acquisition Data Acquisition (m/z spectra) lc_ms->data_acquisition deconvolution Deconvolution data_acquisition->deconvolution mass_determination Mass Determination deconvolution->mass_determination dar_calculation DAR Calculation mass_determination->dar_calculation

Experimental workflow for MS confirmation.

Quantitative Data Presentation

The primary quantitative output from mass spectrometry is the molecular weight of the bioconjugate. The expected mass shifts can be calculated as follows:

Conjugation StepReactant Molecular Weight ( g/mol )Expected Mass Shift (Da)
Step 1: TCO-PNB Ester Conjugation This compound: 291.30[1][2][3][4][5]+152.16 (TCO-carbamate moiety)
Step 2: Tetrazine Ligation Methyltetrazine-Amine: 201.23[6][7][8]+201.23 (minus N₂)

Note: The mass shift in Step 1 accounts for the loss of the p-nitrophenol (PNB) leaving group. The mass shift in Step 2 is for the addition of the tetrazine probe, with the release of nitrogen gas.

The deconvoluted mass spectrum will show a series of peaks corresponding to the unconjugated protein and the protein with one, two, or more modifications. The relative intensities of these peaks can be used to determine the average drug-to-antibody ratio (DAR).

Alternative Confirmation Methods

While mass spectrometry provides the most detailed information, other techniques can offer complementary or preliminary confirmation of conjugation.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a widely accessible technique that can be used to estimate the average number of conjugated molecules (DAR) by measuring the absorbance of the protein and the conjugated molecule at specific wavelengths.

  • Principle: This method relies on the Beer-Lambert law and the distinct absorbance spectra of the protein and the conjugated probe (e.g., a chromophoric drug or a dye-labeled tetrazine).

  • Advantages: Simple, rapid, and requires standard laboratory equipment.

  • Limitations: Provides an average DAR and does not give information on the distribution of different species. It is also less accurate than mass spectrometry and can be affected by interfering substances.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE separates proteins based on their molecular weight. Conjugation of the this compound and a tetrazine probe to a protein will result in an increase in its molecular weight, which can be visualized as a shift in the band position on the gel.

  • Principle: The conjugated protein will migrate more slowly through the gel matrix compared to the unconjugated protein.

  • Advantages: Simple, inexpensive, and provides a visual confirmation of conjugation.

  • Limitations: It is a low-resolution technique and may not be able to resolve species with small mass differences. Quantification is semi-quantitative at best. The relationship between migration and molecular weight can be non-linear for conjugated proteins.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. An increase in the size of the protein upon conjugation can lead to a shift in its retention time.

  • Principle: The larger conjugated protein will elute earlier from the SEC column compared to the smaller unconjugated protein.

  • Advantages: Can provide information on the purity of the conjugate and detect the presence of aggregates.

  • Limitations: Similar to SDS-PAGE, it is a low-resolution technique for resolving different conjugated species. The change in retention time may be minimal for small modifications.

Comparison of Analytical Techniques

FeatureMass SpectrometryUV-Vis SpectroscopySDS-PAGESize Exclusion Chromatography (SEC)
Principle Measures mass-to-charge ratioMeasures light absorbanceSeparates by molecular weightSeparates by hydrodynamic radius
Information Provided Exact molecular weight, DAR distribution, purityAverage DARApparent molecular weight shiftPurity, aggregation, relative size
Resolution HighLow (average value)LowLow
Quantitative Accuracy HighModerateLow (semi-quantitative)Low (for DAR)
Throughput ModerateHighHighModerate
Cost & Complexity HighLowLowModerate

Experimental Protocols

Mass Spectrometry Analysis of TCO-Conjugated Antibody

Objective: To confirm the conjugation of this compound to an antibody and determine the degree of labeling.

Materials:

  • TCO-conjugated antibody (in a volatile buffer such as ammonium (B1175870) acetate)

  • Liquid chromatography-mass spectrometry (LC-MS) system with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap)

  • Deconvolution software

Protocol:

  • Sample Preparation:

    • Desalt the TCO-conjugated antibody sample using a suitable method (e.g., size exclusion chromatography with a volatile mobile phase, or buffer exchange spin columns) to a final concentration of 0.5-1 mg/mL in a volatile buffer (e.g., 100 mM ammonium acetate, pH 7.0).

  • LC-MS Analysis:

    • Inject the desalted sample onto an appropriate LC column (e.g., a reversed-phase column for denaturing analysis or a size-exclusion column for native analysis) coupled to the mass spectrometer.

    • Acquire the mass spectra over a relevant m/z range for the expected charge states of the antibody.

  • Data Analysis:

    • Process the raw data using a deconvolution algorithm to convert the m/z spectrum into a zero-charge mass spectrum.

    • Identify the peaks corresponding to the unconjugated antibody and the antibody with one or more TCO modifications.

    • Calculate the mass difference between the peaks to confirm the addition of the TCO-carbamate moiety (+152.16 Da per modification).

    • Determine the average degree of labeling by calculating the weighted average of the different species based on their relative peak intensities.

Logical Relationships in Conjugation and Analysis

The following diagram illustrates the logical flow from the chemical reaction to the analytical confirmation.

logical_flow cluster_reaction Chemical Reaction cluster_confirmation Analytical Confirmation cluster_techniques Analytical Techniques protein_amine Protein Amine Group (-NH2) amide_bond Stable Amide Bond Formation protein_amine->amide_bond tco_pnb_ester This compound tco_pnb_ester->amide_bond tco_modified_protein TCO-Modified Protein amide_bond->tco_modified_protein mass_increase Increase in Molecular Weight tco_modified_protein->mass_increase size_increase Increase in Hydrodynamic Radius tco_modified_protein->size_increase spectral_change Change in Absorbance Spectrum tco_modified_protein->spectral_change ms Mass Spectrometry mass_increase->ms sds_page SDS-PAGE mass_increase->sds_page sec SEC size_increase->sec uv_vis UV-Vis Spectroscopy spectral_change->uv_vis

Logical flow of conjugation and analysis.

References

A Researcher's Guide to Validating Protein Conjugation: An SDS-PAGE Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful covalent linkage of two or more proteins is a pivotal step in generating novel therapeutics, diagnostics, and research tools. Validating this conjugation is critical to ensure the desired product has been formed. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a cornerstone technique for this purpose, valued for its accessibility and straightforward interpretation.[1]

This guide provides an objective comparison of SDS-PAGE with alternative analytical methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate validation strategy for their protein conjugation workflows.

The Role of SDS-PAGE in Conjugation Analysis

SDS-PAGE separates proteins based on their molecular weight.[1][2][3] The anionic detergent SDS denatures proteins, disrupting their secondary and tertiary structures into linear polypeptide chains.[4][5][6] It also imparts a uniform negative charge, ensuring that during electrophoresis, the protein's migration through the polyacrylamide gel is primarily dependent on its size—smaller proteins travel further than larger ones.[1][2][4]

In a protein conjugation experiment, a successful reaction yields a new, larger molecule. When analyzed by SDS-PAGE, this conjugate will appear as a distinct band with a higher molecular weight than the individual starting proteins.[1] The appearance of this new band, often coupled with a decrease in the intensity of the bands corresponding to the initial proteins, provides primary evidence of successful conjugation.[1]

Experimental Workflow & Protocols

A typical workflow for validating protein conjugation using SDS-PAGE involves sample preparation, electrophoresis, and visualization.

SDS_PAGE_Workflow cluster_prep Sample Preparation cluster_run Electrophoresis cluster_analysis Analysis p1 Mix Protein Sample (Conjugate & Controls) p2 Add Laemmli Sample Buffer (contains SDS, reducing agent) p1->p2 p3 Heat at 95°C for 5 min (Denaturation) p2->p3 r1 Load Samples & MW Marker into Polyacrylamide Gel p3->r1 Load Denatured Samples r2 Apply Electric Field (e.g., 150V for 45-90 min) r1->r2 r3 Proteins Separate by Size r2->r3 a1 Stain Gel (e.g., Coomassie Blue) r3->a1 Separated Proteins a2 Destain Gel a1->a2 a3 Image Gel & Analyze Bands (Densitometry) a2->a3 a3->end Confirm Conjugate Band & Estimate Purity

Caption: Workflow for protein conjugation analysis using SDS-PAGE.
Detailed Experimental Protocol: SDS-PAGE

This protocol outlines the key steps for analyzing a protein conjugation reaction.

Materials:

  • Conjugated protein sample and unconjugated controls

  • Molecular weight (MW) markers[3][7]

  • Laemmli sample buffer (containing SDS, β-mercaptoethanol or DTT, glycerol, and bromophenol blue)[1][5]

  • Precast or hand-casted polyacrylamide gels (percentage chosen based on protein sizes)[4]

  • Electrophoresis running buffer (e.g., Tris-Glycine-SDS)[5]

  • Vertical gel electrophoresis tank and power supply

  • Staining solution (e.g., Coomassie Brilliant Blue) and destaining solution[1][8]

  • Gel imaging system

Procedure:

  • Sample Preparation: Mix the protein samples (conjugation reaction, and individual protein controls) with an equal volume of 2X Laemmli sample buffer.[5]

  • Denaturation: Heat the prepared samples at 95°C for 5 minutes to denature the proteins.[4][5]

  • Loading the Gel: Load the denatured samples and a molecular weight marker into the wells of the polyacrylamide gel.[3][4]

  • Electrophoresis: Place the gel in the electrophoresis tank filled with running buffer and apply a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.[4]

  • Staining: After electrophoresis, immerse the gel in a staining solution with gentle agitation.[1]

  • Destaining: Transfer the gel to a destaining solution to remove the background stain, making the protein bands visible.[1]

  • Visualization and Analysis: Image the gel using a gel documentation system. Successful conjugation is confirmed by the presence of a new band at a higher molecular weight than the starting proteins.[1] Densitometry software can be used to measure the intensity of the bands to estimate conjugation efficiency and purity.[1][9]

Quantitative Data Presentation

Densitometric analysis of an SDS-PAGE gel allows for the quantification of the relative amounts of each protein species. This data can be summarized to estimate the efficiency of the conjugation reaction.

Table 1: Example SDS-PAGE Analysis of a Protein A (50 kDa) and Protein B (25 kDa) Conjugation

LaneDescriptionProtein Component(s)Expected MW (kDa)Observed Band(s) (kDa)Band Intensity (Relative Densitometry Units)
1MW MarkerLadderVariousVariousN/A
2ControlProtein A50~5010,000
3ControlProtein B25~259,800
4Conjugation RxnProtein A, Protein B, Conjugate25, 50, 75~25, ~50, ~754,500 (25 kDa)4,800 (50 kDa)9,500 (75 kDa)

Interpretation: The presence of a distinct band at ~75 kDa in the conjugation reaction lane confirms the formation of the A-B conjugate. The reduced intensities of the bands at 50 kDa and 25 kDa compared to the controls indicate that a portion of the starting materials was consumed in the reaction.[1]

Comparison with Alternative Analytical Methods

While SDS-PAGE is a powerful first-line tool, other methods can provide complementary or more detailed information. The choice of technique depends on the specific requirements of the analysis.[1]

Method_Selection cluster_screening Initial Screening cluster_advanced Detailed Characterization start Need to Validate Protein Conjugation? sds_page SDS-PAGE start->sds_page Quick check for MW increase sec Size Exclusion Chromatography (SEC) sds_page->sec Need native state info or quantification? ms Mass Spectrometry (MS) sds_page->ms Need precise mass & site of conjugation? wb Western Blot sds_page->wb Need to confirm protein identity?

References

A Head-to-Head Comparison of (2E)-TCO-PNB Ester and TCO-NHS Ester for Amine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of reactive ester for labeling primary amines on biomolecules is a critical decision that influences the efficiency, specificity, and overall success of the conjugation strategy. This guide provides an objective comparison between two trans-cyclooctene (B1233481) (TCO) functionalized amine-reactive reagents: (2E)-TCO-PNB ester and TCO-NHS ester. This comparison is based on their chemical properties, reactivity, and suitability for different labeling applications, supported by available data and established protocols.

The core utility of both this compound and TCO-NHS ester lies in their ability to introduce a TCO moiety onto a target molecule. This TCO group can then participate in a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with a tetrazine-functionalized partner. This two-step approach is widely used for labeling proteins, antibodies, and other biomolecules.[1][2] The primary difference between the two reagents lies in the nature of the amine-reactive ester: a p-nitrophenyl (PNB) ester versus an N-hydroxysuccinimidyl (NHS) ester.

Chemical Structures and Reaction Mechanisms

Both esters react with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form a stable amide bond. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, leading to the displacement of the leaving group (p-nitrophenol or N-hydroxysuccinimide).

G cluster_PNB This compound Reaction cluster_NHS TCO-NHS Ester Reaction TCO_PNB this compound TCO_Amide1 TCO-Amide Conjugate TCO_PNB->TCO_Amide1 + Amine1 R-NH₂ Amine1->TCO_Amide1 pNP p-Nitrophenol TCO_Amide1->pNP + TCO_NHS TCO-NHS Ester TCO_Amide2 TCO-Amide Conjugate TCO_NHS->TCO_Amide2 + Amine2 R-NH₂ Amine2->TCO_Amide2 NHS N-Hydroxysuccinimide TCO_Amide2->NHS +

Caption: General reaction scheme for amine labeling with TCO-PNB and TCO-NHS esters.

Performance Comparison: Reactivity, Stability, and Application

The choice between a PNB and an NHS ester is dictated by the intended application and reaction conditions. While both are effective acylating agents, their performance characteristics differ significantly, particularly in aqueous environments commonly used for protein labeling.

FeatureThis compoundTCO-NHS EsterReferences
Recommended Application Modification of amine-containing molecules in organic media.Labeling of proteins and other biomolecules in aqueous buffers.[3]
Reactivity with Amines Generally lower than NHS esters in aqueous solution.High reactivity with primary amines at neutral to slightly alkaline pH (7-9).[]
Aqueous Stability (Hydrolysis) Susceptible to hydrolysis, but generally more stable than NHS esters at physiological pH.Prone to rapid hydrolysis, especially at pH > 8.5. This is a competing reaction to amine labeling.[5][6]
Leaving Group p-NitrophenolN-Hydroxysuccinimide
Solubility Generally soluble in organic solvents like DMF and DMSO.Often available with PEG spacers to enhance water solubility.[7]

Key Finding: Product information explicitly states that TCO-PNB ester is not recommended for labeling proteins in aqueous buffers due to poor levels of activation of the labeled proteins .[3] In contrast, TCO-NHS esters are well-suited for protein and antibody labeling in aqueous buffers .[3] This critical distinction underscores the importance of selecting the appropriate reagent for the intended bioconjugation.

Experimental Protocols

Detailed methodologies for utilizing these esters in their respective optimal conditions are provided below.

Protocol 1: Labeling of Amine-Containing Small Molecules with this compound in Organic Media

This protocol is intended for the modification of small molecules containing a primary amine in a non-aqueous environment.

Materials:

  • This compound

  • Amine-containing molecule

  • Anhydrous organic solvent (e.g., DMF or DMSO)

  • Tertiary amine base (e.g., triethylamine (B128534) or diisopropylethylamine)

  • Reaction vessel

  • Purification system (e.g., HPLC or column chromatography)

Procedure:

  • Dissolve the amine-containing molecule in the anhydrous organic solvent.

  • Add a 1.1 to 1.5 molar excess of the tertiary amine base to the solution.

  • Dissolve the this compound in a minimal amount of the same anhydrous organic solvent.

  • Add the this compound solution dropwise to the solution of the amine-containing molecule while stirring.

  • Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by TLC or LC-MS.

  • Quench the reaction by adding a small amount of an amine-containing reagent like Tris buffer if necessary.

  • Purify the TCO-labeled product using an appropriate chromatographic method to remove unreacted starting materials and byproducts.

Protocol 2: Labeling of Proteins with TCO-NHS Ester in Aqueous Buffer

This protocol provides a general procedure for the conjugation of a TCO-NHS ester to a protein in an aqueous buffer.

Materials:

  • TCO-NHS ester (or a water-soluble variant like TCO-PEG-NHS ester)

  • Protein to be labeled

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5, or 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the protein solution: Buffer exchange the protein into the amine-free labeling buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).[8]

  • Prepare the TCO-NHS ester stock solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[9] NHS esters are moisture-sensitive and will hydrolyze in the presence of water.[8]

  • Perform the labeling reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[1] The optimal molar ratio may need to be determined empirically for each protein.

  • Incubate the reaction: Gently mix and incubate for 30-60 minutes at room temperature or 2 hours at 4°C. Protect from light if the TCO reagent is light-sensitive.

  • Quench the reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purify the TCO-labeled protein: Remove excess, unreacted TCO-NHS ester and the NHS leaving group using a desalting column, spin filtration, or dialysis against an appropriate storage buffer (e.g., PBS).

  • Determine the degree of labeling (DOL): The extent of labeling can be quantified using various methods, such as reacting the TCO-labeled protein with a tetrazine-dye and measuring the absorbance, if a suitable chromophore is introduced.

Workflow and Logical Relationships

The following diagrams illustrate the decision-making process for selecting the appropriate TCO ester and the general experimental workflow for protein labeling with a TCO-NHS ester.

G cluster_selection Reagent Selection Workflow start Start: Need to label a primary amine with TCO q1 Is the labeling target a protein or biomolecule in aqueous buffer? start->q1 pnb Use this compound in organic media q1->pnb No (e.g., small molecule in organic solvent) nhs Use TCO-NHS Ester in aqueous buffer q1->nhs Yes

Caption: Decision workflow for selecting the appropriate TCO ester based on the application.

G cluster_workflow TCO-NHS Ester Protein Labeling Workflow step1 Prepare Protein in Amine-Free Buffer step2 Prepare TCO-NHS Ester Stock in Anhydrous Solvent step1->step2 step3 React Protein and TCO-NHS Ester step2->step3 step4 Quench Reaction step3->step4 step5 Purify TCO-Labeled Protein step4->step5 step6 Characterize Conjugate (e.g., DOL) step5->step6

Caption: General experimental workflow for protein labeling with a TCO-NHS ester.

Conclusion

References

A Comparative Guide to (2E)-TCO-PNB Ester for Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron demand Diels-Alder (iEDDA) reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine linkers has emerged as a cornerstone of bioorthogonal chemistry, offering rapid and specific conjugation in complex biological environments.[1] Among the diverse portfolio of TCO linkers, (2E)-TCO-PNB ester presents a valuable tool for researchers. This guide provides an objective comparison of this compound with other TCO linkers, supported by experimental data and detailed methodologies, to inform the selection of the most appropriate linker for specific research and development needs.

Superior Reaction Kinetics of TCO Linkers

The hallmark of the TCO-tetrazine ligation is its exceptional speed, with second-order rate constants orders of magnitude higher than other bioorthogonal reactions.[1] This rapid reactivity is crucial for applications involving low reactant concentrations or requiring high temporal resolution, such as in vivo imaging and targeted drug delivery.

The reactivity of TCO linkers is primarily influenced by the ring strain of the trans-cyclooctene moiety.[2][3] Modifications to the TCO core, such as the introduction of fused rings to create strained TCOs (sTCO), can dramatically increase reaction rates.[4] Furthermore, the stereochemistry of substituents on the TCO ring plays a significant role, with axial isomers generally exhibiting higher reactivity than their equatorial counterparts.[5][6]

Table 1: Comparison of Second-Order Rate Constants for Various TCO Linkers with Tetrazines

TCO Linker DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
TCO (general)3,6-di-(2-pyridyl)-s-tetrazine~2,000[2]
TCO-antibody conjugate[¹¹¹In]In-labeled-tetrazine13,000 ± 80[4]
sTCO (strained TCO)3,6-diphenyl-s-tetrazine160-fold increase vs. TCO[4]
sTCO3,6-di-(2-pyridyl)-s-tetrazine3.3 x 10⁶[7]
TCO-PEG₇-TOC[¹⁹/¹⁸F]AmBF₃-tetrazineComplex mixture[8]
PeptoBrush-TCO (30%)Fluorogenic Tetrazine>25,000 (per TCO unit)[9]

Note: The reaction rate for this compound is expected to be in the range of standard, non-strained TCO derivatives. The PNB ester group is not anticipated to significantly alter the inherent reactivity of the TCO core in the iEDDA reaction.

Stability Considerations for in Vivo Applications

While high reactivity is desirable, the stability of the TCO linker is paramount, particularly for in vivo applications where the linker is exposed to the biological milieu for extended periods. A key consideration is the potential for TCO isomerization to its unreactive cis-cyclooctene (CCO) form. This isomerization can be promoted by thiols and certain metal ions.[3]

Hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can enhance the aqueous solubility and stability of TCO-conjugated molecules, preventing aggregation and non-specific binding.[10] However, there can be a trade-off between reactivity and stability, with highly strained TCOs sometimes exhibiting lower stability.[3]

Table 2: Stability of TCO Linkers under Various Conditions

TCO LinkerConditionOutcomeReference
TCO-antibody conjugateIn vivo (serum)25% deactivation in 24 hours[4]
TCO-conjugated antibodyStandard amine-couplingA majority of TCOs can be non-reactive[10]
TCO-PEG-antibodyIn vivoFully preserved reactivity[10]

Experimental Protocols

Determining and Comparing the Reaction Kinetics of TCO Linkers

This protocol outlines a method to compare the second-order rate constants of different TCO linkers, including this compound, reacting with a standard tetrazine.

Materials:

  • TCO linker of interest (e.g., this compound)

  • Reference TCO linker (e.g., TCO-amine)

  • Standard tetrazine (e.g., 3,6-di-(2-pyridyl)-s-tetrazine)

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stopped-flow spectrophotometer or UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of each TCO linker in anhydrous DMSO.

    • Prepare a 1 mM stock solution of the tetrazine in anhydrous DMSO.

  • Reaction Setup:

    • In a quartz cuvette, dilute the tetrazine stock solution in PBS (pH 7.4) to a final concentration of 50 µM.

    • Equilibrate the tetrazine solution to the desired reaction temperature (e.g., 25°C or 37°C).

  • Kinetic Measurement:

    • Initiate the reaction by adding a 10-fold excess of the TCO linker solution (final concentration 500 µM) to the tetrazine solution.

    • Immediately begin monitoring the decrease in absorbance of the tetrazine at its characteristic wavelength (typically around 520-540 nm) over time.

  • Data Analysis:

    • Plot the natural logarithm of the tetrazine absorbance versus time.

    • The slope of the linear portion of this plot represents the pseudo-first-order rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the TCO linker.

    • Repeat the experiment for each TCO linker to be compared.

Evaluating the Stability of TCO Linkers

This protocol provides a framework for assessing the stability of TCO linkers in a simulated biological environment.

Materials:

  • TCO-conjugated molecule (e.g., antibody-TCO conjugate)

  • Human or mouse serum

  • PBS, pH 7.4

  • A reactive tetrazine probe (e.g., a fluorescent tetrazine)

  • HPLC system

Procedure:

  • Incubation:

    • Incubate the TCO-conjugated molecule at a defined concentration in serum or PBS containing a thiol (e.g., glutathione) at 37°C.

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Quenching and Reaction:

    • To each aliquot, add an excess of a reactive tetrazine probe to "quench" any remaining active TCO.

  • Analysis:

    • Analyze the samples by HPLC to separate the unreacted TCO-conjugate from the TCO-tetrazine product.

    • Quantify the peak areas to determine the percentage of active TCO remaining at each time point.

  • Comparison:

    • Plot the percentage of active TCO versus time for each linker to compare their stability profiles.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the fundamental reaction mechanism and a typical experimental workflow.

iEDDA_Reaction TCO trans-Cyclooctene (TCO) (Dienophile) TransitionState [4+2] Cycloaddition Transition State TCO->TransitionState Tetrazine Tetrazine (Diene) Tetrazine->TransitionState Dihydropyridazine Dihydropyridazine Adduct TransitionState->Dihydropyridazine iEDDA Nitrogen N₂ Gas Dihydropyridazine->Nitrogen FinalProduct Stable Conjugate Dihydropyridazine->FinalProduct Retro-Diels-Alder TCO_Linker_Comparison_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_comp Comparison TCO_PNB This compound Kinetics Kinetic Analysis (Stopped-flow/UV-Vis) TCO_PNB->Kinetics Stability Stability Assay (Serum/Thiol Incubation) TCO_PNB->Stability Other_TCOs Other TCO Linkers Other_TCOs->Kinetics Other_TCOs->Stability Tetrazine Tetrazine Reagent Tetrazine->Kinetics Rate_Constant Calculate Second-Order Rate Constants (k₂) Kinetics->Rate_Constant Stability_Profile Determine Stability Profile (% Active vs. Time) Stability->Stability_Profile Comparison Compare Performance Metrics Rate_Constant->Comparison Stability_Profile->Comparison

References

A Head-to-Head Battle of Bioorthogonal Tools: (2E)-TCO-PNB Ester in the Ring with Bioorthogonal Labeling Titans

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioorthogonal chemistry, the choice of a labeling technique is a critical decision that can define the success of an experiment. This guide provides an objective, data-driven comparison of the (2E)-TCO-PNB ester against other titans of the field: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the classic Staudinger Ligation. We delve into reaction kinetics, stability, and experimental considerations to empower you with the knowledge to select the optimal tool for your specific application.

At the forefront of rapid and efficient bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO). The this compound has emerged as a versatile reagent within this class, offering a balance of reactivity and functionality. However, to truly appreciate its place in the bioorthogonal toolkit, a direct comparison with established methods is essential.

Quantitative Performance Metrics: A Tale of Reaction Rates

The cornerstone of any bioorthogonal reaction is its kinetics, quantified by the second-order rate constant (k₂). A higher k₂ value translates to a faster reaction, enabling efficient labeling at lower concentrations and in dynamic biological systems. The following table summarizes the reported second-order rate constants for the TCO-tetrazine ligation, SPAAC, and Staudinger ligation.

Bioorthogonal ReactionReactant 1Reactant 2Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
TCO-Tetrazine Ligation This compound (axial isomer, estimated)3,6-di-(2-pyridyl)-s-tetrazine~70,000 - 150,000[1][2]Exceptionally fast kinetics, catalyst-free, highly specific. The p-nitrophenyl ester group allows for subsequent functionalization or cleavage.
Axial-5-hydroxy-TCO3,6-di-(2-pyridyl)-s-tetrazine~150,000[2]High reactivity due to the axial stereochemistry.
Equatorial-5-hydroxy-TCO3,6-di-(2-pyridyl)-s-tetrazine~22,400[1]Slower kinetics compared to the axial isomer.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Dibenzocyclooctyne (DBCO)Benzyl (B1604629) Azide (B81097)~0.1 - 2.0Copper-free, biocompatible, good kinetics, but generally slower than TCO-tetrazine ligation.
Staudinger Ligation Triphenylphosphine (B44618) derivativeAzide~0.002 - 0.0077[3]The first bioorthogonal reaction, highly specific, but suffers from slow kinetics and potential phosphine (B1218219) oxidation.

Note: The kinetic data for this compound is an estimation based on the rates of structurally similar axial TCO derivatives. The actual rate may vary depending on the specific tetrazine partner and reaction conditions.

Delving into the Mechanisms: A Visual Guide

To appreciate the fundamental differences between these labeling techniques, it is crucial to understand their underlying reaction mechanisms.

TCO_Tetrazine_Ligation TCO This compound Intermediate Diels-Alder Adduct TCO->Intermediate + Tetrazine Tetrazine Tetrazine->Intermediate Product Stable Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder N2 N₂ Gas Intermediate->N2

Caption: Mechanism of the TCO-Tetrazine Ligation.

The TCO-tetrazine ligation proceeds via a rapid inverse-electron-demand Diels-Alder cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion.[4]

SPAAC_Mechanism Azide Azide TransitionState Transition State Azide->TransitionState + Cyclooctyne (B158145) Cyclooctyne (e.g., DBCO) Cyclooctyne->TransitionState Product Stable Triazole Conjugate TransitionState->Product [3+2] Cycloaddition

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

SPAAC involves a [3+2] cycloaddition between a strained cyclooctyne and an azide to form a stable triazole linkage. This reaction is copper-free, making it highly biocompatible.

Staudinger_Ligation_Mechanism Azide Azide AzaYlide Aza-ylide Intermediate Azide->AzaYlide + Phosphine Triphenylphosphine Derivative Phosphine->AzaYlide Product Amide-linked Conjugate AzaYlide->Product Intramolecular Trapping PhosphineOxide Phosphine Oxide AzaYlide->PhosphineOxide Hydrolysis

Caption: Mechanism of the Staudinger Ligation.

The Staudinger ligation proceeds through the formation of an aza-ylide intermediate from an azide and a phosphine.[5] This intermediate is then trapped to form a stable amide bond, with the concurrent formation of phosphine oxide.[5]

Experimental Protocols: A Guide to Reproducible Science

The ability to reliably measure and compare the performance of these bioorthogonal reactions is paramount. Below are detailed experimental protocols for key comparative experiments.

Experimental Workflow for Comparing Reaction Kinetics

Kinetic_Comparison_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis Prep_TCO Prepare stock solution of this compound Run_TCO_Tz Initiate TCO-Tetrazine reaction Prep_TCO->Run_TCO_Tz Prep_DBCO Prepare stock solution of DBCO derivative Run_SPAAC Initiate SPAAC reaction Prep_DBCO->Run_SPAAC Prep_Phosphine Prepare stock solution of Phosphine derivative Run_Staudinger Initiate Staudinger Ligation Prep_Phosphine->Run_Staudinger Prep_Azide Prepare stock solution of Azide Prep_Azide->Run_SPAAC Prep_Azide->Run_Staudinger Prep_Tetrazine Prepare stock solution of Tetrazine Prep_Tetrazine->Run_TCO_Tz Monitor_TCO_Tz Monitor reaction by UV-Vis (disappearance of Tetrazine absorbance at ~520 nm) or NMR Run_TCO_Tz->Monitor_TCO_Tz Monitor_SPAAC Monitor reaction by UV-Vis (disappearance of DBCO absorbance at ~309 nm) or NMR Run_SPAAC->Monitor_SPAAC Monitor_Staudinger Monitor reaction by ³¹P NMR (disappearance of phosphine peak) Run_Staudinger->Monitor_Staudinger Calculate_k2 Calculate second-order rate constants (k₂) Monitor_TCO_Tz->Calculate_k2 Monitor_SPAAC->Calculate_k2 Monitor_Staudinger->Calculate_k2

Caption: General workflow for comparing bioorthogonal reaction kinetics.

Protocol 1: Determination of Second-Order Rate Constant for TCO-Tetrazine Ligation by Stopped-Flow Spectrophotometry

Objective: To quantify the reaction kinetics of a TCO derivative with a tetrazine derivative.

Materials:

  • This compound

  • Tetrazine derivative (e.g., 3,6-di-(2-pyridyl)-s-tetrazine)

  • Anhydrous, degassed solvent (e.g., acetonitrile (B52724) or PBS)

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of the TCO derivative and the tetrazine derivative in the chosen solvent. A typical concentration for the tetrazine is in the low micromolar range (e.g., 10-50 µM), while the TCO should be in at least 10-fold excess to ensure pseudo-first-order kinetics.

  • Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25 °C). Set the spectrophotometer to monitor the disappearance of the characteristic tetrazine absorbance (typically around 520 nm).

  • Kinetic Measurement: Load the TCO and tetrazine solutions into separate syringes of the stopped-flow instrument. Rapidly mix the solutions and record the decrease in absorbance over time.

  • Data Analysis: Fit the absorbance decay curve to a single exponential function to obtain the pseudo-first-order rate constant (k_obs). The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the TCO derivative in excess (k₂ = k_obs / [TCO]).

Protocol 2: Determination of Second-Order Rate Constant for SPAAC by UV-Vis Spectroscopy

Objective: To quantify the reaction kinetics of a DBCO derivative with an azide.

Materials:

  • DBCO derivative (e.g., DBCO-amine)

  • Azide derivative (e.g., benzyl azide)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of the DBCO and azide derivatives in the reaction buffer. The azide should be in at least 10-fold excess.

  • Instrument Setup: Set the spectrophotometer to monitor the disappearance of the DBCO absorbance at approximately 309 nm.[6]

  • Kinetic Measurement: In a quartz cuvette, mix the DBCO and azide solutions and immediately begin recording the absorbance at 309 nm over time.

  • Data Analysis: Plot the natural logarithm of the absorbance versus time. The negative of the slope of the resulting linear plot gives the pseudo-first-order rate constant (k_obs). Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the azide in excess (k₂ = k_obs / [Azide]).

Protocol 3: Determination of Second-Order Rate Constant for Staudinger Ligation by ³¹P NMR Spectroscopy

Objective: To quantify the reaction kinetics of a phosphine derivative with an azide.

Materials:

  • Triphenylphosphine derivative

  • Azide derivative (e.g., benzyl azide)

  • Anhydrous, deuterated solvent (e.g., CD₃CN)

  • Internal standard (e.g., triphenylphosphine oxide)

  • NMR spectrometer with a phosphorus probe

Procedure:

  • Sample Preparation: In an NMR tube, prepare a solution of the phosphine derivative, the azide derivative (in excess), and the internal standard in the deuterated solvent.

  • NMR Acquisition: Acquire a series of ³¹P NMR spectra over time.

  • Data Analysis: Integrate the phosphine starting material peak and the internal standard peak in each spectrum. Plot the natural logarithm of the ratio of the phosphine integral to the internal standard integral versus time. The negative of the slope of the resulting linear plot gives the pseudo-first-order rate constant (k_obs). Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the azide in excess (k₂ = k_obs / [Azide]).[1]

Stability and Other Considerations

Beyond reaction kinetics, the stability of the bioorthogonal reagents is a critical factor. TCOs, particularly highly strained derivatives, can be susceptible to isomerization to the less reactive cis-cyclooctene (CCO) form, especially in the presence of thiols.[7] The p-nitrophenyl (PNP) ester of the this compound is susceptible to hydrolysis, particularly at higher pH, which can be a consideration for long-term stability in aqueous buffers.[8][9]

In contrast, the azide and alkyne functionalities used in SPAAC are generally very stable under physiological conditions. The phosphines used in the Staudinger ligation can be prone to oxidation, which can reduce the efficiency of the reaction.

Conclusion: Choosing the Right Tool for the Job

The this compound, as part of the TCO-tetrazine ligation family, offers exceptionally fast reaction kinetics that are orders of magnitude greater than both SPAAC and the Staudinger ligation. This makes it an ideal choice for applications requiring rapid labeling, such as in vivo imaging or the study of dynamic cellular processes. The PNB ester functionality adds a layer of versatility, allowing for post-conjugation modification or cleavage.

SPAAC, with reagents like DBCO, provides a robust and reliable copper-free click chemistry option with good kinetics and excellent stability, making it a workhorse for a wide range of bioconjugation applications. The Staudinger ligation, while historically significant and highly specific, is often limited by its slow reaction rate.

Ultimately, the selection of the optimal bioorthogonal labeling technique will depend on the specific demands of the experiment. For applications where speed is paramount, the this compound and other TCO-tetrazine ligations are the clear frontrunners. For applications requiring a balance of good kinetics and exceptional stability, SPAAC remains an excellent choice. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to advance their scientific endeavors.

References

A Researcher's Guide to Determining the Degree of Labeling with (2E)-TCO-PNB Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of molecular labeling is a critical step in ensuring the validity and reproducibility of experimental results. The degree of labeling (DOL), which represents the average number of label molecules conjugated to a target molecule such as a protein or antibody, directly impacts the performance of bioconjugates in various applications. This guide provides a comprehensive comparison of methods to determine the DOL with a focus on (2E)-TCO-PNB ester, an amine-reactive linker increasingly utilized in bioconjugation and click chemistry.

This compound is a chemical modification reagent that contains a trans-cyclooctene (B1233481) (TCO) group and a p-nitrophenyl (PNP) ester.[1][2][3][4] The PNP ester moiety reacts with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form a stable amide bond.[5] The TCO group is a strained alkyne that can then be used in bioorthogonal "click" chemistry reactions, specifically the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with a tetrazine partner.[1][4][6] This two-step approach allows for the precise and efficient labeling of biomolecules.

Comparison of Methods for Determining Degree of Labeling

The most common and accessible method for determining the DOL of proteins labeled with compounds that have a distinct UV-Vis absorbance spectrum is UV-Vis spectrophotometry .[7][8][9][10][11] An alternative, more advanced method that can provide more detailed information, including the specific sites of labeling, is mass spectrometry .[12][13][14][15]

Method Principle Advantages Disadvantages Typical Application
UV-Vis Spectrophotometry Measures the absorbance of the protein and the label at their respective maximum absorbance wavelengths. The DOL is calculated using the Beer-Lambert law.[7][8]- Rapid and straightforward- Widely available instrumentation- Non-destructive- Requires accurate extinction coefficients for both the protein and the label- Can be inaccurate if the label's absorbance spectrum overlaps significantly with the protein's- Provides an average DOL, not the distributionRoutine determination of the average number of labels per protein.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the intact labeled protein or its peptide fragments. The mass shift upon labeling allows for the determination of the number of attached labels.[12][13]- Highly accurate and sensitive- Can determine the distribution of labeled species (e.g., 0, 1, 2 labels)- Can identify the specific sites of labeling (top-down or bottom-up proteomics)[16]- Requires specialized and expensive instrumentation- More complex sample preparation and data analysis- Can be destructive to the sampleIn-depth characterization of bioconjugates, quality control, and troubleshooting labeling reactions.

Experimental Protocols

Protocol 1: Determining DOL using UV-Vis Spectrophotometry

This protocol outlines the steps to determine the DOL of a protein labeled with this compound. A key prerequisite is the removal of any unreacted labeling reagent.[17] This is typically achieved through size-exclusion chromatography (e.g., a desalting column) or dialysis.[17]

Materials:

  • Labeled protein solution in a UV-transparent buffer (e.g., PBS)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure the absorbance spectrum of the purified labeled protein solution from approximately 250 nm to a wavelength beyond the maximum absorbance of the TCO label.[8]

  • Record the absorbance at 280 nm (A280) , which corresponds to the protein concentration.[9]

  • Record the maximum absorbance (Amax) of the TCO label and the corresponding wavelength (λmax). For TCO-containing molecules, this is often in the UV range, and a specific UV-tracer may be used which absorbs at a longer wavelength (e.g., 350 nm) to simplify the measurement.[6]

  • Calculate the concentration of the protein and the label using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Calculations:

The absorbance at 280 nm is a contribution from both the protein and the labeling reagent. Therefore, a correction factor (CF) is needed.[7] The CF is the ratio of the label's absorbance at 280 nm to its absorbance at its λmax.

  • Corrected A280 (Aprot) = A280 - (Amax × CF) [7]

  • Protein Concentration (M) = Aprot / εprotein [7]

  • Label Concentration (M) = Amax / εlabel

  • Degree of Labeling (DOL) = Label Concentration / Protein Concentration [8]

Parameter Description Example Value
εprotein Molar extinction coefficient of the protein at 280 nm (M-1cm-1). For a typical IgG, this is ~210,000 M-1cm-1.[17]210,000
εlabel Molar extinction coefficient of the TCO label at its λmax (M-1cm-1). This must be obtained from the supplier or determined experimentally. For a UV-Tracer TCO, the extinction coefficient at 350 nm is 19,500 M-1cm-1.[6]19,500
CF Correction factor (A280 of label / Amax of label). For the UV-Tracer TCO, this is 0.4475.[6]0.4475

Ideal DOL: For antibodies, an ideal DOL is typically in the range of 2 to 10.[17] A DOL that is too low may result in a weak signal, while a DOL that is too high can lead to protein aggregation, loss of biological activity, or fluorescence quenching (if a fluorescent tetrazine is used).[11][17]

Protocol 2: Characterization of DOL by Mass Spectrometry

This protocol provides a general workflow for using mass spectrometry to analyze a protein labeled with this compound.

Procedure:

  • Sample Preparation: The purified labeled protein is prepared for MS analysis. For intact mass analysis, the sample is typically desalted. For peptide mapping (bottom-up proteomics), the protein is denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin).[15]

  • Mass Spectrometry Analysis: The prepared sample is introduced into the mass spectrometer (e.g., via electrospray ionization).

    • Intact Mass Analysis: The mass of the intact protein is measured. The number of attached TCO labels can be determined by the mass increase. The molecular weight of the (2E)-TCO moiety added after reaction is specific to the linker.

    • Peptide Mapping: The masses of the peptide fragments are measured. Labeled peptides will show a mass shift corresponding to the mass of the TCO modification, allowing for the identification of the specific lysine residues that were labeled.[14]

  • Data Analysis: The acquired mass spectra are analyzed using specialized software to determine the mass of the protein or peptides and identify the sites of modification.

Visualizations

G cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis DOL Determination Protein Protein (with primary amines, e.g., Lysine) Labeled_Protein TCO-Labeled Protein Protein->Labeled_Protein Amine Reaction TCO_PNB This compound TCO_PNB->Labeled_Protein Purification Size-Exclusion Chromatography or Dialysis Labeled_Protein->Purification Unreacted_Label Unreacted This compound Purification->Unreacted_Label Removed Purified_Labeled_Protein Purified_Labeled_Protein Purification->Purified_Labeled_Protein Pure Labeled Protein Spectrophotometry UV-Vis Spectrophotometry Purified_Labeled_Protein->Spectrophotometry Mass_Spec Mass Spectrometry Purified_Labeled_Protein->Mass_Spec DOL Degree of Labeling (DOL) Spectrophotometry->DOL Mass_Spec->DOL

Caption: Workflow for labeling and DOL determination.

G start Start: Purified Labeled Protein measure_abs Measure Absorbance Spectrum (250 nm - 400 nm) start->measure_abs get_a280 Record A280 measure_abs->get_a280 get_amax Record Amax and λmax of Label measure_abs->get_amax calc_prot_conc Calculate Corrected Protein Concentration get_a280->calc_prot_conc get_amax->calc_prot_conc calc_label_conc Calculate Label Concentration get_amax->calc_label_conc calc_dol Calculate DOL = [Label] / [Protein] calc_prot_conc->calc_dol calc_label_conc->calc_dol end Result: Degree of Labeling calc_dol->end

Caption: UV-Vis spectrophotometry workflow for DOL.

G cluster_amine_reaction Amine-Reactive Labeling cluster_click_chemistry Bioorthogonal Chemistry TCO_PNB This compound Tetrazine_Ligation Tetrazine Ligation (with TCO) TCO_PNB->Tetrazine_Ligation enables NHS_Ester NHS Ester Isothiocyanate Isothiocyanate Azide_Alkyne Azide-Alkyne Cycloaddition (CuAAC or SPAAC)

Caption: this compound in the context of labeling chemistries.

References

Validating the Activity of Conjugated Proteins: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a conjugated protein's biological activity is a critical step in the journey from discovery to clinical application. This guide provides a comparative overview of three essential functional assays used to characterize the activity of conjugated proteins, with a particular focus on antibody-drug conjugates (ADCs). Detailed experimental protocols, comparative data, and visual workflows are presented to aid in the selection and implementation of these vital assays.

The therapeutic efficacy of conjugated proteins, such as ADCs, hinges on a series of events: binding to the target cell, internalization, and the subsequent action of the conjugated payload. Therefore, a comprehensive evaluation of a conjugated protein's function requires a multi-faceted approach, employing a panel of assays that interrogate each of these key steps. This guide delves into the specifics of three such assays: the MTT Cytotoxicity Assay, the Antibody Internalization Assay, and the Bystander Killing Assay.[1]

The mechanism of action for a typical antibody-drug conjugate involves several key steps, from binding to a target cell to the ultimate induction of cell death.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (Cytotoxic Drug) Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxicity

Mechanism of action of a HER2-targeting ADC.

Cytotoxicity Assays: Quantifying Cell-Killing Potency

Cytotoxicity assays are fundamental in the development of conjugated proteins, particularly ADCs, as they measure the conjugate's ability to kill target cancer cells.[1] These assays are crucial for screening promising ADC candidates, predicting in vivo efficacy, and evaluating cell specificity.[2] The most common outcome measured is the number of viable cells remaining after treatment.[1]

Several methods are available to assess cytotoxicity, with the most common being colorimetric assays based on the reduction of tetrazolium salts by metabolically active cells.[3] This guide compares three widely used cytotoxicity assays: MTT, XTT, and CellTiter-Glo®.

AssayPrincipleAdvantagesDisadvantagesThroughput
MTT Reduction of yellow MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[3]Inexpensive, widely used and established.[4]Requires a solubilization step for the formazan crystals, which can introduce variability.[3] Can be influenced by compounds that alter cell metabolism.[4]High
XTT Reduction of XTT to a water-soluble orange formazan product.[3]Simpler protocol than MTT as no solubilization step is needed.[3][5]May require an intermediate electron acceptor to enhance the reaction.[3]High
CellTiter-Glo® Measures ATP levels in viable cells using a luciferase reaction.[6]Highly sensitive (can detect as few as 15 cells), rapid (results in as little as 10 minutes), and has a stable "glow-type" luminescent signal.[7][8]More expensive than tetrazolium-based assays.High
Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for a standard MTT assay to determine the IC₅₀ (half-maximal inhibitory concentration) of a conjugated protein.[1][3]

Materials:

  • Target (antigen-positive) and control (antigen-negative) cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[3]

  • Conjugated protein, unconjugated antibody, and free cytotoxic payload

  • MTT solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the conjugated protein and controls. Add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for a duration appropriate for the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors).[2]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Place the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀.[3]

cluster_workflow MTT Cytotoxicity Assay Workflow start Start seed Seed Cells (96-well plate) start->seed treat Add Serial Dilutions of Conjugated Protein seed->treat incubate Incubate (e.g., 72-96h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (e.g., with DMSO) incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end cluster_validation_workflow Conjugated Protein Validation Workflow start Start: Conjugated Protein Candidate cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) start->cytotoxicity Is it potent? internalization Internalization Assay (e.g., Flow Cytometry) cytotoxicity->internalization Is the potency mechanism understood? bystander Bystander Killing Assay (e.g., Co-culture) internalization->bystander Does it have potential for heterogeneous tumors? decision Go/No-Go Decision for In Vivo Studies bystander->decision

References

Navigating the In Vivo Landscape: A Comparative Guide to the Stability of TCO-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of bioorthogonal chemistry for in vivo applications, the stability of the chosen linker is a paramount concern. The trans-cyclooctene (B1233481) (TCO)-tetrazine ligation has emerged as a powerful tool for its rapid kinetics and high specificity. However, the inherent strain of the TCO ring, crucial for its reactivity, also renders it susceptible to isomerization and degradation in a complex biological environment. This guide provides an objective comparison of the in vivo stability of different TCO-based linkers, supported by experimental data, to aid in the selection of the most suitable construct for your research needs.

The efficacy of TCO-based linkers in applications such as pre-targeted imaging and therapy or "click-to-release" drug delivery hinges on their ability to remain intact and reactive in circulation until they reach their intended target.[1] The primary challenge to their in vivo stability is the isomerization from the reactive trans-conformation to the unreactive cis-isomer, a process that can be influenced by interactions with serum proteins.[2][3] This guide delves into the comparative stability of various TCO derivatives, presenting key quantitative data and the experimental protocols used to assess their in vivo fate.

Comparative In Vivo Stability of TCO Derivatives

The search for an ideal TCO linker has led to the development of several derivatives, each with a unique balance of reactivity and stability. The following table summarizes key quantitative data on the in vivo stability of different TCO-based linkers from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental models and conditions.

TCO DerivativeSystem/ModelKey Stability FindingDeactivation Half-life (t½)Second-Order Rate Constant (k₂) with TetrazineReference
Standard TCOCC49 mAb conjugate in mice75% of TCO remained reactive after 24 hours in vivo. Deactivation attributed to trans-to-cis isomerization mediated by copper-containing serum proteins.~24 hours (for 25% deactivation)(13 ± 0.08) x 10³ M⁻¹s⁻¹[1]
Sterically Hindered TCOAntibody conjugate in tumor-bearing miceIncreased steric hindrance impedes isomerization by copper-containing proteins, leading to improved stability and higher reactivity.Not explicitly stated, but improved over standard TCO.2.7 x 10⁵ M⁻¹s⁻¹
sTCO (conformationally strained)Antibody conjugate in micesTCO lacking an allylic substituent showed much faster in vivo deactivation.0.67 daysNot explicitly stated in this context.[4]
sTCO (with allylic substituent)CC49-sTCO-N-methylbenzylcarbamate in miceExhibited the same in vivo stability as the parent TCO linker with 5-fold lower reactivity.5.6 days5-fold higher than parent TCO with a similar substituent.[4][5]
d-TCO (cis-dioxolane fused)Aqueous solution and human serumShowed no decomposition in aqueous solutions at room temperature and remained >97% as a trans-isomer after 4 days in human serum.> 4 days in human serum(366 ± 15) x 10³ M⁻¹s⁻¹

Factors Influencing In Vivo Stability

Several factors contribute to the in vivo stability of TCO-based linkers. Understanding these can guide the design of more robust bioorthogonal systems.

  • Isomerization: The primary route of TCO deactivation is the isomerization to its thermodynamically more stable but unreactive cis-cyclooctene (CCO) isomer.[3][6] This process can be accelerated in biological environments.

  • Interaction with Serum Proteins: Copper-containing proteins in the serum, such as albumin, have been identified as mediators of TCO isomerization.[2][3]

  • Steric Hindrance: Increasing the steric bulk around the trans-double bond can physically hinder the interaction with serum components that promote isomerization, thereby enhancing in vivo stability.[2]

  • Linker Composition: The nature of the linker connecting the TCO moiety to the biomolecule can also impact stability. For instance, shorter linkers have been shown to stabilize the metabolic fraction of TCO.[7]

Experimental Protocols for Assessing In Vivo Stability

The evaluation of TCO linker stability in vivo is crucial for the successful development of bioorthogonal therapeutics and diagnostics. Below are detailed methodologies for key experiments cited in the literature.

In Vivo Pharmacokinetic and Deactivation Study

This protocol is used to determine the blood clearance profile of a TCO-conjugated molecule and to measure the rate of TCO deactivation in vivo.

1. Radiolabeling and Administration:

  • The TCO-conjugated molecule (e.g., an antibody-drug conjugate) is radiolabeled with an appropriate isotope (e.g., ¹²⁵I).
  • The radiolabeled conjugate is administered to laboratory animals (e.g., mice) via intravenous injection.[4][5]

2. Blood Sampling:

  • Blood samples are collected at various time points post-administration (e.g., 1h, 4h, 24h, 48h, etc.).[4][8]

3. Measurement of Blood Clearance:

  • The radioactivity in the blood samples is measured to determine the concentration of the conjugate over time.
  • This data is used to calculate the pharmacokinetic parameters, such as the elimination half-life (t½).[4]

4. Ex Vivo Reactivity Assay to Determine TCO Deactivation:

  • Aliquots of the collected blood samples are reacted ex vivo with an excess of a radiolabeled tetrazine probe (e.g., ¹¹¹In-labeled or ¹⁷⁷Lu-labeled tetrazine).[4][8]
  • This reaction allows for the quantification of the remaining reactive TCO on the conjugate.
  • The ratio of the radioactivity of the tetrazine probe to the radioactivity of the TCO-conjugate is determined after separation of the unreacted probe.
  • The change in this ratio over time reflects the rate of in vivo TCO deactivation, from which the deactivation half-life can be calculated.[4][8]

In Vitro Serum Stability Assay

This assay provides a preliminary assessment of linker stability in a simulated biological environment.

1. Incubation:

  • The TCO-conjugated molecule is incubated in fresh serum (e.g., mouse or human serum) at 37°C for various time points.[1][3]

2. Analysis:

  • At each time point, an aliquot of the mixture is analyzed to quantify the amount of remaining intact trans-cyclooctene.
  • Analytical techniques such as HPLC or LC-MS can be used to separate and quantify the trans- and cis-isomers.[3]

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_0 In Vivo Deactivation Pathway of TCO Reactive_TCO Reactive trans-Cyclooctene (TCO) Unreactive_CCO Unreactive cis-Cyclooctene (CCO) Reactive_TCO->Unreactive_CCO Isomerization Serum_Proteins Copper-containing Serum Proteins Serum_Proteins->Reactive_TCO Mediates Isomerization

Caption: In vivo deactivation pathway of TCO linkers.

cluster_1 Experimental Workflow for In Vivo Stability Assessment Step1 1. Administer Radiolabeled TCO-Conjugate to Animal Model Step2 2. Collect Blood Samples at Various Timepoints Step1->Step2 Step3 3. Measure Radioactivity for Pharmacokinetic Analysis Step2->Step3 Step4 4. React Blood Aliquots Ex Vivo with Labeled Tetrazine Step2->Step4 Step5 5. Quantify Reactive TCO to Determine Deactivation Rate Step4->Step5

Caption: Workflow for assessing in vivo TCO linker stability.

cluster_2 Relationship between TCO Structure and In Vivo Stability High_Reactivity High Reactivity (e.g., sTCO) Low_Stability Potentially Lower In Vivo Stability High_Reactivity->Low_Stability High_Stability High Stability (e.g., sterically hindered TCO) Lower_Reactivity Potentially Lower Reactivity High_Stability->Lower_Reactivity Optimal_Linker Optimal TCO Linker Optimal_Linker->High_Reactivity Balances Optimal_Linker->High_Stability Balances

Caption: Balancing reactivity and stability in TCO linker design.

References

The Critical Choice: A Researcher's Guide to Linker Technology in Biomolecule Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the conjugation of biomolecules is a cornerstone of innovation. The humble linker, the molecular bridge connecting a biomolecule to its payload, is a critical determinant of the conjugate's ultimate success. Its design dictates the stability, efficacy, and safety of therapeutics like antibody-drug conjugates (ADCs) and the functionality of diagnostic and research reagents. This guide provides an objective comparison of linker technologies, supported by experimental data and detailed methodologies, to empower informed decisions in this crucial aspect of bioconjugate design.

The linker is far from a passive spacer; it is an active modulator of a biomolecule's function. A poorly chosen linker can lead to premature payload release, off-target toxicity, reduced efficacy, and compromised stability. Conversely, an optimized linker ensures that the bioconjugate remains intact in circulation, delivers its payload specifically to the target, and maintains the native function of the biomolecule. This guide will delve into the key considerations for linker selection, comparing the performance of different linker types and providing the experimental frameworks necessary to assess their impact.

Cleavable vs. Non-Cleavable Linkers: A Tale of Two Strategies

The fundamental choice in linker design lies between cleavable and non-cleavable strategies, each with distinct advantages and disadvantages. The selection of one over the other is contingent on the desired mechanism of action and the specific biological context.

Cleavable linkers are designed to release their payload in response to specific triggers within the target microenvironment, such as the acidic conditions of endosomes or the presence of specific enzymes.[1][2] This controlled release can be highly advantageous, enabling targeted drug delivery and potentially a "bystander effect," where the released payload can eliminate neighboring antigen-negative cells.[3][4]

Non-cleavable linkers , in contrast, remain intact throughout the delivery process. The payload is released only after the complete degradation of the antibody backbone within the lysosome.[5][6] This generally results in higher plasma stability and a potentially wider therapeutic window, as the risk of premature payload release and associated off-target toxicity is minimized.[6][7][8]

Quantitative Performance Comparison

The following table summarizes the key performance differences between cleavable and non-cleavable linkers based on experimental data.

Linker TypeMechanism of Payload ReleasePlasma StabilityBystander EffectKey AdvantagesKey Disadvantages
Cleavable Enzymatic cleavage (e.g., Cathepsin B), pH sensitivity (e.g., hydrazone hydrolysis), or reduction of disulfide bonds.[1][5]Variable, with newer designs showing high stability.[9]Yes.[3]Targeted payload release at the site of action; potential for bystander killing.[1][3]Potential for premature cleavage leading to off-target toxicity; susceptibility to drug resistance mechanisms.[8][10]
Non-Cleavable Proteolytic degradation of the antibody backbone within the lysosome.[5][6]Generally higher than cleavable linkers.[6][7][8]Generally no.[11]Higher plasma stability, potentially wider therapeutic window; reduced risk of off-target toxicity.[6][7]Payload is released with an attached amino acid residue which may affect its activity; generally lacks a bystander effect.[11]

The Influence of Hydrophilicity: Enhancing Performance Through Linker Chemistry

The physicochemical properties of the linker, particularly its hydrophilicity, play a significant role in the overall performance of a bioconjugate. The conjugation of hydrophobic payloads can often lead to aggregation, reduced solubility, and rapid clearance from circulation.[12][13] Incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) moieties, can mitigate these challenges.[14][15]

Hydrophilic linkers can:

  • Enhance Solubility and Reduce Aggregation: By creating a hydration shell around the conjugate, hydrophilic linkers improve solubility and prevent the formation of aggregates that can compromise efficacy and induce an immune response.[12][14]

  • Improve Pharmacokinetics: The hydrophilic nature of these linkers can shield the bioconjugate from premature clearance, leading to a longer circulation half-life and increased accumulation at the target site.[14][15]

  • Enable Higher Drug-to-Antibody Ratios (DAR): By counteracting the hydrophobicity of the payload, hydrophilic linkers allow for the attachment of a greater number of payload molecules without inducing aggregation.[14][15]

Quantitative Impact of Linker Hydrophilicity

The following table illustrates the impact of linker hydrophilicity on key bioconjugate properties.

Linker TypeDrug-to-Antibody Ratio (DAR)Aggregation (%)In Vitro Potency (IC50)In Vivo Efficacy (Tumor Growth Inhibition)
Hydrophobic Linker Lower (typically < 4)HigherGenerally potentCan be limited by poor pharmacokinetics
Hydrophilic (PEG) Linker Higher (up to 8 or more)LowerMaintained or improvedOften superior due to improved pharmacokinetics

Experimental Protocols for Assessing Linker Impact

To rigorously evaluate the impact of a linker on biomolecule function, a series of well-defined experiments are essential. The following section provides detailed methodologies for key assays.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay determines the potency of a bioconjugate by measuring its ability to kill target cells.[16]

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[16]

Protocol:

  • Cell Seeding: Seed target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the bioconjugate, unconjugated biomolecule, and free payload as controls. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a period determined by the cell doubling time and the mechanism of action of the payload (typically 48-72 hours).

  • Reagent Addition:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[16]

    • XTT Assay: Add the XTT reagent mixture (containing XTT and an electron coupling agent) to each well and incubate for 2-4 hours.[16]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the bioconjugate concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

In Vivo Linker Stability Assay

This assay assesses the stability of the linker in a physiological environment by measuring the amount of intact bioconjugate and released payload in plasma over time.[10][17]

Protocol:

  • Animal Dosing: Administer the bioconjugate to a cohort of animals (e.g., mice or rats) via the intended route of administration.

  • Sample Collection: Collect blood samples at various time points post-administration.

  • Sample Processing: Process the blood to obtain plasma.

  • Quantification:

    • ELISA: Use two separate ELISAs to quantify the total biomolecule concentration and the concentration of the intact bioconjugate (using an antibody against the payload). The difference between these values indicates the extent of payload deconjugation.[10][17]

    • LC-MS/MS: Use liquid chromatography-tandem mass spectrometry to directly measure the concentrations of the intact bioconjugate, the unconjugated biomolecule, and the free payload in the plasma samples.[10][17]

  • Data Analysis: Plot the concentrations of the different species over time to determine the pharmacokinetic profile and the in vivo stability of the linker.

Bystander Effect Assay

This assay evaluates the ability of a bioconjugate with a cleavable linker to kill neighboring antigen-negative cells.[3][18]

Protocol:

  • Cell Lines: Use two cell lines: an antigen-positive (Ag+) target cell line and an antigen-negative (Ag-) bystander cell line that is sensitive to the payload. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.[3]

  • Co-culture: Seed a mixture of Ag+ and Ag- cells in the same well of a 96-well plate.

  • Treatment: Treat the co-culture with serial dilutions of the bioconjugate.

  • Incubation: Incubate the plate for a sufficient period to allow for payload release and the bystander effect to occur.

  • Analysis:

    • Fluorescence Microscopy/Flow Cytometry: Quantify the viability of the Ag- (GFP-positive) cells.[3][19]

    • Luminescence-based Viability Assay: If the Ag- cells express a luciferase reporter, a luminescence-based assay can be used to determine their viability.

  • Data Analysis: Compare the viability of the Ag- cells in the co-culture to their viability when cultured alone and treated with the same concentrations of the bioconjugate. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.

Visualizing the Pathways and Processes

To better understand the complex interplay of factors involved in linker performance, the following diagrams illustrate key signaling pathways and experimental workflows.

experimental_workflow cluster_synthesis Bioconjugate Synthesis cluster_evaluation Performance Evaluation Biomolecule Biomolecule (e.g., Antibody) Bioconjugate Bioconjugate Biomolecule->Bioconjugate Linker Linker Linker->Bioconjugate Payload Payload (e.g., Drug) Payload->Bioconjugate InVitro In Vitro Assays (Cytotoxicity, Stability) Bioconjugate->InVitro Characterization InVivo In Vivo Studies (Efficacy, PK, Toxicity) InVitro->InVivo Lead Selection Result Optimized Bioconjugate InVivo->Result Data Analysis signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage or Antibody Degradation Cell_Death Cell Death Payload_Release->Cell_Death Induces logical_relationship cluster_properties Linker Properties cluster_outcomes Bioconjugate Performance Linker_Choice Linker Choice Cleavability Cleavable vs. Non-cleavable Linker_Choice->Cleavability Hydrophilicity Hydrophilic vs. Hydrophobic Linker_Choice->Hydrophilicity Stability Chemical Stability Linker_Choice->Stability Efficacy Efficacy Cleavability->Efficacy Toxicity Toxicity Cleavability->Toxicity Hydrophilicity->Efficacy PK Pharmacokinetics Hydrophilicity->PK Stability->Toxicity Stability->PK

References

Safety Operating Guide

Essential Safety and Disposal Procedures for (2E)-TCO-PNB Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides detailed, step-by-step guidance for the safe disposal of (2E)-TCO-PNB ester, a reagent commonly used in bioconjugation and click chemistry. Adherence to these procedures is essential to ensure a safe laboratory environment and compliance with regulatory standards.

Immediate Safety Considerations

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Due to the presence of the p-nitrobenzyl group, it is prudent to handle this compound and its waste with the same precautions as for acutely toxic chemicals, which often fall under stringent disposal regulations.

Quantitative Data Summary

For safe handling and storage, please refer to the quantitative data summarized in the table below, compiled from various suppliers.

PropertyValueSource
Molecular Weight291.3 g/mol [3][4]
Purity≥95%[3][4][5]
Storage Temperature-20°C[2][3][4]
WGK (Water Hazard Class)3 (highly hazardous to water)[3]
Storage Class11 (Combustible Solids)[3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound, its containers, and any contaminated materials.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a laboratory coat, nitrile gloves, and safety glasses, when handling this compound and its associated waste.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound waste, including residual powder and contaminated weighing boats or paper, in a clearly labeled, sealable hazardous waste container.

    • The container should be designated for "Acutely Toxic/P-listed" chemical waste if your institution's guidelines require it for p-nitrophenyl compounds.

  • Liquid Waste:

    • For small liquid quantities (<50ml) that may result from experimental workups, absorb the liquid onto an inert absorbent material such as vermiculite (B1170534) or sand.

    • Place the absorbent material into the designated solid hazardous waste container.

    • For larger liquid quantities, they should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquids.

  • Contaminated Materials:

    • All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.[6] Place these items in the same solid hazardous waste container.

  • Empty Containers:

    • Empty containers of this compound must be treated as hazardous waste and should not be rinsed or reused.[6] Seal the original container and place it in the designated solid hazardous waste stream.

3. Labeling and Storage of Waste:

  • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and certified waste disposal contractor.

  • Never dispose of this compound down the drain or in regular trash.[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound or Contaminated Materials (gloves, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste Containing This compound waste_type->liquid_waste Liquid empty_container Empty this compound Container waste_type->empty_container Container collect_solid Place in Labeled, Sealed Hazardous Waste Container (Solid) solid_waste->collect_solid absorb_liquid Absorb on Inert Material (e.g., Vermiculite) liquid_waste->absorb_liquid <50ml collect_liquid Place in Labeled, Sealed Hazardous Waste Container (Liquid) liquid_waste->collect_liquid >50ml empty_container->collect_solid store_waste Store in Designated Waste Accumulation Area collect_solid->store_waste absorb_liquid->collect_solid collect_liquid->store_waste final_disposal Arrange for Pickup by Licensed Waste Contractor store_waste->final_disposal

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for (2E)-TCO-PNB Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling, storage, and disposal of (2E)-TCO-PNB ester (CAS: 1438415-89-4). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE.

Protection Type Required Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is required when there is a splash hazard.Protects against splashes and airborne particles. Standard eyeglasses are not a substitute.
Skin Protection Chemical-resistant lab coat.Provides a barrier against spills and contamination of personal clothing.
Hand Protection Disposable nitrile gloves (double-gloving recommended).Nitrile gloves offer protection against incidental chemical contact. They should be removed and replaced immediately after any exposure. For prolonged handling, consider heavier-duty gloves.[1]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for operations with a potential for aerosol generation or if handling large quantities.Minimizes inhalation of dust or vapors.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Storage:

  • Temperature: Store in a freezer at -20°C.[2][3][4][5]

  • Atmosphere: Keep in an inert atmosphere.[3]

  • Container: Store in a tightly sealed, moisture- and light-protected container.[2]

  • Stability: The trans-cyclooctene (B1233481) (TCO) group can isomerize over time, leading to a loss of reactivity; therefore, long-term storage is not recommended.[5]

Handling:

  • Work in a well-ventilated laboratory fume hood to minimize inhalation exposure.[6]

  • Avoid direct contact with skin and eyes.[7]

  • Prevent the formation of dust and aerosols.

  • When transferring the compound, use appropriate tools and techniques to minimize spills.

  • Always wash hands thoroughly after handling.[8]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Chemical: Unused or waste this compound should be collected in a designated, labeled, and sealed container for chemical waste.

  • Contaminated Materials: Used gloves, weighing papers, and other contaminated disposable materials should also be collected in a designated chemical waste container.

  • Do not dispose of this chemical down the drain or in the general trash.

Experimental Workflow and Safety Procedures

The following diagrams illustrate the standard workflow for handling this compound and the logical relationship of the associated safety precautions.

G Experimental Workflow for this compound prep Preparation & Weighing reaction Reaction Setup prep->reaction workup Reaction Workup & Quenching reaction->workup purification Purification workup->purification analysis Analysis purification->analysis storage Storage of Product analysis->storage

Caption: A typical experimental workflow involving this compound.

G Safety Precaution Hierarchy cluster_ppe Personal Protective Equipment cluster_eng Engineering Controls cluster_admin Administrative Controls lab_coat Lab Coat gloves Gloves goggles Goggles/Face Shield fume_hood Fume Hood ventilation Proper Ventilation sds Review SDS training Proper Training labeling Clear Labeling handling Safe Handling of this compound handling->lab_coat handling->gloves handling->goggles handling->fume_hood handling->sds

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.